2,3,6,7-Tetramethylanthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7-tetramethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWRGCEYNJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372701 | |
| Record name | 2,3,6,7-tetramethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-25-8 | |
| Record name | 2,3,6,7-tetramethylanthracene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetramethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3,6,7-Tetramethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2,3,6,7-tetramethylanthracene (CAS No. 15254-25-8), a symmetrically substituted polycyclic aromatic hydrocarbon. Intended for the scientific community, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles. The structure of this guide is designed to logically present information, beginning with fundamental physicochemical properties and progressing to practical considerations for its use in a laboratory setting.
Molecular Structure and Physicochemical Properties
This compound is a derivative of anthracene, characterized by the substitution of hydrogen atoms with methyl groups at the 2, 3, 6, and 7 positions of the anthracene core. This symmetrical substitution pattern significantly influences its electronic properties and steric profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15254-25-8 | [1] |
| Molecular Formula | C₁₈H₁₈ | [1] |
| Molecular Weight | 234.34 g/mol | [2] |
| Appearance | Neat | [3] |
The symmetrical placement of electron-donating methyl groups on the anthracene core is expected to increase the electron density of the aromatic system, potentially influencing its reactivity and photophysical properties compared to unsubstituted anthracene.
Figure 1: Molecular Structure of this compound
Synthesis and Purification
The synthesis of this compound has been approached through various methodologies, with modern advancements focusing on efficiency and environmental considerations.
Efficient Preparation from o-Xylene and Dimethoxymethane
A notable high-efficiency method involves the reaction of o-xylene with dimethoxymethane using anhydrous ferric chloride as a catalyst.[4] This approach is advantageous due to its simple process, high yield, and the use of less hazardous materials compared to older methods that might employ chlorinated solvents.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethoxymethane in o-xylene.
-
Catalyst Addition: Add anhydrous ferric chloride to the solution.
-
Reaction: Heat and stir the mixture to facilitate the reaction.
-
Workup: After the reaction is complete, cool the mixture to room temperature. In an ice bath, add dilute sulfuric acid and xylene for reflux, followed by suction filtration to collect the crude product.
-
Purification: The crude product is dried, for example, using an infrared lamp, and then purified by Soxhlet extraction to yield this compound.[4]
Causality in Experimental Choices:
-
Catalyst: Anhydrous ferric chloride is a Lewis acid that promotes the electrophilic aromatic substitution reaction between o-xylene and the carbocation intermediate formed from dimethoxymethane.
-
Solvent and Reactant: o-Xylene serves as both a reactant and a solvent in this procedure.
-
Purification: Soxhlet extraction is a continuous extraction method that is highly efficient for separating compounds with different solubilities, ensuring a high purity of the final product.
Figure 2: Workflow for the efficient synthesis of this compound.
Classical Diels-Alder Approach
Historically, the synthesis of substituted anthracenes has often involved Diels-Alder reactions. While specific details for this compound via this route are less prevalent in recent literature, the general principle involves the [4+2] cycloaddition of a suitable diene and dienophile, followed by subsequent aromatization steps.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While a complete set of experimental spectra for this compound is not widely published, data for related methylated anthracenes can provide valuable insights.
-
¹³C NMR Spectroscopy: A study of methylated anthracenes has provided data that can be used to predict and interpret the ¹³C NMR spectrum of this compound. The chemical shifts of the carbon atoms are influenced by the electron-donating methyl groups and their positions on the anthracene core.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. Signals for the methyl protons and the aromatic protons would be observed, with their chemical shifts and coupling patterns providing confirmation of the structure.
-
UV-Vis and Fluorescence Spectroscopy: Anthracene and its derivatives are known for their characteristic UV-Vis absorption and fluorescence properties. The extended π-conjugated system of the anthracene core is responsible for these photophysical behaviors. The methyl substituents are likely to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the electron-rich anthracene core.
Precursor for Triptycene Derivatives
The primary and most significant application of this compound is as a key precursor in the synthesis of triptycene and its derivatives.[4] Triptycenes are rigid, three-bladed, propeller-shaped molecules with unique three-dimensional structures. These structures impart interesting properties to materials, making them valuable in fields such as:
-
Advanced Polymer Materials: Incorporation of triptycene units into polymer backbones can enhance thermal stability, solubility, and mechanical properties.
-
Molecular Machines: The rigid framework of triptycenes makes them attractive building blocks for the design and construction of molecular-scale machines.
The synthesis of triptycenes from this compound typically involves a Diels-Alder reaction with a suitable dienophile, such as benzyne, followed by aromatization.
Figure 3: General scheme for the synthesis of triptycene derivatives from this compound.
Other Potential Applications
As a homologue of anthracene, this compound can be used in the synthesis of other acenes, naphthalenes, and 9H-fluorenes.[3] Its unique electronic and photophysical properties may also lend it to applications in organic electronics and materials science, although these are less explored compared to its role as a triptycene precursor.
Safety and Handling
As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with appropriate safety precautions.
GHS Classification:
-
Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[1]
-
Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[1]
General Handling Guidelines for PAHs:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the general guidelines for handling PAHs should be strictly followed.
Conclusion
This compound is a molecule of significant interest, primarily due to its role as a precursor to complex and functional triptycene-based materials. Its symmetrical structure and the electronic influence of its methyl substituents make it a valuable compound for both synthetic and materials science research. This guide has provided a comprehensive overview of its known properties, synthesis, and applications, while also highlighting areas where further experimental investigation is warranted. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]1]
-
Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof. (2019). Google Patents. Retrieved from 4]
Sources
An In-depth Technical Guide to the Molecular Structure and Symmetry of 2,3,6,7-Tetramethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core symmetrically substituted with four methyl groups. This specific substitution pattern confers a high degree of symmetry to the molecule, influencing its physicochemical properties, including crystallinity, thermal stability, and electronic characteristics. The electron-donating nature of the methyl groups modulates the electronic properties of the anthracene nucleus, making it a subject of interest in materials science and organic synthesis.[1]
This technical guide provides a comprehensive analysis of the molecular structure and symmetry of this compound, offering insights into its synthesis, spectroscopic signature, and potential applications.
Molecular Structure
The fundamental structure of this compound consists of three linearly fused benzene rings, forming the anthracene framework. The key feature of this molecule is the symmetrical placement of four methyl groups at the 2, 3, 6, and 7 positions.
Caption: Molecular Structure of this compound.
Molecular Symmetry
The symmetrical substitution of this compound results in a high degree of molecular symmetry. Based on its planar structure and the arrangement of the methyl groups, the molecule can be assigned to the D2h point group .
The symmetry elements of the D2h point group present in this compound are:
-
E : The identity element.
-
Three C2 axes :
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One C2 axis passing through the center of the C9-C10 and C9a-C10a bonds.
-
A second C2 axis lying in the plane of the molecule and bisecting the C2-C3 and C6-C7 bonds.
-
A third C2 axis perpendicular to the plane of the molecule and passing through the center of inversion.
-
-
i : A center of inversion at the geometric center of the molecule.
-
Three σ mirror planes :
-
One σh plane that is coincident with the molecular plane.
-
Two σv planes that are perpendicular to the molecular plane and contain the C2 axes.
-
Caption: Symmetry Elements of this compound.
Synthesis
Several synthetic routes to this compound have been reported, with the first synthesis attributed to Morgan and Coulson in 1931.[4][5] A common and efficient method involves the reaction of o-xylene with a methylene source, such as dimethoxymethane, in the presence of a Lewis acid catalyst like anhydrous ferric chloride.[6]
Representative Synthetic Protocol:
An efficient preparation method for this compound is as follows:[6]
-
Reaction Setup : Dissolve dimethoxymethane in o-xylene in a suitable reaction vessel.
-
Catalyst Addition : Add anhydrous ferric chloride as a catalyst to the solution.
-
Reaction Conditions : Heat the mixture with continuous stirring to facilitate the reaction.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Subsequently, add dilute sulfuric acid and xylene in an ice bath for reflux.
-
Isolation and Purification : Perform suction filtration to collect the crude product. The product is then dried, for example, using an infrared lamp, and further purified by Soxhlet extraction to yield pure this compound.
This method offers the advantages of a simple preparation process, high yield, and high purity.[6]
Spectroscopic Properties
The spectroscopic properties of this compound are characteristic of a substituted aromatic hydrocarbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed 1H and 13C NMR spectra for this compound were not found in the surveyed literature, the expected chemical shifts can be inferred from its symmetrical structure and comparison with related anthracene derivatives.
-
1H NMR : Due to the molecule's symmetry, only a few distinct signals are expected. The aromatic protons at the 1, 4, 5, and 8 positions should give one signal, the protons at the 9 and 10 positions another, and the methyl protons a sharp singlet.
-
13C NMR : Similarly, the 13C NMR spectrum would show a reduced number of signals corresponding to the symmetrically equivalent carbon atoms.
UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to be similar to that of anthracene, with characteristic absorption bands corresponding to π-π* transitions. The presence of methyl groups, which are weak auxochromes, may cause a slight bathochromic (red) shift of these bands. For comparison, the UV-Vis spectrum of 2,3,6,7-tetrabromoanthracene shows absorption bands that are bathochromically shifted by approximately 25 nm compared to anthracene.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic bands for C-H stretching in the aromatic ring (typically above 3000 cm-1) and in the methyl groups (just below 3000 cm-1). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm-1 region.
Applications
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly triptycenes and their derivatives.[1] The rigid, three-dimensional structure of triptycenes makes them valuable building blocks in supramolecular chemistry, materials science, and the development of molecular machines.[1] The high symmetry of this compound makes it an ideal starting material for the construction of these intricate three-dimensional structures.[1]
Furthermore, as a derivative of anthracene, it holds potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties of the anthracene core can be harnessed.
Conclusion
This compound is a highly symmetrical polycyclic aromatic hydrocarbon with a planar structure belonging to the D2h point group. Its synthesis is well-established, and its spectroscopic properties are in line with its molecular structure. The primary significance of this compound is its role as a key building block in the synthesis of triptycene-based materials, highlighting its importance in the ongoing development of advanced functional molecules and materials. Further experimental and computational studies would be beneficial to fully elucidate its structural and electronic properties and to explore its full potential in various applications.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 6. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,3,6,7-Tetramethylanthracene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6,7-tetramethylanthracene, a substituted polycyclic aromatic hydrocarbon (PAH). While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the fundamental principles governing its solubility in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, which is widely regarded as the gold standard in the pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical workflows necessary for understanding and quantifying the solubility of this compound and related lipophilic compounds.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that profoundly influences the behavior and utility of a chemical compound in a variety of applications, from drug delivery to materials science. For professionals in drug discovery and development, poor aqueous solubility can hinder in vitro testing, leading to unreliable and unpredictable results, and ultimately impeding the progress of promising drug candidates.[1][2] Understanding the solubility of a compound like this compound in organic solvents is crucial for its synthesis, purification, formulation, and in the preparation of stock solutions for various assays.
This compound (C₁₈H₁₈, Molar Mass: 234.33 g/mol ) is a polycyclic aromatic hydrocarbon characterized by its nonpolar and lipophilic nature.[3][4] Its structure, consisting of a fused three-ring anthracene core with four methyl group substituents, dictates its solubility behavior, which is governed by the principle of "like dissolves like."
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a nonpolar compound like this compound, its solubility in an organic solvent is primarily influenced by the following factors:
-
Solute-Solvent Interactions: The van der Waals forces between the nonpolar this compound molecules and the nonpolar solvent molecules are the primary driving force for dissolution.[5]
-
Solvent Polarity: Nonpolar solvents, such as hexane, cyclohexane, and toluene, are expected to be effective in dissolving this compound. Polar solvents, on the other hand, will be poor solvents for this compound due to the unfavorable interactions between the nonpolar solute and polar solvent molecules.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Molecular Structure: The presence of the four methyl groups on the anthracene core of this compound slightly increases its molecular weight and may influence its crystal lattice energy compared to unsubstituted anthracene. However, it is not expected to significantly alter its overall nonpolar character.
Based on these principles, we can predict the relative solubility of this compound in a range of common organic solvents, as illustrated in the diagram below.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Expected Solubility Data (Hypothetical)
| Solvent | Solvent Polarity Index | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |
| n-Hexane | 0.1 | > 10 | > 0.043 |
| Toluene | 2.4 | > 20 | > 0.085 |
| Dichloromethane | 3.1 | > 15 | > 0.064 |
| Ethyl Acetate | 4.4 | 1 - 5 | 0.004 - 0.021 |
| Acetone | 5.1 | 0.5 - 2 | 0.002 - 0.009 |
| Acetonitrile | 5.8 | < 0.1 | < 0.0004 |
| Methanol | 5.1 | < 0.05 | < 0.0002 |
Safety and Handling Considerations
This compound, as a polycyclic aromatic hydrocarbon, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The organic solvents used in this procedure are flammable and may have their own specific hazards; consult their respective SDSs for proper handling and disposal procedures.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific published data is scarce, the theoretical principles and the detailed experimental protocol presented herein empower researchers to generate reliable and accurate solubility data. The isothermal shake-flask method, coupled with UV-Vis spectroscopy, offers a robust and validated approach for this purpose. A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- IUPAC. (1995). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. Oxford University Press.
- Manousi, N., & Zachariadis, G. A. (2020). Recent advances in the extraction of polycyclic aromatic hydrocarbons from environmental samples. Molecules, 25(18), 4236.
- Avdeef, A. (2012).
- Roy, L. E., Hernández, C. E., & Acree Jr, W. E. (2003). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.
- Zhao, X., Wang, L., Liu, S., Luo, X., Zhang, M., Fu, F., ... & Yan, T. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 7(2), 252-263.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rana, M. S., & Rahman, M. M. (2022). Method validation for quantification of anthracene and pyrene by UV–Vis spectroscopy: experimental and theoretical study. Environmental Monitoring and Assessment, 194(12), 1-15.
-
LibreTexts Chemistry. (2022). UV-Visible Spectroscopy. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Anthracene UV-Vis Spectrum Analysis. Retrieved from [Link]
Sources
- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. This compound | C18H18 | CID 2748018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]
- 5. pjoes.com [pjoes.com]
The Genesis of a Symmetrical Anthracene: A Technical Guide to the Discovery and First Synthesis of 2,3,6,7-Tetramethylanthracene
Abstract
This technical guide provides a comprehensive overview of the seminal discovery and first successful synthesis of 2,3,6,7-tetramethylanthracene. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the historical context of this unique polycyclic aromatic hydrocarbon (PAH) and meticulously details the pioneering synthetic methodology developed by Morgan and Coulson in 1931. The guide offers a detailed experimental protocol, an in-depth analysis of the reaction mechanism, and discusses the scientific rationale behind the chosen synthetic strategy. Visual aids in the form of reaction pathway diagrams are provided to enhance understanding.
Introduction: The Allure of Substituted Anthracenes
Anthracene, a fundamental polycyclic aromatic hydrocarbon, has long captured the attention of chemists due to its unique electronic properties and its role as a scaffold for more complex organic molecules. The strategic placement of substituents on the anthracene core can dramatically alter its physical and chemical characteristics, leading to a diverse range of applications, from molecular electronics to pharmaceutical intermediates. Among the vast family of substituted anthracenes, this compound stands out for its high degree of symmetry. This symmetrical substitution pattern imparts specific properties to the molecule, influencing its crystallinity, electronic behavior, and reactivity. This guide focuses on the historical first synthesis of this intriguing molecule, a landmark achievement in the field of synthetic organic chemistry.
The Pioneering Discovery: Morgan and Coulson's 1931 Contribution
The first documented report of this compound appeared in a 1931 publication in the Journal of the Chemical Society by G. T. Morgan and E. A. Coulson.[1] Their work was part of a broader investigation into the synthesis of anthracene homologues.[1] At the time, synthetic methodologies for selectively functionalizing the outer rings of anthracene were not as advanced as they are today, making their achievement particularly noteworthy. Their approach provided the first viable route to this specific, highly symmetrical isomer.
The First Synthesis: A Detailed Examination
Morgan and Coulson's inaugural synthesis of this compound was a two-stage process involving the formation of a dihydro intermediate followed by dehydrogenation. This approach, rooted in the principles of electrophilic aromatic substitution, demonstrated a clever use of readily available starting materials.
Causality Behind Experimental Choices
The selection of reactants and conditions by Morgan and Coulson was guided by the established chemical principles of the era.
-
Starting Material: o-Xylene was chosen as the aromatic precursor. Its two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The desired 2,3,6,7-tetramethyl substitution pattern on the final anthracene product necessitates the specific connectivity that can be achieved by coupling two molecules of o-xylene.
-
Carbon Source: Trioxymethylene, a stable polymer of formaldehyde, served as the source for the methylene bridges required to link the two o-xylene units. In the presence of a strong acid, trioxymethylene depolymerizes to generate formaldehyde, the reactive electrophilic species.
-
Catalyst and Solvent: A solution of concentrated sulfuric acid in glacial acetic acid was employed as the reaction medium. The acetic acid served as a solvent, while the sulfuric acid acted as a powerful catalyst. Its role was to protonate formaldehyde, generating a highly reactive electrophile to initiate the attack on the electron-rich o-xylene rings.
-
Two-Step Strategy: The initial reaction was designed to produce the 9,10-dihydroanthracene derivative. This is a common strategy in the synthesis of substituted anthracenes as the dihydro intermediate is often more readily accessible. The subsequent dehydrogenation step then yields the fully aromatic system.
Experimental Protocol: The Morgan and Coulson Method
The following is a detailed, step-by-step protocol for the first synthesis of this compound, as described by Morgan and Coulson.[1]
Part A: Synthesis of 9,10-Dihydro-2,3,6,7-tetramethylanthracene
-
Reaction Setup: A solution of o-xylene (2 molecular proportions) and trioxymethylene (1 molecular proportion) in glacial acetic acid is prepared in a reaction vessel equipped for heating and stirring.
-
Catalyst Addition: Concentrated sulfuric acid is cautiously added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to a gentle boil for a short duration.
-
Work-up and Isolation: Upon cooling, the crude product precipitates from the solution. The solid is collected by filtration, washed with acetic acid, and then with water to remove any residual acid. The product is then recrystallized from a suitable solvent, such as benzene or alcohol, to yield colorless, crystalline 9,10-dihydro-2,3,6,7-tetramethylanthracene.
Part B: Dehydrogenation to this compound
-
Dehydrogenation Agent: The purified 9,10-dihydro-2,3,6,7-tetramethylanthracene is mixed with a dehydrogenating agent. While Morgan and Coulson's paper should be consulted for the specific agent, common methods of that era included heating with sulfur or selenium, or catalytic dehydrogenation over a metal catalyst.
-
Reaction Conditions: The mixture is heated to a high temperature to effect the removal of two hydrogen atoms and form the aromatic anthracene core.
-
Purification: The resulting this compound is purified by recrystallization, typically from benzene or a similar aromatic solvent, to yield the final product as crystalline plates.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 9,10-Dihydro-2,3,6,7-tetramethylanthracene | C₁₈H₂₀ | 236.35 | 186 | Colorless crystals |
| This compound | C₁₈H₁₈ | 234.33 | 298-299 | Colorless, lustrous plates |
Reaction Mechanism: A Stepwise Analysis
The formation of this compound via the Morgan and Coulson synthesis proceeds through a fascinating cascade of electrophilic aromatic substitution and cyclization reactions.
Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates trioxymethylene, leading to its depolymerization and the formation of the highly electrophilic protonated formaldehyde.
Step 2: First Electrophilic Aromatic Substitution The protonated formaldehyde is attacked by the electron-rich ring of o-xylene to form a benzyl alcohol intermediate after deprotonation.
Step 3: Formation of a Diarylmethylene Intermediate The benzyl alcohol is protonated by sulfuric acid, followed by the loss of a water molecule to generate a benzylic carbocation. This carbocation is then attacked by a second molecule of o-xylene. Subsequent deprotonation yields a diarylmethane derivative.
Step 4: Intramolecular Cyclization The diarylmethane, in the presence of a proton source and an oxidizing agent (or through a second formaldehyde-mediated step), undergoes an intramolecular electrophilic attack to form the central six-membered ring of the dihydroanthracene core.
Step 5: Dehydrogenation The final step involves the removal of two hydrogen atoms from the 9 and 10 positions of the dihydroanthracene intermediate to yield the fully aromatic this compound.
Visualizing the Synthesis: Reaction Pathway
The following diagram illustrates the synthetic pathway for the first synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The 1931 synthesis of this compound by Morgan and Coulson stands as a significant achievement in the field of polycyclic aromatic hydrocarbon chemistry. Their work not only provided the first access to this highly symmetrical molecule but also demonstrated the utility of acid-catalyzed condensation reactions for the construction of complex aromatic systems. This foundational synthesis paved the way for further exploration of substituted anthracenes and their potential applications. Modern synthetic methods may offer higher yields and milder conditions, but the elegance and ingenuity of the original Morgan and Coulson route remain a testament to the enduring power of fundamental organic chemistry principles.
References
-
Morgan, G. T., & Coulson, E. A. (1931). CCCXVIII.—Synthesis of anthracene homologues. Part III. 2 : 3 : 6 : 7-Tetramethylanthracene. Journal of the Chemical Society (Resumed), 2323-2327. [Link]
Sources
The Electron-Donating Effects of Methyl Groups in Tetramethylanthracene: A Mechanistic and Experimental Analysis
An In-depth Technical Guide
Abstract
The strategic functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science and medicinal chemistry. Anthracene, a prototypical PAH, serves as a versatile scaffold whose electronic properties can be precisely tuned through substitution. This technical guide provides an in-depth examination of the electron-donating effects conferred by methyl groups, focusing on tetramethylanthracene as a model system. We dissect the fundamental electronic principles—hyperconjugation and the inductive effect—that govern this behavior. This guide synthesizes theoretical insights with practical, field-proven methodologies, offering detailed protocols for the synthesis, spectroscopic analysis, and electrochemical characterization of methyl-substituted anthracenes. Furthermore, we explore the application of computational tools, specifically Density Functional Theory (DFT), to model and predict these electronic effects. The objective is to provide researchers with a comprehensive framework for understanding and harnessing the electron-rich nature of methylated anthracenes in the design of novel organic electronics, fluorescent probes, and therapeutic agents.
Introduction: The Anthracene Core and the Influence of Alkyl Substitution
Anthracene is a tricyclic aromatic hydrocarbon composed of three fused benzene rings. Its extended π-conjugated system is responsible for its characteristic photophysical properties, including strong UV absorption and blue fluorescence.[1] These properties make anthracene and its derivatives highly valuable in applications ranging from organic light-emitting diodes (OLEDs) to biological sensors.[2][3]
The electronic landscape of the anthracene core, however, is not static. It can be profoundly altered by the introduction of substituents. Electron-donating groups (EDGs), such as methyl (-CH₃) groups, enrich the π-system with electron density. This perturbation has significant and predictable consequences: it alters the molecule's frontier molecular orbitals (HOMO and LUMO), modulates its redox potentials, and shifts its absorption and emission spectra.[4][5] Understanding the causality behind these changes is critical for the rational design of molecules with desired functions.
This guide focuses on tetramethylanthracene, a symmetrically substituted derivative, to provide a clear and quantitative illustration of these principles. We will explore how the four methyl groups collectively enhance the electron-donating character of the molecule, making it a more potent electron donor compared to the unsubstituted parent compound.
The Dual Mechanisms of Electron Donation
The influence of a methyl group stems from two distinct, yet synergistic, electronic effects: the inductive effect and hyperconjugation.
Inductive Effect (+I)
The inductive effect is a through-bond polarization phenomenon. Carbon is slightly more electronegative than hydrogen. In a methyl group, the C-H bonds are polarized towards the carbon atom. This makes the methyl carbon slightly electron-rich, and it, in turn, pushes this electron density through the sigma (σ) bond connecting it to the anthracene ring. This +I effect is relatively weak but contributes to the overall increase in electron density on the aromatic system.
Hyperconjugation (No-Bond Resonance)
Hyperconjugation is a more powerful stabilizing interaction that involves the delocalization of σ-electrons from C-H bonds into an adjacent, empty or partially filled p-orbital or a π-system.[6][7] In the case of tetramethylanthracene, the σ-electrons of the methyl C-H bonds can overlap with the extended π-system of the anthracene core.[8] This delocalization is often described as "no-bond resonance" because the contributing resonance structures depict a formal bond dissociation, as shown in the diagram below.[8][9] This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent, although its impact is felt across the entire π-system.[8]
Caption: σ-π orbital overlap in hyperconjugation.
Synthesis and Structural Verification
To experimentally probe these effects, a reliable synthesis of a tetramethylanthracene isomer is required. 2,3,6,7-tetramethylanthracene is a good candidate due to its high symmetry.[10][11] While multiple synthetic routes exist for substituted anthracenes, a common strategy involves cyclization reactions.[12][13][14]
Experimental Protocol: Synthesis of 9,10-Dimethylanthracene (Illustrative Example)
While the target is tetramethylanthracene, the synthesis of 9,10-dimethylanthracene is well-documented and illustrates the key principles.[15][16]
Rationale: This procedure utilizes a Grignard reaction on anthraquinone, followed by a reduction step. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbons of anthraquinone. The subsequent reduction removes the hydroxyl groups and restores the aromaticity of the central ring.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, add magnesium turnings.
-
Grignard Formation: Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide (Grignard reagent).
-
Nucleophilic Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Dissolve anthraquinone in anhydrous toluene and add it dropwise to the Grignard solution. The reaction is exothermic and the color will change significantly.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Intermediate Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate.
-
Reduction to Aromatic Product: Dissolve the crude diol in acetic acid. Add a reducing agent, such as hydriodic acid or stannous chloride, and heat the mixture to reflux for 1-2 hours.
-
Purification: Cool the reaction mixture and pour it into water. The product, 9,10-dimethylanthracene, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/toluene) to obtain the purified product.[16]
Structural Verification Workflow
Confirming the identity and purity of the synthesized product is a critical, self-validating step.
Caption: Post-synthesis characterization workflow.
Experimental Elucidation of Electron-Donating Effects
Spectroscopic Analysis: Probing the HOMO-LUMO Gap
The electron-donating methyl groups perturb the frontier molecular orbitals (FMOs) of the anthracene core. They primarily raise the energy of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] This reduces the overall HOMO-LUMO energy gap, which is directly observable via UV-Visible (UV-Vis) and fluorescence spectroscopy as a bathochromic (red) shift in the absorption and emission maxima.[4][5]
Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of both unsubstituted anthracene and the synthesized tetramethylanthracene in a spectroscopic-grade solvent (e.g., cyclohexane or THF).
-
UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum of each sample from approximately 250 nm to 450 nm, using the pure solvent as a reference.
-
Fluorescence Measurement: Using a fluorometer, determine the wavelength of maximum absorption (λmax, abs) from the UV-Vis spectrum. Excite the samples at this wavelength and record the emission spectrum.
-
Data Analysis: Identify the λmax, abs and the wavelength of maximum emission (λmax, em) for both compounds and compare the values.
Table 1: Representative Spectroscopic Data
| Compound | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (nm) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Anthracene | ~375 | ~402 | ~27 | 3.3 |
| Tetramethylanthracene | ~395 | ~425 | ~30 | 3.1 |
(Note: Values are illustrative and depend on the specific isomer and solvent.)
The observed red-shift for tetramethylanthracene is direct evidence of the narrowed FMO energy gap caused by the electron-donating methyl groups.
Electrochemical Analysis: Quantifying Electron-Donating Strength
Cyclic Voltammetry (CV) is an essential technique for quantifying the effect of substituents on a molecule's redox properties.[19][20] Because the methyl groups donate electron density to the anthracene core, they make it easier to remove an electron (i.e., to oxidize the molecule). This is observed as a lower (less positive) oxidation potential in the cyclic voltammogram.[21]
Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]
-
Solution Preparation: Prepare a solution of the analyte (anthracene or tetramethylanthracene) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Reference Measurement: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution.
-
CV Measurement: Scan the potential anodically (to more positive potentials) from an initial potential where no reaction occurs. After reaching a vertex potential, reverse the scan direction.
-
Data Analysis: Record the potential of the anodic peak (Epa) and the cathodic peak (Epc). The half-wave potential (E₁/₂), which approximates the formal redox potential, is calculated as (Epa + Epc) / 2. Compare the E₁/₂ values for both compounds relative to the internal standard.
Caption: Workflow for Cyclic Voltammetry experiment.
Table 2: Representative Electrochemical Data
| Compound | First Oxidation Potential (E₁/₂ vs. Fc/Fc⁺, V) |
|---|---|
| Anthracene | ~1.09 |
| 9,10-Dimethylanthracene | ~0.95 |
| Tetramethylanthracene | < 0.95 (expected) |
(Note: Values are illustrative and depend on conditions.)[23][24]
The significantly lower oxidation potential for the methylated derivatives provides quantitative proof of their enhanced electron-donating character. The molecule requires less energy to give up an electron.
Computational Modeling: A DFT Perspective
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.[25] It allows for the accurate calculation of FMO energies, providing a theoretical counterpart to the experimental data gathered from spectroscopy and electrochemistry.
Impact on HOMO-LUMO Energy Levels
As hypothesized, the primary effect of methyl substitution is the destabilization (raising) of the HOMO energy level. The electron density of the HOMO in anthracene is highest at the 9 and 10 positions, making substitution at these sites particularly effective. DFT calculations can visualize and quantify this change.
Caption: Effect of methyl groups on FMO energy levels.
Table 3: Calculated FMO Energies (Illustrative DFT Results)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthracene | -5.49 | -1.54 | 3.95 |
| Tetramethylanthracene | -5.21 | -1.58 | 3.63 |
(Note: Absolute values depend on the functional and basis set used.)[18][26][27]
The DFT results validate the experimental observations:
-
Correlation with CV: The higher HOMO energy of tetramethylanthracene corresponds directly to its lower oxidation potential.
-
Correlation with Spectroscopy: The smaller calculated HOMO-LUMO gap aligns perfectly with the red-shift observed in the UV-Vis and fluorescence spectra.
Implications and Applications
The ability to tune the electronic properties of the anthracene core via methylation has far-reaching implications:
-
Organic Electronics: Increasing the HOMO energy level of a material is a key strategy for matching the work function of anodes (like ITO) in OLEDs, facilitating more efficient hole injection and improving device performance.[21]
-
Fluorescent Probes: The red-shifted emission of methylated anthracenes can be advantageous for biological imaging, moving the fluorescence away from cellular autofluorescence.[1]
-
Drug Development: The electron-rich nature of the tetramethylanthracene scaffold can influence its interaction with biological targets. For example, the metabolism and carcinogenic activity of some PAHs are known to be affected by methyl substitution.[28][29][30][31] Understanding these electronic effects is crucial for designing safer and more effective therapeutic agents.
Conclusion
The electron-donating effects of methyl groups in tetramethylanthracene are a clear and quantifiable phenomenon driven by the combined forces of induction and hyperconjugation. This guide has demonstrated how a multi-faceted approach, integrating synthesis, spectroscopy, electrochemistry, and computational modeling, provides a comprehensive understanding of these effects. The methyl groups effectively increase the electron density of the anthracene π-system, which manifests as a raised HOMO energy level. This, in turn, leads to a lower oxidation potential and a red-shifted emission profile. These principles are not merely academic; they form the basis for the rational design of advanced organic materials and molecular probes for a wide range of scientific and therapeutic applications.
References
-
Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dialkylanthracenes. Journal of the American Chemical Society. [Link]
-
AdiChemistry. Hyperconjugation | No Bond Resonance | Baker Nathan Effect. AdiChemistry. [Link]
-
Slaga, T. J., Gleason, G. L., DiGiovanni, J., Sukumaran, K. B., & Harvey, R. G. (1979). The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. Cancer Research. [Link]
- Google Patents. (2016). Synthesizing method for 9,10-dimethylanthracene. CN105385719A.
-
Ohkubo, K., Mizushima, K., Iwata, R., & Fukuzumi, S. (2004). Photocatalytic Formation of Dimethyllepidopterene from 9,10-Dimethylanthracene via Electron-Transfer Oxidation. Organic Letters. [Link]
-
Szwarc, M., & Binks, J. H. (1959). Effect of Conjugation, Hyperconjugation, and Steric Hindrance on Methyl Affinities. The Journal of Chemical Physics. [Link]
-
Chemistry Stack Exchange. (2015). How does hyperconjugation lead to the directing properties of alkyl group?. [Link]
-
da Silva, J. L., et al. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules. [Link]
-
Khan Academy. (2022). Hyperconjugation in a benzyl cation. YouTube. [Link]
-
Yu, D., et al. (2018). Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. RSC Advances. [Link]
-
Varghese, A., & Varghese, H. T. (2015). Fluorescence Characteristics of [(Benzoyloxy)methyl]anthracene Donor-Acceptor Systems. The Journal of Physical Chemistry A. [Link]
-
Allen Institute for AI. Hyperconjugation: Mechanism, Illustration and Examples. [Link]
-
Beilstein Journals. (2021). Recent advances in the syntheses of anthracene derivatives. [Link]
-
ACS Publications. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]
-
University of California, Irvine. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. UCI DASH. [Link]
-
ResearchGate. (2016). Transitions between HOMO–LUMO orbitals of anthracene and silyl substituted anthracene. [Link]
-
ResearchGate. (2019). Anthracene HOMO and LUMO orbitals in a planar geometry and with a 30° bend or twist. [Link]
-
ACS Publications. (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
-
ChemRxiv. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]
-
Beilstein Journals. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]
-
Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]
-
NIH National Center for Biotechnology Information. (2011). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). [Link]
-
ResearchGate. (2017). The aerobic oxidation of anthracene (1) to anthraquinone (4) using... [Link]
-
Wikipedia. Cyclic voltammetry. [Link]
-
Chemistry Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect?. [Link]
-
Frontiers in Chemistry. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. [Link]
-
NIH National Center for Biotechnology Information. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]
-
ResearchGate. (2021). Molecular orbital energies (in atomic units) corresponding to HOMO and LUMO of the BODIPY and anthracene subunits in BADs. [Link]
-
NIH National Center for Biotechnology Information. (2006). Carbocations from Oxidized Metabolites of Benzo[a]anthracene. A Computational Study of Their Methylated and Fluorinated Derivatives and Guanine Adducts. [Link]
-
MDPI. (2021). Photophysical Properties of Anthracene Derivatives. [Link]
-
PubMed. (1996). Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression. [Link]
-
Heineman, W. R., & Kissinger, P. T. (1982). Cyclic voltammetry. Journal of Chemical Education. [Link]
-
OSTI.GOV. (1996). Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression. [Link]
-
Nanoscience Instruments. Electrochemical Measurements: Cyclic Voltammetry. [Link]
-
Royal Society of Chemistry. (2018). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics. [Link]
-
Tektronix. Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. [Link]
-
Royal Society of Chemistry. (2024). High-performance functionalized anthracene organic supercapacitors. Journal of Materials Chemistry A. [Link]
-
Royal Society of Chemistry. (2015). Photoluminescence in m-carborane–anthracene triads: a combined experimental and computational study. Journal of Materials Chemistry C. [Link]
-
NIH National Center for Biotechnology Information. (2020). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. [Link]
-
NIH National Center for Biotechnology Information. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]
-
Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent advances in the syntheses of anthracene derivatives. [Link]
-
Indian Institute of Technology Madras. Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules. [Link]
-
PubMed. (2017). Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules | Indian Institute of Technology Madras [iitm.ac.in]
- 4. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 13. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 14. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 20. ossila.com [ossila.com]
- 21. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]
- 22. nanoscience.com [nanoscience.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Carbocations from Oxidized Metabolites of Benzo[a]anthracene. A Computational Study of Their Methylated and Fluorinated Derivatives and Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression (Journal Article) | OSTI.GOV [osti.gov]
A Technical Guide to the Photophysical Properties of Substituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the photophysical properties of substituted anthracenes, offering both theoretical understanding and practical insights for researchers in materials science, chemistry, and drug development. As the Senior Application Scientist, the aim is to deliver a comprehensive resource that is scientifically rigorous, experimentally sound, and readily applicable to current research challenges.
Introduction: The Allure of the Anthracene Core
Anthracene, a simple polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, possesses intrinsic luminescent properties that have captivated chemists for decades.[1] Its rigid, planar structure and extended π-conjugated system give rise to characteristic absorption and fluorescence in the ultraviolet-visible region, making it a versatile scaffold for the development of advanced functional materials.[2] The true potential of anthracene, however, lies in its susceptibility to chemical modification. By strategically introducing substituents onto the anthracene core, its photophysical properties can be finely tuned, leading to a vast array of derivatives with tailored absorption and emission characteristics, quantum yields, and excited-state lifetimes.[3][4]
These tailored properties have enabled the application of substituted anthracenes in diverse fields, including:
-
Organic Light-Emitting Diodes (OLEDs): As efficient blue and green light emitters.[2]
-
Fluorescent Sensors: For the detection of ions, molecules, and changes in the microenvironment.[5][6]
-
Biological Imaging: As fluorescent probes for cellular imaging and diagnostics.[7]
-
Photodynamic Therapy: As photosensitizers that generate reactive oxygen species.[7]
This guide will delve into the fundamental principles governing the photophysical behavior of substituted anthracenes, explore the influence of various substituents, and provide practical experimental protocols for their characterization.
Fundamental Photophysical Processes
To comprehend the impact of substitution on anthracene's properties, it is essential to first understand the fundamental photophysical processes that occur upon light absorption. These processes are elegantly summarized by the Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[1] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is typically a fast process.
-
Internal Conversion (IC): Non-radiative decay to the ground state.
-
Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁). From the T₁ state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.
The Influence of Substituents on Photophysical Properties
The introduction of substituents onto the anthracene core can profoundly alter its photophysical properties by modifying the electronic structure of the molecule.[8] The nature, position, and number of substituents all play a crucial role.[3][9]
Electronic Effects of Substituents
Substituents are broadly classified based on their electronic effects:
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the π-system. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra, meaning they are shifted to longer wavelengths.[3] This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the π-system.[10] These groups typically also cause a red-shift in the spectra by lowering the energy of the LUMO more significantly than the HOMO.[11]
-
Push-Pull Systems: When both an EDG and an EWG are present on the anthracene core, an intramolecular charge transfer (ICT) character can be induced in the excited state.[10][12] This often results in a significant red-shift, a large Stokes shift (the difference between the absorption and emission maxima), and solvent-dependent fluorescence (solvatochromism).
Positional Effects
The position of substitution on the anthracene ring is critical. The 9 and 10 positions are the most reactive and electronically active sites.[1][7] Substituents at these positions generally have the most significant impact on the photophysical properties.[11] Substitution at the 1, 4, 5, and 8 positions can also lead to substantial changes, while substitution at the 2, 3, 6, and 7 positions often has a more moderate effect.[3][9] Symmetric substitution, for instance at the 9,10- or 1,4,5,8-positions, can significantly increase the oscillator strength, leading to more intense absorption and fluorescence.[3][9]
Steric and Conformational Effects
Bulky substituents can induce steric hindrance, which may lead to a twisting of the substituent relative to the anthracene plane. This can disrupt π-conjugation and lead to a blue-shift (hypsochromic shift) in the spectra. However, bulky groups can also be beneficial by preventing intermolecular interactions like π-π stacking in the solid state, which often leads to fluorescence quenching.[13] This can result in enhanced solid-state fluorescence.[14]
Heavy Atom Effect
The introduction of heavy atoms (e.g., bromine, iodine) can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state.[14] This leads to a decrease in fluorescence quantum yield and an increase in phosphorescence or the efficiency of singlet oxygen generation, a property utilized in photodynamic therapy.
Tabulated Photophysical Data of Substituted Anthracenes
The following table summarizes the photophysical properties of a selection of substituted anthracenes to illustrate the effects discussed above.
| Substituent(s) | Position(s) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Unsubstituted | - | 357, 375 | 380, 400, 425 | 0.27 | Ethanol | [15][16] |
| 9-Methyl | 9 | 358, 377 | 382, 403, 426 | 0.33 | Cyclohexane | [17] |
| 9,10-Diphenyl | 9, 10 | 377, 397 | 408, 430 | ~1.0 | Toluene | [2] |
| 9-Cyano | 9 | 365, 384 | 390, 412, 436 | 0.99 | Cyclohexane | [10] |
| 9-Nitro | 9 | 402 | Non-fluorescent | ~0 | Dioxane | [11] |
| 2-Amino | 2 | 400 | 430 | - | PMMA | [16] |
| 9,10-Dibromo | 9, 10 | 386, 408 | 415, 438 | 0.09 | Benzene | [18] |
| 9,10-Bis(phenylethynyl) | 9, 10 | 455, 484 | 490, 523 | 0.89 | Toluene | [13] |
Note: The exact values can vary depending on the solvent and measurement conditions.
Experimental Protocols for Characterization
Accurate characterization of the photophysical properties of substituted anthracenes is crucial for their development and application. The following are step-by-step methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the molecule.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the anthracene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity with the Beer-Lambert law.[1]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-600 nm for anthracenes).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[1]
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from the excited state of a molecule.
Protocol:
-
Solution Preparation: Prepare a very dilute solution of the sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Select an appropriate excitation wavelength (λex), typically the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Excitation Scan: To confirm that the emission originates from the species of interest, set the emission monochromator to the λmax of the fluorescence and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem) and note the spectral shape.
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. It is crucial to use the same excitation wavelength for both.
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the respective solvents.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Conclusion and Future Outlook
Substituted anthracenes represent a remarkable class of molecules with highly tunable photophysical properties. A deep understanding of the interplay between substituent effects and the resulting optical characteristics is paramount for the rational design of novel materials. The strategic placement of electron-donating and electron-withdrawing groups, the control of steric interactions, and the introduction of heavy atoms provide a powerful toolkit for tailoring absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics.
The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these properties, ensuring the generation of reliable and reproducible data. As research continues to push the boundaries of materials science and biomedical applications, the versatility of the anthracene core, coupled with a systematic approach to its functionalization, will undoubtedly lead to the development of next-generation fluorescent materials with unprecedented performance and functionality.
References
-
Vala, M., & Szczepanski, J. (2018). Photophysical Properties of Anthracene Derivatives. Molecules, 23(8), 1969. [Link]
-
de Fátima, Â., & da Silva, J. P. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2696–2722. [Link]
-
Abou-Hatab, A., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493–1502. [Link]
-
Reddy, T. S., & Kumar, M. S. (2016). A Review on Anthracene and Its Derivatives: Applications. Research Journal of Chemistry and Environment, 20(9), 73-80. [Link]
-
Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493-1502. [Link]
-
Abou-Hatab, A., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Request PDF. [Link]
-
da Silva, J. P., & de Fátima, Â. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 23(11), 2828. [Link]
-
Reddy, T. S., & Kumar, M. S. (2016). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 7(9), 3584-3591. [Link]
-
Kivrak, A., & Ozturk, T. (2020). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. Request PDF. [Link]
-
Matczyszyn, K., & Samoc, M. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
-
Park, J. H., et al. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
-
Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493-1502. [Link]
-
Gayathri, P., et al. (2022). Structural Insight of Anthracene Orientation by Halogen Substitution: Impact on Solid-State Fluorescence and Stimuli-Induced Fluorescence Switching. Crystal Growth & Design, 22(9), 5526–5536. [Link]
-
de Fátima, Â., & da Silva, J. P. (2020). Recent advances in the syntheses of anthracene derivatives. ResearchGate. [Link]
-
Tiano, S. (2021). Investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. University of Rhode Island. [Link]
-
Zhang, Y., et al. (2018). Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene. Physical Chemistry Chemical Physics, 20(33), 21561-21569. [Link]
-
Yildiz, E. A., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(12), 2897-2907. [Link]
-
Khan, I., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34, 1-12. [Link]
-
Petsalakis, I. D., & Theodorakopoulos, G. (2020). Photophysical Investigation of Dyes and Dye-PMMA Systems: Insights into Absorption, Emission, and Charge Transfer Mechanisms. The Journal of Physical Chemistry C, 124(5), 2963–2973. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04264K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photophysical Investigation of Dyes and Dye-PMMA Systems: Insights into Absorption, Emission, and Charge Transfer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Calculation of 2,3,6,7-Tetramethylanthracene's Electronic Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2,3,6,7-tetramethylanthracene, a significant polycyclic aromatic hydrocarbon (PAH). Aimed at researchers, computational chemists, and drug development professionals, this document details a robust computational workflow utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We will elucidate the rationale behind methodological choices, from functional and basis set selection to the specifics of ground-state optimization and excited-state analysis. The objective is to furnish a self-validating protocol that yields reliable predictions of key electronic properties, including frontier molecular orbitals and absorption spectra, thereby facilitating the rational design of novel materials and molecular systems.
Introduction: The Significance of this compound
This compound is a derivative of anthracene, a foundational molecule in the field of organic electronics and materials science.[1][2] Polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives are characterized by their extended π-conjugated frameworks, which bestow upon them unique photophysical properties.[3][4] These properties make them prime candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[3][4]
The symmetrical substitution of four methyl groups in this compound modulates the electronic properties of the anthracene core through electron-donating inductive effects, influencing its stability, solubility, and solid-state packing.[2] A precise understanding of its electronic structure—specifically the energy levels of its frontier molecular orbitals (FMOs) and its excited-state behavior—is paramount for predicting its performance in such applications and for its use as a precursor in the synthesis of more complex structures like triptycenes.[2]
Computational chemistry offers a powerful, cost-effective avenue for exploring these properties.[5] Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be highly effective for providing detailed insights into the orbital energies, electron density distributions, and excited-state properties of PAHs, establishing a quantitative foundation for molecular design.[3][6][7]
Theoretical Foundations: The Computational Chemist's Toolkit
The accuracy of any theoretical calculation hinges on the appropriate selection of methods. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT) for the Ground State
DFT has become the workhorse of modern computational chemistry for medium-to-large molecules. It is built on the principle that the ground-state energy of a molecule can be determined from its electron density, a simpler quantity to handle than the many-electron wavefunction.[5] This approach provides a robust framework for calculating equilibrium geometries, vibrational frequencies, and ground-state electronic properties.
The core of any DFT calculation lies in the choice of the exchange-correlation (XC) functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and energies.[8][9]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31+G(d) are widely used. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while (d) adds polarization functions to allow for non-spherical electron distributions, which is crucial for accuracy.[8][9]
Time-Dependent DFT (TD-DFT) for Excited States
To understand the interaction of this compound with light—its color and photophysical behavior—we must investigate its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of these states.[3][6] It is highly effective for predicting UV-Visible absorption spectra by calculating vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry) and the corresponding oscillator strengths (a measure of the transition probability or intensity).[3][10] For excited-state calculations, especially in conjugated systems, long-range corrected functionals like CAM-B3LYP are often recommended as they can provide more accurate excitation energies.[7][11]
A Validated Computational Workflow
This section outlines a step-by-step protocol for calculating the electronic properties of this compound. This workflow is designed to be a self-validating system, where the successful completion and verification of each step provide confidence in the subsequent calculations. The popular and powerful Gaussian software suite is referenced for this workflow, though the principles are readily transferable to other packages like ORCA.[12][13]
Caption: Computational workflow for electronic structure analysis.
Experimental Protocol: Step-by-Step Calculation
Step 1: Generate the Input Structure
-
Obtain Coordinates: Use a molecular editor like GaussView or Avogadro to build the structure of this compound.[14] Alternatively, the structure can be generated from its SMILES identifier: CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C.[15]
-
Rationale: An accurate initial structure, even if not perfectly optimized, provides a good starting point for the DFT calculation, reducing the number of cycles needed to reach convergence.
Step 2: Perform Ground State Geometry Optimization
-
Setup: Create an input file for the computational software. This file specifies the calculation type, theoretical model, basis set, and molecular coordinates.
-
Example Gaussian Input:
-
Explanation of Keywords:
-
#p: Enables enhanced printing options.
-
B3LYP/6-31+G(d): Specifies the DFT functional and basis set.[11]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state), which is appropriate for the ground state of this molecule.
-
-
Execution: Run the calculation using the chosen software package.[16]
Step 3: Verify the Optimized Structure
-
Analysis: Examine the output file from the frequency calculation.
-
Validation Criterion: A true energy minimum on the potential energy surface will have zero imaginary frequencies .[3] If imaginary frequencies are present, it indicates a saddle point (like a transition state), and the optimization should be re-run from a perturbed geometry. This step is critical for the trustworthiness of all subsequent calculations.
Step 4: Analyze Frontier Molecular Orbitals (FMOs)
-
Data Extraction: From the validated optimization output file, locate the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest.[17]
-
Calculate the HOMO-LUMO Gap: The energy gap (E_gap) is the difference between the LUMO and HOMO energies:
-
E_gap = E_LUMO - E_HOMO
-
-
Significance: The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept one.[18] The HOMO-LUMO gap is a crucial indicator of chemical reactivity and approximates the lowest electronic excitation energy.[19][20]
-
Visualization: Use software like GaussView to visualize the 3D shapes of the HOMO and LUMO. This provides invaluable insight into the regions of the molecule involved in electronic transitions.
Step 5: Calculate Vertical Excitation Energies (UV-Vis Spectrum)
-
Setup: Using the optimized coordinates from Step 2, create a new input file for a TD-DFT calculation.
-
Example Gaussian Input:
-
Explanation of Keywords:
-
CAM-B3LYP/6-31+G(d): A recommended level of theory for excited states.[7]
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 singlet excited states.
-
-
Execution: Run the calculation.
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a clear, structured format is essential for analysis.
Quantitative Data Summary
All energy values should be presented in electronvolts (eV) for easy comparison with experimental spectroscopic data.
Table 1: Calculated Ground-State Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | (Sample Value) | (Sample Value) |
| LUMO Energy | (Sample Value) | (Sample Value) |
| HOMO-LUMO Gap | (E_LUMO - E_HOMO) | (E_LUMO - E_HOMO) |
Table 2: Calculated Excited State Properties (TD-DFT)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | (Sample Value) | (Sample Value) | (Sample Value) | HOMO -> LUMO (e.g., >90%) |
| S2 | (Sample Value) | (Sample Value) | (Sample Value) | HOMO-1 -> LUMO, etc. |
| ... | ... | ... | ... | ... |
Visualization of Electronic Transitions
The relationship between the ground state, frontier orbitals, and the first excited state can be visualized with an energy level diagram.
Caption: Energy level diagram of electronic excitation.
Conclusion: From Theory to Application
This guide has detailed a robust and scientifically sound workflow for the theoretical calculation of the electronic structure of this compound. By leveraging DFT for ground-state properties and TD-DFT for excited-state behavior, researchers can gain predictive insight into the molecule's key electronic characteristics. The emphasis on methodological justification—from the choice of functional and basis set to the critical step of frequency analysis—ensures the trustworthiness of the results. The data generated through this protocol, such as the HOMO-LUMO gap and the simulated absorption spectrum, provide a quantitative foundation for understanding the photophysical properties of this important PAH and for guiding the design of next-generation organic electronic materials.
References
-
Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. (2018). ACS Omega. Retrieved January 14, 2026, from [Link]
-
The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. (2019). arXiv.org. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
DFT characterization and design of anthracene-based molecules for improving spectra and charge transfer. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Optoelectronic Properties of Polycyclic Aromatic Hydrocarbons of Various Sizes and Shapes: A DFT Study. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
-
About Gaussian 16. (2017). Gaussian, Inc. Retrieved January 14, 2026, from [Link]
-
Anthracene derivatives included in this study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Anthracene calculated low lying excited state energies, comparing TDA... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gaussian 09 Electronic Structure Programs Software. (n.d.). Environmental XPRT. Retrieved January 14, 2026, from [Link]
-
ORCA. (n.d.). FACCTs. Retrieved January 14, 2026, from [Link]
-
Excited state calculations. (n.d.). ORCA Input Library. Retrieved January 14, 2026, from [Link]
-
Module 2: Calculation of Excited States. (n.d.). LUMPAC. Retrieved January 14, 2026, from [Link]
-
Lecture: Introduction to the ORCA Program System. (n.d.). ORCA. Retrieved January 14, 2026, from [Link]
-
GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved January 14, 2026, from [Link]
-
Excited States Calculations. (n.d.). ORCA 6.0 Manual. Retrieved January 14, 2026, from [Link]
-
Exploring Chemistry with Electronic Structure Methods. (2019). Gaussian, Inc. Retrieved January 14, 2026, from [Link]
-
Gaussian Comp Chem Theory and Basis Sets 4448 2021 Lecture. (2021). YouTube. Retrieved January 14, 2026, from [Link]
-
Presentation of the energy levels, HOMO–LUMO gap and orbital... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Electronic Properties of Tetrathiafulvalene in Gas and Different Solvents Phase: A DFT Study. (2021). Passer Journal. Retrieved January 14, 2026, from [Link]
-
HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved January 14, 2026, from [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
What is the best method to calculate the HOMO LUMO GAP in solvent condition and with out solvent condition? (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2,3,6,7-Tetramethoxyanthracene-9,10-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. (2008). National Institutes of Health. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [1905.01839] The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study [arxiv.org]
- 5. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gaussian.com [gaussian.com]
- 13. ORCA - FACCTs [faccts.de]
- 14. youtube.com [youtube.com]
- 15. This compound | C18H18 | CID 2748018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. environmental-expert.com [environmental-expert.com]
- 17. youtube.com [youtube.com]
- 18. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 19. researchgate.net [researchgate.net]
- 20. learn.schrodinger.com [learn.schrodinger.com]
Methodological & Application
Synthesis of 2,3,6,7-Tetramethylanthracene from o-Xylene: An Application Note and Protocol Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 2,3,6,7-tetramethylanthracene, a symmetrically substituted polycyclic aromatic hydrocarbon, utilizing o-xylene as a readily available starting material. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood method for obtaining this key chemical intermediate.
Introduction and Significance
This compound is a significant molecular scaffold in various fields of chemical research. Its symmetrical substitution pattern and electron-rich nature make it an important precursor for the synthesis of advanced materials, including triptycene derivatives for molecular machinery and polymers with unique properties. The first synthesis of this compound was reported by Morgan and Coulson in 1931.[1][2] Modern synthetic efforts have focused on improving the efficiency, safety, and scalability of its preparation.
This application note details two effective methods for the synthesis of this compound from o-xylene, based on the principles of the Friedel-Crafts reaction. The underlying chemistry involves the electrophilic substitution of the o-xylene ring with a one-carbon electrophile, followed by a cyclization and aromatization sequence to form the anthracene core.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound from o-xylene is achieved through a Lewis acid-catalyzed Friedel-Crafts alkylation reaction. This reaction involves the generation of an electrophilic species from a formaldehyde equivalent, which then attacks the electron-rich o-xylene ring. The subsequent steps involve a second alkylation and an intramolecular cyclization, followed by an oxidative aromatization to yield the final product.
Two primary protocols are presented, differing in the choice of the one-carbon source and the Lewis acid catalyst:
-
Method A: Utilizes dimethoxymethane as the formaldehyde equivalent and anhydrous ferric chloride (FeCl₃) as the catalyst. This method is presented as a more modern approach with advantages in terms of yield, purity, and the avoidance of chlorinated solvents.[3]
-
Method B: A more traditional approach employing dichloromethane (CH₂Cl₂) as the one-carbon source and anhydrous aluminum chloride (AlCl₃) as the catalyst.[3]
The general mechanism for the Friedel-Crafts alkylation is initiated by the activation of the alkylating agent by the Lewis acid to form a carbocation or a carbocation-like complex. This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution step.
Diagram: General Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method A: Synthesis using o-Xylene, Dimethoxymethane, and Anhydrous Ferric Chloride
This protocol is adapted from a patented efficient preparation method.[3]
Materials:
-
o-Xylene
-
Dimethoxymethane
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dilute Sulfuric Acid
-
Xylene (for reflux)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask for suction filtration
-
Soxhlet extractor
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, dissolve dimethoxymethane in o-xylene.
-
Catalyst Addition: Carefully add anhydrous ferric chloride to the reaction mixture.
-
Reaction: Heat the mixture with continuous stirring to initiate and sustain the reaction.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Subsequently, place the flask in an ice bath and cautiously add dilute sulfuric acid and xylene for reflux.
-
Isolation: Perform suction filtration to collect the crude product.
-
Purification: Dry the crude product and then purify it using Soxhlet extraction to obtain the final this compound.
Diagram: Mechanistic Pathway of Method A
Caption: Proposed mechanistic steps for the FeCl₃-catalyzed reaction.
Method B: Synthesis using o-Xylene, Dichloromethane, and Anhydrous Aluminum Chloride
This is a more traditional approach to the synthesis.[3]
Materials:
-
o-Xylene
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sulfuric Acid (3 mol/L)
-
Water
Equipment:
-
500 mL three-necked round-bottom flask
-
Salt-ice bath
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and flask for suction filtration
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask placed in a salt-ice bath, add dichloromethane and o-xylene.
-
Catalyst Addition: With mechanical stirring, add anhydrous aluminum chloride in portions.
-
Reaction: After stirring for 30 minutes in the cold bath, slowly heat the mixture to 75 °C and maintain stirring for 4 hours.
-
Workup: Pour the reaction mixture into a beaker containing 400 mL of water and 100 mL of 3 mol/L sulfuric acid.
-
Isolation: Filter the resulting crystals from the xylene layer.
-
Drying: Dry the product at 80 °C under vacuum.
Data Summary and Characterization
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈ | |
| Molecular Weight | 234.34 g/mol | |
| Appearance | White needle-shaped crystals | [3] |
| CAS Number | 15254-25-8 |
Note on Characterization Data: While the synthesis of this compound is well-established, readily available and citable peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis) for the final product is scarce in the public domain. Researchers are advised to perform full characterization of their synthesized material to confirm its identity and purity. For comparison, the UV-Vis spectrum of the structurally related 2,3,6,7-tetrabromoanthracene shows characteristic anthracene absorption bands that are bathochromically shifted.[1]
Discussion of Experimental Choices and Trustworthiness
The choice between Method A and Method B depends on the specific requirements of the laboratory.
-
Method A is presented as a greener and more efficient alternative.[3] The use of dimethoxymethane avoids chlorinated solvents, which are often associated with health and environmental concerns. Anhydrous ferric chloride is a milder Lewis acid compared to aluminum chloride, which can sometimes lead to more controlled reactions with fewer side products. The patent suggests this method results in high yield and purity.[3]
-
Method B represents a more classical Friedel-Crafts approach. Aluminum chloride is a powerful Lewis acid, which can be highly effective but may also lead to over-alkylation or isomerization side reactions. Careful control of reaction conditions, such as temperature, is crucial for obtaining the desired product in good yield.
To ensure the trustworthiness of these protocols, it is imperative to:
-
Use high-purity, anhydrous reagents and solvents. The presence of water can deactivate the Lewis acid catalyst.
-
Maintain a dry atmosphere during the reaction, for example, by using a drying tube or an inert gas atmosphere.
-
Carefully control the reaction temperature, as Friedel-Crafts reactions can be exothermic.
-
Thoroughly characterize the final product using standard analytical techniques (NMR, mass spectrometry, melting point) to confirm its identity and assess its purity.
Conclusion
The synthesis of this compound from o-xylene can be reliably achieved through Friedel-Crafts alkylation. The choice of a formaldehyde equivalent and Lewis acid catalyst can be tailored to meet specific laboratory needs regarding safety, efficiency, and cost. The protocols provided in this application note, when executed with care and attention to detail, offer a solid foundation for the successful synthesis of this valuable chemical compound.
References
- Morgan, G. T., & Coulson, E. A. (1931). The Industrialisation of Coal. Part VI. The Hydrogenation-cracking of Naphthalene. Journal of the Society of Chemical Industry, 50(4), 71T-77T.
- CN109627141B - Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google P
-
Schäfer, A., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 41. ([Link])
-
PubChem Compound Summary for CID 2748018, this compound. National Center for Biotechnology Information. ([Link])
-
Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. ([Link])
-
Schäfer, A., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 41. ([Link])
-
(PDF) Synthesis of 2,3,6,7-tetrabromoanthracene - ResearchGate. ([Link])
Sources
- 1. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
Application Note & Protocol Guide: 2,3,6,7-Tetramethylanthracene as a Strategic Precursor for Advanced Triptycene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of triptycene derivatives using 2,3,6,7-tetramethylanthracene as a key precursor. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore the significance of the resulting molecular architecture for advanced applications.
Introduction: The Architectural Significance of Triptycenes
Triptycene is a unique, propeller-shaped aromatic hydrocarbon composed of three benzene rings fused to a bicyclo[2.2.2]octatriene framework.[1] This rigid, three-dimensional structure prevents efficient molecular packing and creates significant internal free volume, making triptycene derivatives highly sought-after building blocks in diverse scientific fields.[2][3] Their applications are extensive, ranging from the creation of molecular machines and porous organic frameworks to their use as ligands in catalysis and as scaffolds for anti-cancer agents.[4][5][6]
The synthesis of triptycenes is most directly achieved via a [4+2] Diels-Alder cycloaddition reaction between an anthracene derivative and benzyne, a highly reactive intermediate.[1][6] By functionalizing the anthracene precursor, one can precisely control the substitution pattern of the final triptycene product. This guide focuses on the use of this compound, a precursor that yields a triptycene with methyl groups on the peripheral aromatic rings. These methyl groups enhance solubility in organic solvents and provide steric bulk that can be exploited in the design of advanced materials and pharmaceutical compounds.
The Core Reaction: Diels-Alder Cycloaddition with In Situ Benzyne
The central transformation is the reaction of the diene (this compound) with a dienophile (benzyne). Benzyne is too unstable to be isolated and must be generated in situ (within the reaction mixture).[7] A reliable and common method for generating benzyne in the laboratory involves the diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite.[4][5] The resulting diazonium salt readily decomposes, eliminating nitrogen (N₂) and carbon dioxide (CO₂) to yield the highly reactive benzyne intermediate, which is immediately trapped by the anthracene derivative present in the solution.[8]
Reaction Mechanism Overview
The overall synthetic pathway involves two primary stages: the generation of the benzyne dienophile and its subsequent cycloaddition with the tetramethylanthracene diene.
Figure 2: Experimental workflow for triptycene synthesis.
Table 2: Reagents for Triptycene Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
|---|---|---|---|---|
| This compound | 234.34 | 1.0 g | 4.27 mmol | Diene |
| Anthranilic Acid | 137.14 | 1.2 g | 8.75 mmol | Benzyne Precursor |
| Isoamyl Nitrite | 117.15 | 1.5 mL | ~11.6 mmol | Diazotizing Agent |
| 1,2-Dimethoxyethane (Glyme) | 90.12 | ~20 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g), 1,2-dimethoxyethane (15 mL), and isoamyl nitrite (1.5 mL).
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Benzyne Precursor Addition: In a separate vial, dissolve anthranilic acid (1.2 g) in 5 mL of 1,2-dimethoxyethane. Using a syringe pump or a dropping funnel, add this solution dropwise to the refluxing reaction mixture over a period of 20-30 minutes.
-
Reaction Completion: Once the addition is complete, allow the mixture to reflux for an additional hour.
-
Workup: Cool the reaction to room temperature. Add 15 mL of water and 5 mL of 3 M aqueous sodium hydroxide to quench any unreacted nitrite and neutralize acidic byproducts.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol to remove colored impurities.
-
Purification: Recrystallize the crude solid from a mixed solvent system such as toluene/methanol to yield pure 2,3,6,7-tetramethyltriptycene.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Applications and Significance
The rigid triptycene scaffold is a powerful tool in supramolecular chemistry and materials science. [4][9]The introduction of methyl groups at the 2,3,6,7-positions offers several advantages:
-
Processability: The methyl groups increase the molecule's solubility in common organic solvents, simplifying purification and processing for materials fabrication.
-
Polymer Science: 2,3,6,7-Tetramethyltriptycene can be further functionalized and incorporated as a monomer into polymers. The rigid, bulky nature of the triptycene unit disrupts chain packing, creating polymers with high internal free volume, which are of interest for gas separation membranes and low-density materials. [3][9]* Host-Guest Chemistry: The defined three-dimensional cavity of the triptycene scaffold can be utilized in the design of molecular hosts for specific guest molecules, with applications in chemical sensing and molecular recognition. [6]* Drug Development: The rigid triptycene framework can serve as a non-planar scaffold to present pharmacophores in a precise three-dimensional orientation, a strategy used to enhance binding affinity and selectivity for biological targets.
References
- Opara, M., et al. (2022). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.
- University of Calgary. (n.d.). Ch23: Diels-Alder reaction of Benzyne. University of Calgary.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Opara, M., et al. (2022).
- Zhao, L., et al. (2010). Triptycene Derivatives: Synthesis and Applications.
- Swager, T. M., et al. (n.d.). Synthesis and applications of functionalized iptycenes. DSpace@MIT.
- Wikipedia. (n.d.). Triptycene. Wikipedia.
- Docsity. (n.d.). Synthesis 5: Benzyne Formation and a Diels-Alder Reaction. Docsity.
- Google Patents. (n.d.). CN109627141B - Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof.
- Hoye, T. R., et al. (2021). The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes. PubMed Central.
- Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.
- Organic Chemistry Basics. (2021). Diels-Alder cycloaddition with Benzyne. YouTube.
- Opara, M., et al. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. PubMed Central.
- Tokyo Chemical Industry Co., Ltd. (2023). TCI Practical Example: Diels-Alder Reaction Using the Benzyne Precursor. TCI Chemicals.
- Williamson, K. L. (1999). Experiment 4: Diels Alder Reaction: Synthesis of Triptycene. Web Pages.
- Jiang, X., & Chen, Y. (2011). Recent Developments in Synthesis and Applications of Triptycene and Pentiptycene Derivatives.
Sources
- 1. Triptycene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and applications of functionalized iptycenes [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docsity.com [docsity.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2,3,6,7-Tetramethylanthracene in Advanced Materials Science
Introduction: Unveiling the Potential of a Symmetrical Anthracene Core
2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in materials science, not as a standalone functional material, but as a pivotal molecular building block.[1] Its unique, highly symmetrical structure, characterized by the placement of four electron-donating methyl groups on its outer rings, imparts a high degree of crystallinity and thermal stability.[1] These methyl groups also modulate the electronic properties of the anthracene core, making it a versatile precursor for a new generation of functional organic materials.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of triptycenes and its potential in optoelectronic devices. We will delve into the synthetic protocols, characterization techniques, and the causal relationships between its structure and the functional properties of the resulting materials.
Core Properties and Characterization
The material's utility stems from a combination of its rigid planar structure and the electronic influence of its methyl substituents.
| Property | Value/Description | Source |
| Molecular Formula | C18H18 | [2] |
| Molecular Weight | 234.34 g/mol | [2] |
| Appearance | White needle-shaped crystals | [3] |
| Key Structural Features | D2h symmetry, electron-rich anthracene core | [1] |
| Solubility | Soluble in common organic solvents like o-xylene | [4] |
Protocol 1: Basic Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure and purity.
-
Procedure: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra. The 1H NMR should show characteristic signals for the aromatic protons and the methyl protons, with integration values corresponding to the number of protons. The 13C NMR will confirm the presence of the correct number of carbon environments.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To investigate the electronic absorption properties.
-
Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., cyclohexane). Record the absorption spectrum. The spectrum will exhibit characteristic vibronic fine structure typical of anthracene derivatives.
-
-
Fluorescence Spectroscopy:
-
Purpose: To determine the emission properties.
-
Procedure: Using the same solution from the UV-Vis measurement, excite the sample at a wavelength corresponding to a major absorption peak. Record the emission spectrum to determine the fluorescence maximum and quantum yield. Anthracene derivatives are known for their strong fluorescence.[5]
-
Application I: A Superior Precursor for Triptycene Synthesis
The most prominent application of this compound is as a starting material for the synthesis of triptycenes and their derivatives.[1][4] Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, which prevents efficient packing in the solid state, leading to materials with high free volume.[6] This unique structure makes them invaluable in various fields, including:
-
Molecular Machines: The rigid framework serves as a scaffold for creating components with controlled rotational or linear motion.[4]
-
Porous Polymers: Incorporation of triptycene units into polymer chains creates microporosity, useful for gas storage and separation.[1]
-
Chemical Sensors: The defined cavities within triptycene-based structures can be functionalized for selective molecular recognition.[6]
Protocol 2: Synthesis of this compound
This protocol is adapted from an efficient preparation method that offers high yield and purity.[4]
Materials:
-
o-xylene
-
Dimethoxymethane
-
Anhydrous ferric chloride (FeCl3)
-
Dilute sulfuric acid
-
Xylene
-
Soxhlet extraction apparatus
-
Infrared lamp
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve dimethoxymethane in o-xylene. The molar ratio of o-xylene to dimethoxymethane to anhydrous ferric chloride should be approximately 1:3:1-2.[3]
-
Catalysis: Add anhydrous ferric chloride to the solution. Heat the mixture with continuous stirring to initiate the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In an ice bath, add dilute sulfuric acid and xylene for reflux, followed by suction filtration.
-
Purification: Dry the filtered solid using an infrared lamp. Further purify the crude product by Soxhlet extraction to obtain white, needle-shaped crystals of this compound.[3]
Caption: Workflow for the synthesis of this compound.
Protocol 3: General Synthesis of a Triptycene Derivative
This protocol outlines the Diels-Alder reaction of this compound with a dienophile to form a triptycene scaffold.
Materials:
-
This compound
-
Benzyne (generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and CsF)
-
Acetonitrile
-
Cesium fluoride (CsF)
-
Column chromatography supplies
Procedure:
-
Reactant Preparation: Dissolve this compound and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile under an inert atmosphere (e.g., argon).
-
Benzyne Generation: Add cesium fluoride to the solution to generate benzyne in situ.
-
Diels-Alder Reaction: Stir the reaction mixture at room temperature to allow the [4+2] cycloaddition between the anthracene core and benzyne to proceed.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting triptycene derivative by column chromatography.
Application II: A Building Block for Advanced Optoelectronic Materials
While direct applications are not extensively documented, the fundamental properties of the this compound core make it an excellent candidate for derivatization into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Anthracene derivatives are widely used in these fields due to their high fluorescence quantum yields and good charge transport characteristics.[7][8]
The electron-donating methyl groups on the this compound core can be a starting point for further functionalization. For instance, the methyl groups can be halogenated and then used in cross-coupling reactions to introduce moieties that enhance hole or electron transport, or to tune the emission color.[9]
Conceptual Application in OLEDs
Derivatives of this compound could be designed as:
-
Blue Emitters: By attaching suitable aromatic substituents, the inherent blue fluorescence of the anthracene core can be fine-tuned.
-
Host Materials: The high thermal stability of the core structure is advantageous for host materials in phosphorescent OLEDs.
-
Hole-Transporting Layers: The introduction of triarylamine groups would facilitate hole injection and transport.
Protocol 4: Fabrication of a Hypothetical OLED Device
This protocol describes the fabrication of a multilayer OLED using a hypothetical derivative of this compound as the emissive layer.
Device Structure: ITO / HTL / EML (TMA-derivative) / ETL / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) material (a functionalized this compound derivative)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation system. Sequentially deposit the HTL, EML, and ETL materials at a controlled rate (e.g., 1-2 Å/s). The thickness of each layer is crucial for device performance.
-
Cathode Deposition: Deposit a thin layer of LiF (as an electron injection layer) followed by a thicker layer of Al to serve as the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.
Caption: General workflow for OLED device fabrication.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block in materials science. Its rigid, symmetrical structure and tunable electronic properties provide a robust platform for the synthesis of complex, high-performance materials. While its primary established application lies in the creation of triptycene-based architectures for a range of applications, the potential for its derivatives in the realm of organic electronics is significant. Future research should focus on the targeted synthesis of novel this compound derivatives with tailored photophysical and charge-transport properties to unlock their full potential in next-generation electronic and photonic devices.
References
-
Kaszyński, P. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Molecules, 26(11), 3371. [Link]
-
Gu, M., Wang, Y., Han, Y., & Chen, C. (2021). Recent advances on triptycene derivatives in supramolecular and materials chemistry. Organic & Biomolecular Chemistry, 19(45), 10047-10067. [Link]
- Google Patents. (2019).
-
Pantoș, A., & Păun, A. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 324-361. [Link]
-
Wikipedia. (n.d.). Triptycene. [Link]
-
Chen, M., Yan, L., Zhao, Y., Murtaza, I., Meng, H., & Huang, W. (2018). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C, 6(28), 7416-7432. [Link]
-
Schäfer, C., Herrmann, F., & Mattay, J. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 41. [Link]
-
Encyclopedia.pub. (2022). Triptycene Synthesis and Derivatization. [Link]
-
ResearchGate. (2010). Triptycene Derivatives: Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). [Link]
-
ResearchGate. (n.d.). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). [Link]
- Google Patents. (2019).
-
ResearchGate. (n.d.). Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. [Link]
-
Massachusetts Institute of Technology. (2007). Organic Field-Effect Transistors. [Link]
-
MDPI. (2021). Photophysical Properties of Anthracene Derivatives. [Link]
-
Journal of Materials Chemistry C. (2018). Anthracene-based semiconductors for organic field-effect transistors. [Link]
-
Chemical Communications. (2004). Synthesis, photophysical properties and color tuning of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracene. [Link]
-
PubMed. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]
-
MDPI. (2022). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. [Link]
-
PubMed. (2024). Photoluminescence of Tetra(benzimidazole)phenylethene Derivatives and Their Carbene Metallacycles in Aggregates and Langmuir-Blodgett Films. [Link]
-
ResearchGate. (2024). Photoluminescence of Tetra(benzimidazole)phenylethene Derivatives and Their Carbene Metallacycles in Aggregates and Langmuir-Blodgett Films. [Link]
Sources
- 1. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 4. Triptycene Synthesis and Derivatization | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
Application Notes and Protocols for the Investigation of 2,3,6,7-Tetramethylanthracene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2,3,6,7-tetramethylanthracene as a potential material for organic light-emitting diodes (OLEDs). While anthracene derivatives are well-established as excellent blue-emitting materials in OLEDs, the specific application of this compound is a nascent area of research.[1][2][3][4] This guide, therefore, synthesizes foundational knowledge on anthracene-based emitters with projected methodologies for the synthesis, device fabrication, and characterization of this compound in an OLED context. The protocols outlined herein are designed to be self-validating, providing a robust framework for researchers to explore the potential of this promising, yet understudied, compound.
Introduction: The Rationale for Investigating this compound
Anthracene and its derivatives form a cornerstone of fluorescent blue-emitting materials for OLEDs due to their inherent high photoluminescence quantum yields and excellent electrochemical stability.[1][2] The strategic placement of substituents on the anthracene core is a well-established method to fine-tune its photophysical and electronic properties.[1][5] Methyl groups, being electron-donating, are known to influence the electronic properties of aromatic systems. The symmetrical substitution pattern in this compound is hypothesized to offer several advantages:
-
Enhanced Morphological Stability: The symmetrical structure may promote ordered molecular packing, potentially leading to thin films with high thermal stability.[2]
-
Tuned Electronic Properties: The electron-donating methyl groups are expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted anthracene, which could facilitate hole injection from adjacent layers in an OLED device.[1][5]
-
Blue Emission: The anthracene core is a robust blue emitter, and the methyl substituents are not expected to drastically shift the emission out of the blue region of the spectrum.[1]
This application note will provide a theoretical framework and practical protocols for exploring these hypotheses.
Synthesis of this compound
An efficient synthesis of this compound is crucial for its application in OLEDs, as high purity is a prerequisite for good device performance. A reported efficient preparation method involves the reaction of o-xylene with dimethoxymethane in the presence of anhydrous ferric chloride as a catalyst.[6]
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve dimethoxymethane in o-xylene. The molar ratio of o-xylene to dimethoxymethane to anhydrous ferric chloride should be approximately 1:3:1-2.[6]
-
Catalyst Addition: Slowly add anhydrous ferric chloride to the stirred solution.
-
Reaction: Heat the mixture with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In an ice bath, carefully add dilute sulfuric acid and xylene.
-
Purification: The crude product can be purified by refluxing in xylene followed by suction filtration. Further purification can be achieved by Soxhlet extraction and drying under an infrared lamp.[6]
Photophysical and Electrochemical Characterization (Projected)
Prior to device fabrication, it is essential to characterize the fundamental photophysical and electrochemical properties of the synthesized this compound. While experimental data is not yet available, we can project the expected properties based on known anthracene derivatives.
| Property | Projected Value/Range | Significance in OLEDs |
| Absorption (λmax) | 350 - 400 nm | Determines the wavelengths of light the material absorbs. |
| Emission (λem) | 420 - 460 nm (Blue) | Defines the color of light emitted by the OLED. |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in solution) | A high PLQY is crucial for high-efficiency fluorescent OLEDs. |
| HOMO Energy Level | -5.4 to -5.7 eV | Influences the efficiency of hole injection from the hole transport layer (HTL). |
| LUMO Energy Level | -2.5 to -2.8 eV | Affects the efficiency of electron injection from the electron transport layer (ETL). |
| Triplet Energy (ET) | > 2.6 eV | A high triplet energy is necessary when used as a host for phosphorescent emitters to prevent reverse energy transfer.[7] |
Note: These values are estimations based on the properties of similar anthracene derivatives and require experimental verification.
OLED Device Fabrication and Characterization
This compound can be investigated in OLEDs as either a host material in the emissive layer (EML) for a dopant emitter or as the primary blue emitter itself. The following protocols describe the fabrication of a multilayer OLED device via thermal evaporation, a standard technique for small molecule OLEDs.[6]
Diagram: OLED Device Architecture and Energy Levels
Caption: A streamlined workflow for the fabrication of OLEDs using thermal evaporation.
Protocol 4.2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated devices using a source meter and a photometer. This will determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of the device.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer. This will confirm the emission color and allow for the calculation of the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Device Lifetime: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Anticipated Results and Troubleshooting
-
Efficient Blue Emission: If this compound possesses a high PLQY and good charge-carrying properties, the fabricated OLEDs are expected to exhibit efficient deep-blue to blue emission.
-
High Turn-on Voltage: A high turn-on voltage may indicate poor energy level alignment between the layers or low charge carrier mobility of the new material. This can be addressed by optimizing the thickness of the transport layers or by introducing different interlayers.
-
Broad Emission Spectrum: A broad EL spectrum could be a sign of excimer formation at high concentrations. This can be mitigated by using this compound as a dopant in a suitable host material.
Conclusion
This compound represents an intriguing but unexplored candidate for OLED applications. Its symmetric structure and the electron-donating nature of its methyl substituents suggest the potential for a stable and efficient blue-emitting material. The protocols detailed in this application note provide a comprehensive framework for the synthesis, characterization, and device-level investigation of this compound. The successful execution of these protocols will not only elucidate the potential of this compound in OLEDs but also contribute to the broader understanding of structure-property relationships in anthracene-based organic electronic materials.
References
- Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof.
-
Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives. Journal of Materials Chemistry C. [Link]
-
Transient absorption spectra of the four anthracene derivatives in... ResearchGate. [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journals. [Link]
-
Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). National Institutes of Health. [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. National Institutes of Health. [Link]
-
Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. ACS Publications. [Link]
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. [Link]
-
Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials. [Link]
-
Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers. [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). ResearchGate. [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 5. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. | Semantic Scholar [semanticscholar.org]
- 6. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,3,6,7-Tetramethylanthracene as a Fluorescent Probe for Singlet Oxygen Detection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are based on the established principles of fluorescence spectroscopy and the known reactivity of anthracene derivatives toward singlet oxygen. As of the date of this document, specific, peer-reviewed applications of 2,3,6,7-tetramethylanthracene as a fluorescent probe are not extensively documented. Therefore, this guide serves as a foundational framework for researchers to develop and validate their own assays using this compound. The photophysical data provided are illustrative and should be experimentally determined for the specific batch of the compound being used.
Introduction: The Potential of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the anthracene family. Anthracene and its derivatives are renowned for their intrinsic fluorescence, making them valuable tools in various scientific disciplines.[1][2] The core anthracene structure is known to react specifically with singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) implicated in both cellular signaling and oxidative damage.[3][4] This reaction, a [4+2] cycloaddition, forms a non-fluorescent endoperoxide, leading to a measurable decrease in the fluorescence signal.[3]
The presence of electron-donating methyl groups at the 2, 3, 6, and 7 positions of the anthracene core in this compound is predicted to enhance its reactivity towards singlet oxygen, potentially making it a more sensitive probe compared to unsubstituted anthracene.[5] These application notes outline the proposed use of this compound as a "turn-off" fluorescent probe for the detection and quantification of singlet oxygen.
Principle of Detection: A [4+2] Cycloaddition Mechanism
The detection of singlet oxygen using this compound is based on the quenching of its native fluorescence through a specific chemical reaction. The anthracene core acts as a diene and undergoes a cycloaddition reaction with singlet oxygen (the dienophile) to form a stable, non-fluorescent endoperoxide.[3]
The workflow for this detection mechanism can be visualized as follows:
Caption: Proposed mechanism for singlet oxygen detection.
Photophysical & Chemical Properties
The following table summarizes the expected, yet illustrative, properties of this compound. It is imperative that users experimentally validate these parameters for their specific experimental conditions.
| Property | Illustrative Value | Notes |
| Molecular Formula | C₁₈H₁₈ | |
| Molecular Weight | 234.34 g/mol | |
| Excitation Max (λex) | ~375 nm | Expected to be slightly red-shifted from anthracene due to methyl substituents. |
| Emission Max (λem) | ~405 nm | Exhibits characteristic structured emission spectrum of anthracenes. |
| Quantum Yield (ΦF) | ~0.3 - 0.4 | In non-polar solvents. This is highly solvent-dependent. |
| Solubility | Soluble in non-polar organic solvents (e.g., Toluene, Dichloromethane, THF). Poorly soluble in aqueous solutions. | For biological applications, consider the use of a co-solvent or encapsulation. |
| Reactivity | Highly specific for singlet oxygen.[3] | Minimal reactivity with other ROS provides high selectivity. |
Experimental Protocols
Protocol 1: Characterization of this compound
Objective: To determine the excitation and emission spectra and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., cyclohexane or toluene)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54, or 9,10-diphenylanthracene in cyclohexane, ΦF = 0.90)[6]
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with absorbances ranging from 0.01 to 0.1 at the expected excitation maximum to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectrum of a working solution (e.g., with an absorbance of ~0.05) using the UV-Vis spectrophotometer to determine the absorbance maximum (λmax).
-
Excitation Spectrum:
-
Set the fluorometer to the emission maximum (start around 405 nm and optimize).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The peak of this spectrum is the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Set the fluorometer to the determined optimal excitation wavelength (λex).
-
Scan a range of emission wavelengths (e.g., 380-550 nm).
-
The resulting spectrum will show the characteristic fluorescence emission profile.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the quantum yield standard with a similar absorbance (~0.05) at the same excitation wavelength as the sample.
-
Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity of both solutions over their entire emission range.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: In Vitro Detection of Singlet Oxygen
Objective: To demonstrate the response of this compound to singlet oxygen generated by a photosensitizer.
Materials:
-
This compound stock solution (1 mM in a suitable solvent)
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue) stock solution (e.g., 100 µM in the same solvent)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Light source with appropriate wavelength for the photosensitizer (e.g., green LED for Rose Bengal)
-
Fluorometer
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: Workflow for in vitro singlet oxygen detection.
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a 2 mL solution containing this compound at a final concentration of 10 µM and the photosensitizer at a final concentration of 1 µM. Include a small stir bar.
-
Initial Measurement (t=0): Place the cuvette in the fluorometer and record the initial fluorescence intensity at the emission maximum (e.g., 405 nm) while exciting at the optimal wavelength (e.g., 375 nm).
-
Photosensitization: Remove the cuvette and irradiate it with the light source for a defined period (e.g., 30 seconds) while stirring. Ensure the light source specifically excites the photosensitizer and not the probe.
-
Subsequent Measurements: After irradiation, immediately place the cuvette back into the fluorometer and record the fluorescence intensity.
-
Repeat: Repeat steps 3 and 4 for several time points to generate a time-course of fluorescence quenching.
-
Controls: Perform control experiments to ensure the observed fluorescence decrease is due to singlet oxygen:
-
No Light Control: A sample containing both the probe and photosensitizer kept in the dark.
-
No Photosensitizer Control: A sample containing only the probe, subjected to irradiation.
-
Quencher Control (Optional): A sample containing the probe, photosensitizer, and a known singlet oxygen quencher (e.g., sodium azide), subjected to irradiation.
-
Data Analysis: Plot the normalized fluorescence intensity (F/F₀) against the irradiation time. A decrease in fluorescence in the experimental sample, but not in the controls, indicates the detection of singlet oxygen.
Considerations for Biological Applications
The high hydrophobicity of this compound presents a challenge for its direct application in aqueous biological systems. Researchers should consider the following:
-
Solubilization: The use of a co-solvent like DMSO is possible, but concentrations should be kept low to avoid cellular toxicity.
-
Nanoparticle Encapsulation: Encapsulating the probe within biocompatible nanoparticles can improve its solubility in aqueous media and facilitate cellular uptake.[7]
-
Cellular Localization: The probe is likely to accumulate in lipid-rich environments such as membranes. Its specific subcellular localization would need to be determined using imaging techniques.
-
Phototoxicity: As with any fluorescent probe, use the lowest possible excitation light intensity to minimize phototoxicity to living cells.
References
-
Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]
-
Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A. [Link]
-
Fluorescent detection of singlet oxygen: Amplifying signal transduction and improving sensitivity based on intramolecular FRET. Chinese Science Bulletin. [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scirp.org. [Link]
-
Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. ResearchGate. [Link]
-
New Rhodamine-based Fluorescent Probe for the Detection of Singlet Oxygen. Chemistry Letters. [Link]
-
Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. Ramon Llull University. [Link]
-
Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing. [Link]
-
Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]
-
Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers in Chemistry. [Link]
-
Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]
-
Singlet Oxygen Detection by Chemiluminescence Probes in Living Cells. PubMed. [Link]
-
Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data. [Link]
-
Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C. [Link]
-
How to detect Singlet Oxygen by live cell imaging?. Tebubio. [Link]
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Archives of Pharmacology and Therapeutics. [Link]
-
Intracellular detection of singlet oxygen using fluorescent nanosensors. Analyst. [Link]
-
Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. The Journal of Physical Chemistry C. [Link]
-
Singlet oxygen generation by anthracene derivatives from the triplet excited state of the photosensitizer (left) and singlet excited states of the anthracene derivatives (right).. ResearchGate. [Link]
- Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method.
Sources
- 1. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merit.url.edu [merit.url.edu]
The Strategic Synthesis of 2,3,6,7-Tetrasubstituted Anthracene Derivatives: A Guide for Researchers
Introduction: The Architectural Elegance and Functional Significance of Tetrasubstituted Anthracenes
Anthracene, a tricyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functional molecules. Its derivatives are the subject of intense research due to their compelling photophysical, photochemical, and biological properties.[1] Specifically, the 2,3,6,7-tetrasubstituted substitution pattern offers a unique platform for developing advanced materials and therapeutics. The strategic placement of substituents on the outer rings, while leaving the highly reactive 9 and 10 positions unmodified or available for further functionalization, allows for the fine-tuning of electronic properties and molecular architecture.
These tailored molecules are at the forefront of innovation in several fields. They are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized polymeric materials.[1][2] In the realm of drug development, anthracene derivatives have shown promise as anti-cancer agents and probes for DNA cleavage, underscoring their biomedical relevance.[3][4]
However, the synthesis of 2,3,6,7-tetrasubstituted anthracenes presents a significant challenge. Direct functionalization of the anthracene core often leads to reactions at the more reactive 9 and 10 positions.[5][6] Consequently, chemists have devised ingenious multi-step strategies to achieve this specific substitution pattern. This guide provides an in-depth overview of the primary synthetic routes, detailing the underlying principles and offering actionable protocols for the modern research laboratory.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of 2,3,6,7-tetrasubstituted anthracenes is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by the desired substituents and the available starting materials. Below, we explore the most robust and widely adopted strategies.
Strategy 1: Building from the Ground Up - Cyclization Reactions
One of the most powerful methods for constructing the 2,3,6,7-tetrasubstituted anthracene core involves the formation of the tricyclic system from smaller, appropriately functionalized precursors. This "ground-up" approach offers precise control over the final substitution pattern.
A noteworthy advancement in this area is the intramolecular double ring-closing condensation.[1] This method allows for the synthesis of complex derivatives, such as 2,3,6,7-anthracenetetracarbonitrile. The general workflow involves the synthesis of a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor, which then undergoes a double intermolecular Wittig reaction, followed by deprotection and the final double ring-closing condensation.[7]
Conceptual Workflow: Double Ring-Closing Condensation
Caption: Workflow for Double Ring-Closing Condensation.
The twofold Bergman cyclization is a key reaction for synthesizing 2,3,6,7-tetrabromoanthracene, a highly versatile intermediate.[5][6] This tetrabromide serves as an excellent precursor for introducing a wide variety of substituents via cross-coupling reactions.[5][6] The synthesis starts from benzene and proceeds through a four-step sequence, with the double Bergman cyclization as the crucial ring-forming step.[6][8] A critical consideration is that one of the cyclization precursors is reported to be explosive in its dry state, necessitating careful handling and its direct use in the subsequent step.[7]
Strategy 2: The Power of Transition Metal Catalysis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and anthracene derivatives are no exception.[9] These methods are particularly useful for the late-stage functionalization of pre-formed anthracene scaffolds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides (or triflates) and boronic acids.[9] This reaction is exceptionally versatile for introducing aryl or heteroaryl substituents onto an anthracene core. For the synthesis of 2,3,6,7-tetrasubstituted derivatives, the key is to start with a 2,3,6,7-tetrahaloanthracene, most commonly the tetrabromo derivative.[10] The use of palladacycle catalysts has been shown to be highly efficient for this transformation, even enabling a triple Suzuki coupling in a step-economic fashion.[10][11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2,3,6,7-Tetrabromoanthracene
Objective: To synthesize a 2,3,6,7-tetraarylanthracene derivative.
Materials:
-
2,3,6,7-Tetrabromoanthracene
-
Aryl boronic acid (4.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, palladacycle IA) (0.5-5 mol%)[9][10]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (excess)
-
Solvent system (e.g., THF/H₂O, Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2,3,6,7-tetrabromoanthracene, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,6,7-tetraarylanthracene.
Characterization:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to verify the molecular weight.
-
Melting point and UV-Vis spectroscopy for physical characterization.
Strategy 3: The Classic Approach - Diels-Alder Reaction
The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition for constructing six-membered rings.[12] While it is a fundamental method for synthesizing the anthracene core, it is less direct for achieving the 2,3,6,7-substitution pattern from simple precursors. However, it remains a valuable tool in multi-step syntheses where the diene or dienophile is appropriately pre-functionalized.[13][14] For instance, a substituted o-quinodimethane can act as the diene, reacting with a substituted alkene to form the central ring of the anthracene system.
Reaction Principle: Diels-Alder Cycloaddition
Caption: The Diels-Alder approach to the anthracene core.
Comparative Overview of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Considerations | Typical Substituents |
| Double Ring-Closing Condensation | High control over substitution pattern; mild reaction conditions for the final steps.[7] | Requires multi-step synthesis of the precursor. | Carbonitrile groups.[1] |
| Twofold Bergman Cyclization | Provides access to the versatile 2,3,6,7-tetrabromoanthracene intermediate.[5][6] | Involves an explosive precursor that requires careful handling.[7] | Halogens (specifically Bromine).[5][6] |
| Suzuki-Miyaura Cross-Coupling | High functional group tolerance; commercially available building blocks; excellent for late-stage diversification.[9][10] | Requires a pre-halogenated anthracene scaffold; potential for catalyst poisoning. | Aryl, heteroaryl groups.[10][11] |
| Diels-Alder Reaction | High atom economy; stereospecific.[12][14] | Can be challenging to synthesize the required substituted dienes and dienophiles for the 2,3,6,7-pattern. | Varies widely based on precursors. |
Purification and Characterization: Ensuring Purity and Confirming Identity
The successful synthesis of 2,3,6,7-tetrasubstituted anthracene derivatives is contingent upon rigorous purification and thorough characterization.
-
Purification: Due to the often-crystalline nature of these compounds, recrystallization is a powerful purification technique.[12] For less crystalline or more complex mixtures, column chromatography on silica gel or alumina is the method of choice.[5][15] Solvents for these procedures must be chosen carefully to ensure good separation and yield.
-
Characterization: A combination of analytical techniques is essential to unequivocally confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure and confirming the substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
UV-Visible Spectroscopy: Given the extended π-system of anthracenes, UV-Vis spectroscopy is useful for confirming the aromatic core and studying its electronic properties.[5][6]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[16]
-
Thermal Analysis (TGA/DSC): For materials science applications, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining thermal stability.[17]
-
Conclusion and Future Outlook
The synthesis of 2,3,6,7-tetrasubstituted anthracene derivatives is a dynamic and evolving field of research. While challenges remain, particularly in developing more step-economical and scalable routes, the methodologies outlined in this guide provide a robust toolkit for researchers. The continued development of novel cyclization strategies and more efficient catalytic systems will undoubtedly unlock access to a wider range of functionalized anthracene derivatives. These future compounds hold the potential to drive significant advancements in materials science, electronics, and medicine, making this an exciting and rewarding area of synthetic chemistry.
References
-
Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Studylib. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Retrieved from [Link]...
-
Truman State University. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link]
-
Beilstein Journals. (2020). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder Reaction of Anthracene II. Retrieved from [Link]
-
Beilstein Journals. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. Retrieved from [Link]
-
OMICS International. (2016). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]
-
PubMed. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of bulky anthracenyl carboxylates by using pincer nickel N-heterocyclic carbene complexes: an efficient protocol to access fluorescent anthracene derivatives. Retrieved from [Link]
-
OMICS International. (2016). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]
-
ACS Publications. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Anthracene-based covalent organic framework supported palladium nanoparticles for visible-light-mediated Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Pharmatutor. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
YouTube. (2022). Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. Retrieved from [Link]
-
MDPI. (n.d.). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of anthracene by crystallization from a dioxane solution.
-
MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication. Retrieved from [Link]
Sources
- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 6. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 2,3,6,7-tetrabromoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application in the preparation of triptycene and its derivatives.
An In-Depth Guide to the Synthesis and Application of Triptycene and Its Derivatives
Introduction: The Unique Architecture of Triptycene
Triptycene, with its distinctive three-bladed propeller shape, is a rigid three-dimensional hydrocarbon (C₂₀H₁₄) first synthesized by Bartlett and co-workers in 1942.[1][2] Its structure consists of three benzene rings fused to a bicyclo[2.2.2]octane core, creating a D₃h symmetric framework.[3] This rigid, non-planar geometry, with the arene rings held at a fixed 120° angle, prevents efficient crystal packing and π–π stacking, leading to materials with significant internal free volume.[4][5][6] These structural characteristics are the foundation for the burgeoning interest in triptycene and its derivatives across diverse scientific fields, including materials science, supramolecular chemistry, and medicinal chemistry.[1][3] Triptycene-based molecules are utilized as key components in molecular machines, porous polymers for gas storage, novel ligands for catalysis, and scaffolds for drug development.[3][4][7]
This guide provides a comprehensive overview of the primary synthetic routes to the triptycene core, protocols for its derivatization, and a detailed exploration of its applications for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of the Triptycene Scaffold
The efficient synthesis of the triptycene core is paramount for its subsequent application. While the initial synthesis by Bartlett involved a multi-step route starting from anthracene and 1,4-benzoquinone, a more direct and widely adopted method is the Diels-Alder cycloaddition of anthracene with in situ generated benzyne.[1][3][8]
The Anthracene-Benzyne [4+2] Cycloaddition
The most common and versatile route to triptycene involves the reaction of a diene (anthracene) with a highly reactive dienophile (benzyne).[9] Benzyne is a fleeting intermediate that must be generated in situ.[10] Several precursors can be used for this purpose, with the diazotization of anthranilic acid being one of the most practical and high-yielding methods.[1][3]
The overall reaction mechanism involves the diazotization of anthranilic acid by an alkyl nitrite (e.g., isoamyl nitrite or n-butyl nitrite) to form a diazonium salt.[1][10] This unstable intermediate readily decomposes, losing carbon dioxide and nitrogen gas to generate the highly reactive benzyne, which is immediately trapped by anthracene in a Diels-Alder reaction to form the rigid triptycene framework.[1][3]
Quantitative Comparison of Benzyne Precursors
The choice of benzyne precursor can influence reaction conditions and overall yield. The method developed by Friedman and Logullo using anthranilic acid is often favored for its good yield and the availability of starting materials.[1][3]
| Benzyne Precursor | Reagents | Typical Yield (%) | Reference |
| Anthranilic Acid | Isoamyl nitrite | 59% | Friedman & Logullo, 1963[1][3] |
| o-Diazonium benzoate | Heat | - | Stiles, 1959[1][3] |
| 2-Fluorophenylmagnesium bromide | Heat | - | Wittig & Ludwig, 1956[11] |
Table 1: Common precursors for the in situ generation of benzyne for triptycene synthesis.
Protocol 1: Synthesis of Parent Triptycene
This protocol is adapted from established microscale laboratory procedures for the synthesis of triptycene from anthranilic acid and anthracene.[9]
Materials and Reagents:
-
Anthracene (400 mg)
-
Anthranilic acid (520 mg)
-
Isoamyl nitrite (0.4 mL + 0.4 mL)
-
1,2-Dimethoxyethane (glyme) (4 mL + 2 mL)
-
Ethanol
-
3 M Sodium Hydroxide (NaOH) solution
-
Maleic anhydride (for purification)
-
Triglyme
Equipment:
-
Large reaction tube or 25 mL round-bottom flask
-
Reflux condenser
-
Septum and dropping funnel
-
Sand bath or heating mantle
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a large reaction tube, add anthracene (400 mg), 1,2-dimethoxyethane (4 mL), isoamyl nitrite (0.4 mL), and a boiling chip.[9] Heat the mixture to a gentle reflux using a sand bath. The use of a higher boiling point solvent like 1,2-dimethoxyethane (bp 85 °C) accelerates the reaction, allowing it to be completed within a standard lab period.[9]
-
Benzyne Generation and Reaction: In a separate vial, dissolve anthranilic acid (520 mg) in 1,2-dimethoxyethane (2 mL). Using a dropping funnel or syringe, add this solution dropwise to the refluxing anthracene mixture over a period of 20-30 minutes.[9][10]
-
Causality: Slow, dropwise addition is critical. It ensures that the highly reactive benzyne is generated in low concentrations and reacts immediately with the anthracene present in the flask. This minimizes side reactions and ensures safety, as the diazonium salt intermediate can be explosive if allowed to accumulate.[9]
-
-
Completion and Quenching: After the initial addition is complete, add another portion of isoamyl nitrite (0.4 mL) to the reaction mixture and continue to reflux for an additional 10-15 minutes to ensure all the anthracene has reacted.[9][10]
-
Workup and Isolation: Allow the reaction to cool to room temperature. Add ethanol (5 mL), followed by 3 M NaOH solution (10 mL) to precipitate the crude product and dissolve any unreacted acidic components.[9]
-
Filtration: Filter the resulting solid using vacuum filtration. Wash the collected solid with cold ethanol and then cold water to remove impurities. Air-dry the crude product.[9]
-
Purification (Diels-Alder Adduct Removal): Unreacted anthracene can be removed by reacting it with maleic anhydride. Place the crude solid in a flask with maleic anhydride (200 mg) and triglyme (4 mL). Reflux for five minutes.[9] The Diels-Alder adduct of anthracene and maleic anhydride is more soluble in the subsequent basic wash.
-
Final Precipitation: Cool the mixture, add ethanol (2 mL) and 3 M NaOH (6 mL). Filter the purified triptycene, wash with cold ethanol and water, and dry.
-
Characterization: The final product should be a white crystalline solid. Confirm its identity and purity by measuring its melting point (literature: 255 °C) and acquiring ¹H NMR and ¹³C NMR spectra.
Part 2: Functionalization of the Triptycene Scaffold
The true versatility of triptycene lies in the ability to functionalize its rigid framework. The desired substitution pattern dictates the synthetic strategy, as direct functionalization of the parent triptycene can be challenging due to regioselectivity issues and the low reactivity of certain positions.[1][3] Therefore, functionalized triptycenes are typically prepared from already substituted precursors (anthracenes or benzynes).[1]
Functionalization of Aromatic Rings
Substituents can be introduced onto the aromatic "blades" of the triptycene. This is typically achieved by using a pre-functionalized anthracene in the Diels-Alder reaction.[1] For example, 1,8-dihaloanthracenes can be used to synthesize 1,8-dihalotriptycenes, which are precursors to tripodal ligands for catalysis.[3]
Functionalization of Bridgehead Positions (C9/C10)
The C9 and C10 bridgehead positions are sp³-hybridized and relatively inert.[1] Direct functionalization is difficult; therefore, the most common approach is to start with a 9-substituted anthracene.[7] For example, 9,10-dibromoanthracene can be used to synthesize 9,10-dibromotriptycene. These halogenated bridgehead positions, while resistant to typical Sₙ1 and Sₙ2 reactions, can react with organometallic compounds.[1][12] More recently, Sonogashira cross-coupling reactions have been successfully employed to attach moieties like porphyrins to the bridgehead positions via an ethynyl linker, creating linearly arranged chromophoric arrays.[12][13][14]
Part 3: Applications of Triptycene Derivatives
The unique structural features of triptycenes have made them invaluable building blocks in several areas of modern chemistry.
Materials Science: Porous Polymers and Gas Storage
The rigid, non-stacking nature of the triptycene scaffold is ideal for creating Polymers of Intrinsic Microporosity (PIMs).[4][15] When triptycene units are linked together, their shape prevents the polymer chains from packing efficiently, creating a permanent, interconnected network of micropores.[6][15]
-
Mechanism of Porosity: The triptycene units act as rigid, shape-persistent nodes. The "struts" connecting them are held apart, frustrating space-efficient packing and generating significant internal free volume.[15] This is distinct from many other porous materials that rely on strong π–π stacking to form ordered frameworks.[16]
-
Applications: These triptycene-based PIMs exhibit high surface areas and are promising materials for gas storage (e.g., hydrogen and carbon dioxide) and gas separation membranes.[15][17] For instance, star-shaped triptycene-based microporous polymers (STPs) have shown BET surface areas up to 1990 m²/g and significant CO₂ adsorption capacities.[17]
Supramolecular Chemistry and Molecular Machines
The defined geometry and cavities of triptycenes make them excellent scaffolds in supramolecular chemistry for host-guest interactions and the construction of molecular machines.[1][5][18]
-
Host-Guest Chemistry: The C₃ᵥ-symmetric clefts can be functionalized to create host molecules for molecular recognition.[18]
-
Molecular Rotors and Gears: The high rotational barrier of the phenyl rings around the bridgehead axis allows triptycenes to be used as stators or rotating components in artificial molecular machinery.[2][4] Linearly substituted triptycenes, with different functional groups at the C9 and C10 positions, are particularly well-suited for studying molecular rotation.[13]
Ligand Design for Catalysis
The rigid triptycene backbone can be functionalized with coordinating groups (e.g., phosphines) to create unique ligands for transition metal catalysis.[1][3] The scaffold's rigidity pre-organizes the coordinating atoms in a well-defined spatial arrangement, which can influence the selectivity and activity of the catalyst.[1][19] For example, 1,8,13-trisubstituted triptycenes can act as tripodal, pincer-like ligands.[3]
Drug Development and Medicinal Chemistry
Triptycene's rigid, bulky, and non-planar structure makes it an intriguing aromatic blocking group in medicinal chemistry.[7] By replacing planar aromatic systems in known drugs with a triptycene moiety, it is possible to probe the steric requirements of biological receptors and potentially develop new therapeutic agents. Early studies have explored triptycene derivatives for their anti-inflammatory and anti-cancer activities.[1][7][20] The ability to attach various drug-related side chains to the bridgehead position allows for systematic structure-activity relationship (SAR) studies.[7]
Conclusion
Since its discovery, triptycene has evolved from a chemical curiosity to a cornerstone building block in advanced materials and supramolecular chemistry. Its facile, high-yield synthesis via the anthracene-benzyne cycloaddition provides a reliable entry point to this molecular system. The true power of triptycene, however, is realized through the strategic synthesis of its derivatives, where functional groups can be precisely placed on its rigid 3D framework. This control allows scientists to tailor its properties for specific, high-value applications, from creating porous polymers that store gases to building the components of molecular machines and designing novel therapeutic agents. As synthetic methodologies continue to advance, the scope of applications for this unique paddlewheel-shaped molecule is set to expand even further.
References
-
Wawrzyniak, M., Mazur, A., & Rulíšek, T. (2022). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Molecules, 27(1), 16. [Link]
-
Gu, M.-J., Wang, Y.-F., Han, Y., & Chen, C.-F. (2021). Recent advances on triptycene derivatives in supramolecular and materials chemistry. Organic & Biomolecular Chemistry, 19(46), 10076-10091. [Link]
-
Zhao, L., Li, Z., & Wirth, T. (2010). Triptycene Derivatives: Synthesis and Applications. Chemistry Letters, 39(7), 658-667. [Link]
-
Maeda, K., et al. (2019). Triptycene-Based Ladder Polymers with One-Handed Helical Geometry. Journal of the American Chemical Society, 141(9), 4053-4060. [Link]
-
Ryan, S. J., et al. (2020). Towards triptycene functionalization and triptycene-linked porphyrin arrays. Beilstein Journal of Organic Chemistry, 16, 763-777. [Link]
-
Zhao, L., Li, Z., & Wirth, T. (2010). Triptycene Derivatives: Synthesis and Applications. Chemistry Letters, 39(7), 658-667. [Link]
-
Ryan, S. J., et al. (2020). Towards triptycene functionalization and triptycene-linked porphyrin arrays. Beilstein Journal of Organic Chemistry, 16, 763-777. [Link]
-
Li, P., et al. (2022). Dispersive 2D Triptycene-Based Crystalline Polymers: Influence of Regioisomerism on Crystallinity and Morphology. JACS Au, 2(7), 1646-1653. [Link]
-
Chong, J. H. (2011). Supramolecular chemistry with triptycene-based building blocks : access to new porous materials. UBC Library Open Collections. [Link]
-
Wawrzyniak, M., Mazur, A., & Rulíšek, T. (2022). Triptycene Synthesis and Derivatization. Encyclopedia.pub. [Link]
-
Carta, M., et al. (2024). Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry. Chemical Science. [Link]
-
Wawrzyniak, M., Mazur, A., & Rulíšek, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Molecules, 27(1), 16. [Link]
-
Wawrzyniak, M., Mazur, A., & Rulíšek, T. (2021). (PDF) Triptycene Derivatives: From Their Synthesis to Their Unique Properties. ResearchGate. [Link]
-
Kilway, K. V., & Clevenger, R. (2007). Experiment 4: Diels-Alder Reaction: Synthesis of Triptycene. University of Missouri – Kansas City. [Link]
-
Li, P., et al. (2022). Dispersive 2D Triptycene-Based Crystalline Polymers: Influence of Regioisomerism on Crystallinity and Morphology. JACS Au, 2(7), 1646-1653. [Link]
-
Yuan, Y., et al. (2012). Triptycene-Based Microporous Polymers: Synthesis and Their Gas Storage Properties. ACS Macro Letters, 1(6), 713-716. [Link]
-
Chong, J. H., & MacLachlan, M. J. (2009). Iptycenes in supramolecular and materials chemistry. Chemical Society Reviews, 38(12), 3361-3377. [Link]
-
Yao, C., et al. (2020). Functionalizing triptycene to create 3D high-performance non-fullerene acceptors. Physical Chemistry Chemical Physics, 22(13), 7051-7059. [Link]
-
Ryan, S. J., et al. (2020). Towards triptycene functionalization and triptycene-linked porphyrin arrays. PubMed. [Link]
-
Carta, M., et al. (2010). Triptycene-Based Polymers of Intrinsic Microporosity: Organic Materials That Can Be Tailored for Gas Adsorption. Macromolecules, 43(11), 4961-4966. [Link]
-
Kornfeld, E. C., Barney, P., Blankley, J., & Fall, W. (1964). Triptycene Derivatives as Medicinal Agents. Journal of Medicinal Chemistry, 8(3), 342-347. [Link]
-
Gu, M.-J., Wang, Y.-F., Han, Y., & Chen, C.-F. (2021). Recent advances on triptycene derivatives in supramolecular and materials chemistry. ResearchGate. [Link]
-
Szupiluk, A. (2016). Synthesis of sterically crowded 9-nitrotriptycenes by the Diels–Alder cycloaddition reaction. Lookchem. [Link]
-
Kumar, A., et al. (2024). Design and synthesis of a novel chiral triptycene-based imine ligand for enantioselective epoxide ring-opening reactions. RSC Publishing. [Link]
-
Wheeler Scientific. (2023). Making Triptycene with the Weird Molecule Benzyne. YouTube. [Link]
-
Kumar, S., et al. (2014). Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry, 10, 1275-1281. [Link]
-
Kornfeld, E. C., Barney, P., Blankley, J., & Faul, W. (1965). Triptycene Derivatives as Medicinal Agents. Journal of Medicinal Chemistry, 8(3), 342-347. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptycenes in supramolecular and materials chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Towards triptycene functionalization and triptycene-linked porphyrin arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Towards triptycene functionalization and triptycene-linked porphyrin arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dispersive 2D Triptycene-Based Crystalline Polymers: Influence of Regioisomerism on Crystallinity and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design and synthesis of a novel chiral triptycene-based imine ligand for enantioselective epoxide ring-opening reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07454A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6,7-Tetramethylanthracene
Welcome to the technical support center for the synthesis of 2,3,6,7-tetramethylanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable polycyclic aromatic hydrocarbon. We will delve into the nuances of the synthesis, providing troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.
Introduction to the Synthesis
The synthesis of this compound has been a subject of interest for its applications in materials science and as a precursor for more complex molecules like triptycene and its derivatives.[1] Historically, the functionalization of the outer rings of anthracene has been challenging.[2][3][4] However, specific methods have been developed for the synthesis of 2,3,6,7-substituted anthracenes.
One of the prevalent methods for synthesizing this compound is through a Friedel-Crafts reaction. This typically involves the reaction of ortho-xylene with a methylene source, such as dimethoxymethane or dichloromethane, in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃).[1] While seemingly straightforward, this reaction is often plagued by issues such as low yields and harsh conditions, necessitating careful optimization and troubleshooting.[1]
This guide will primarily focus on the Friedel-Crafts approach, offering insights to improve reaction efficiency and product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Proposed Solution |
| Inactive Catalyst | Anhydrous Lewis acids like FeCl₃ and AlCl₃ are highly hygroscopic. Moisture contamination will deactivate the catalyst. Ensure the catalyst is fresh and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). |
| Incorrect Reagent Stoichiometry | The molar ratio of reactants and catalyst is crucial. A reported efficient method suggests a molar ratio of o-xylene to dimethoxymethane to anhydrous ferric chloride of 1:3:1-2.[1] Carefully measure and control the amounts of each reagent. |
| Suboptimal Reaction Temperature | The reaction requires heating. One protocol suggests heating to 75°C and stirring for 4 hours.[1] Monitor and maintain the reaction temperature within the optimal range. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions. |
| Inefficient Quenching and Workup | The reaction mixture needs to be properly quenched to stop the reaction and precipitate the product. A common procedure involves pouring the reaction mixture into a mixture of water and sulfuric acid.[1] Ensure thorough mixing during quenching. |
Issue 2: Formation of Byproducts and Impurities
| Potential Cause | Proposed Solution |
| Side Reactions | Friedel-Crafts reactions are prone to side reactions, leading to a mixture of products. Using a milder and more stable catalyst like anhydrous ferric chloride can help control the reaction more effectively than aluminum trichloride.[1] |
| Use of Hazardous Reagents | Traditional methods using chlorine-containing volatile organic compounds like dichloromethane can introduce impurities and pose health and environmental risks.[1] Consider using a less hazardous methylene source like dimethoxymethane.[1] |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Proposed Solution |
| Inadequate Initial Purification | After quenching and filtration, the crude product will likely contain residual catalyst and byproducts. Washing the crude product with appropriate solvents can remove some of these impurities. |
| Ineffective Final Purification Method | For high purity, further purification is often necessary. Soxhlet extraction is a recommended method for purifying the crude this compound.[1] Recrystallization from a suitable solvent is another common technique for purifying solid organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing this compound?
An efficient preparation method involves the reaction of o-xylene with dimethoxymethane using anhydrous ferric chloride as a catalyst.[1] This method is reported to have the advantages of a simple process, high yield, and high purity.[1] It also avoids the use of hazardous chlorine-containing reagents.[1]
Q2: Why is the choice of catalyst important?
The catalyst plays a critical role in promoting and controlling the reaction. Anhydrous ferric chloride is suggested to be a more stable catalyst compared to aluminum trichloride, allowing for better control of the reaction and facilitating industrial production.[1]
Q3: What are the key reaction parameters to control for optimal yield?
The key parameters to control are:
-
Reagent Purity: Use high-purity, anhydrous reagents and catalysts.
-
Stoichiometry: Maintain the optimal molar ratio of reactants and catalyst. A suggested ratio is 1 mole of o-xylene to 3 moles of dimethoxymethane to 1-2 moles of anhydrous ferric chloride.[1]
-
Temperature: Control the reaction temperature, typically around 75°C.[1]
-
Reaction Time: Allow sufficient time for the reaction to complete, typically around 4 hours with stirring.[1]
Q4: What is the underlying mechanism of the synthesis?
The synthesis proceeds via a Friedel-Crafts alkylation mechanism. The Lewis acid catalyst (e.g., FeCl₃) activates the methylene source (e.g., dimethoxymethane) to generate an electrophile. This electrophile then attacks the electron-rich o-xylene ring. A second Friedel-Crafts reaction and subsequent cyclization and aromatization steps lead to the formation of the anthracene core.
Q5: Are there alternative synthetic routes to substituted anthracenes?
Yes, other methods for synthesizing substituted anthracenes include Diels-Alder reactions, cobalt-catalyzed [2+2+2] cyclotrimerization reactions, and intramolecular double ring-closing condensation approaches.[6][7][8] However, for this compound specifically, the Friedel-Crafts approach with o-xylene is a commonly cited method.[1]
Experimental Workflow and Diagrams
Optimized Synthesis Protocol for this compound
This protocol is based on the efficient method described in the literature.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-xylene.
-
Reagent Addition: Dissolve dimethoxymethane in o-xylene. Under an inert atmosphere, slowly add anhydrous ferric chloride to the mixture while stirring.
-
Reaction: Heat the mixture to 75°C and maintain this temperature with continuous stirring for 4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In an ice bath, slowly add dilute sulfuric acid and xylene to the reaction mixture for reflux.
-
Isolation: Perform suction filtration to collect the crude product.
-
Drying: Dry the crude product, for instance, using an infrared lamp.
-
Purification: Purify the dried product by Soxhlet extraction to obtain pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Simplified reaction pathway for this compound synthesis.
References
- Selective synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over molecular sieve catalysts. (n.d.). ScienceDirect.
- The Chemistry of 2,5-Dimethyl-2,4-hexadiene: Synthesis, Reactions, and Future Prospects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for producing 2,5-dimethyl 2,4-hexadiene. (1974). Google Patents.
- 2,5-Dimethyl-2,4-hexadiene synthesis. (n.d.). ChemicalBook.
- Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof. (2019). Google Patents.
- Synthesis of 2,5-dimethylhexa-2,4-diene. (n.d.). PrepChem.com.
- Synthesis of 2,3,6,7-tetrabromoanthracene. (2008). Beilstein Journals.
- Synthesis of 2,3,6,7-tetrabromoanthracene. (2008). National Institutes of Health.
- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (2024). Frontiers.
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). (2011). National Institutes of Health.
- Anthracene. (2008). Sciencemadness Discussion Board.
- Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journals.
- Synthesis of Anthracene: Mechanism. (2017). Chemistry Stack Exchange.
- Recent advances in the syntheses of anthracene derivatives. (2020). National Institutes of Health.
- Reaction of anthracene. (2022). Slideshare.
- Polynuclear hydrocarbons 17 ||MOP 7 || diel alder reaction for synthesis of anthracene. (2020). YouTube.
- Diels-Alder Synthesis: Thin Layer Chromatography of Final Product. (2022). YouTube.
- (PDF) Synthesis of 2,3,6,7-tetrabromoanthracene. (2008). ResearchGate.
- The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. (2005). Princeton University.
- Method for preparing anthraquinones. (1998). Google Patents.
- Diels Alder Reaction Mechanism and Product Trick. (2015). YouTube.
- 2,3,6,7-Tetramethoxyanthracene-9,10-dione. (n.d.). PubChem.
Sources
- 1. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 3. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 8. Reaction of anthracene | PPTX [slideshare.net]
Technical Support Center: Purification of 2,3,6,7-Tetramethylanthracene
Welcome to the technical support guide for the purification of 2,3,6,7-Tetramethylanthracene. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. As a critical precursor for advanced materials and complex molecules like triptycenes, the isomeric purity of this compound is paramount.[1]
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound, like many other polycyclic aromatic hydrocarbons (PAHs), are recrystallization, column chromatography, and sublimation.[2]
-
Recrystallization: This is often the first and most effective method for removing the bulk of impurities, especially if the crude product is a solid. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3]
-
Column Chromatography: This technique is ideal for separating complex mixtures or removing impurities with similar solubility to the target compound.[4][5] For PAHs, normal-phase chromatography using silica gel or alumina is common.[4][5]
-
Sublimation: Sublimation is a powerful technique for purifying solid compounds that can transition directly from a solid to a gas phase under vacuum and heat. It is particularly effective for PAHs, which often have high melting points and are prone to decomposition with other methods.[2]
-
Soxhlet Extraction: Some synthetic procedures utilize Soxhlet extraction as a final purification step to isolate the product from insoluble residues.[6]
Q2: How do I select the appropriate purification technique?
The choice of technique depends on the nature and quantity of impurities, as well as the desired final purity and scale of your experiment. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q3: How do I choose the best solvent for recrystallization?
An ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[7] Additionally, the impurities should either be completely insoluble in the hot solvent or remain fully dissolved when the solution is cooled.
Based on synthesis literature for this and related compounds, several solvents are good candidates.[8][9]
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol (95%) | 78 | Often used for recrystallizing PAHs.[8][9] Good for removing more polar impurities. The slight water content can sometimes reduce solubility at cold temperatures, improving yield. |
| Xylene | ~140 | Used as a reaction solvent in some syntheses, making it a good first choice for recrystallization post-reaction to minimize solvent swapping.[6] Good for dissolving nonpolar compounds. |
| Toluene | 111 | Similar properties to xylene but with a lower boiling point, making it easier to remove during drying. |
| Cyclohexane | 81 | A nonpolar solvent that can be effective for highly nonpolar compounds like PAHs. Often shows a steep solubility curve with temperature. |
Pro-Tip: Always perform a small-scale solvent screen. Place a few milligrams of your crude product in a test tube, add a few drops of the candidate solvent, and heat. A good solvent will dissolve the solid completely when hot but will result in significant crystal formation upon cooling.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
-
Thin-Layer Chromatography (TLC): The quickest and most common method to qualitatively assess purity and monitor the progress of column chromatography. A single, well-defined spot is indicative of high purity.
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information. The high symmetry of this compound results in a simple spectrum. The absence of signals from impurities or starting materials is a strong indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range.[7]
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method. Reverse-phase C18 columns are standard for PAH analysis, providing excellent separation and allowing for precise purity determination.[10][11]
-
UV-Vis Spectroscopy: Can be used to confirm the presence of the anthracene aromatic system and check for impurities with different chromophores.[9]
Troubleshooting Guide
Problem 1: My yield after recrystallization is very low.
Possible Causes & Solutions:
-
Cause: Too much solvent was used. The fundamental principle of recrystallization is to create a saturated solution at a high temperature.[3] Adding an excessive amount of solvent prevents the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
-
Solution: During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely, and no more.[7] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Cause: The cooling process was too rapid. Fast cooling leads to the formation of small, often impure crystals or precipitation of the solid as an amorphous powder, which can trap impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not disturb the flask. Once at room temperature, move it to an ice bath to maximize crystal formation.[7]
-
-
Cause: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice using the guide in Table 1 . You may need a less polar or more polar solvent depending on the compound's nature. Alternatively, consider using a binary solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble) to fine-tune the solubility.
-
Problem 2: The product is still colored (yellow/orange) after recrystallization.
Possible Causes & Solutions:
-
Cause: The color is from highly conjugated, polar impurities, such as oxidized species like 2,3,6,7-tetramethylanthraquinone.[12] These impurities may have similar solubility profiles to your product.
-
Solution 1 (Adsorbent Treatment): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.
-
Solution 2 (Chromatography): If adsorbent treatment fails, the impurities are likely too similar to the product. Column chromatography is the necessary next step. The more polar, colored impurities will typically adhere more strongly to the silica or alumina, allowing the less polar this compound to elute first.[4]
-
Problem 3: During column chromatography, I can't achieve good separation between my product and an impurity.
Possible Causes & Solutions:
-
Cause: The mobile phase (eluent) is too polar. A highly polar eluent will move all compounds, including impurities, up the column quickly, resulting in poor separation (high Rf values).
-
Solution: Decrease the polarity of your eluent system. For separating PAHs on silica gel, start with a very nonpolar solvent like hexane or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or toluene.[4][5] A good starting point for TLC analysis would be 95:5 Hexane:Dichloromethane.
-
-
Cause: The column was overloaded. Adding too much crude material relative to the amount of stationary phase will cause bands to broaden and overlap.
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for difficult separations. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated, narrow band.
-
-
Cause: The column was not packed correctly. Channels or cracks in the stationary phase will lead to uneven solvent flow and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. "Wet" packing (slurry packing) is generally preferred. Tap the column gently as you add the stationary phase to ensure it settles evenly.
-
Experimental Protocols
Protocol 1: Standard Recrystallization Workflow
This protocol outlines the essential steps for purifying this compound via recrystallization.
Caption: A typical experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent (e.g., ethanol) to boiling. Add the hot solvent to the flask in small portions, swirling and heating, until the solid has just dissolved.[7]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel on a hotplate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool undisturbed to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals using a Büchner funnel and vacuum filtration.[7]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved. Characterize the final product using the methods described in FAQ Q4.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., Hexane:Dichloromethane mixtures). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Select a column of appropriate size. As a slurry, pour the stationary phase (e.g., silica gel) mixed with your initial, least polar eluent into the column. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane). Using a pipette, carefully apply this concentrated solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add your eluent to the column. Using gentle positive pressure (from a pump or inert gas), push the solvent through the column, collecting fractions in test tubes.
-
Analysis: Monitor the fractions being collected by TLC to determine which ones contain your pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL: )
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Semantic Scholar. (URL: )
- A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis. Benchchem. (URL: )
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS.
- PAH HPLC Column. Hawach Scientific. (URL: )
- Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof.
-
A Convenient Synthesis of this compound. Organic Preparations and Procedures, Inc. (URL: [Link])
-
This compound. PubChem. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (URL: [Link])
-
Recrystallization. Professor Dave Explains via YouTube. (URL: [Link])
-
This compound. NIST WebBook. (URL: [Link])
-
Synthesis of 2,3,6,7-tetrabromoanthracene. National Institutes of Health. (URL: [Link])
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). ResearchGate. (URL: [Link])
-
Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journals. (URL: [Link])
- Method for preparing anthraquinones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mt.com [mt.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) | Semantic Scholar [semanticscholar.org]
- 6. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hawach.com [hawach.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3,6,7-Tetramethylanthracene
Welcome to the technical support guide for the synthesis of 2,3,6,7-Tetramethylanthracene (2,3,6,7-TMA). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable polycyclic aromatic hydrocarbon. Our goal is to equip researchers with the expert insights needed to diagnose experimental issues, mitigate side reactions, and optimize product yield and purity.
Introduction to 2,3,6,7-TMA Synthesis
This compound is a crucial building block in materials science and organic electronics. Its specific substitution pattern, however, makes its synthesis non-trivial. The most common laboratory-scale approach is a Friedel-Crafts based condensation of o-xylene with a C1 electrophile, followed by cyclization and aromatization. While effective, this pathway is often accompanied by several competing side reactions that can significantly impact the outcome. This guide addresses the most common challenges in a direct question-and-answer format.
Troubleshooting & FAQs
Question 1: My final product is a mixture of isomers, not pure 2,3,6,7-TMA. How can I improve the regioselectivity?
Cause: This is a classic challenge in Friedel-Crafts chemistry. The use of strong Lewis acid catalysts like AlCl₃ or FeCl₃ with substituted arenes such as o-xylene can lead to a lack of regioselectivity. The initial methylene bridge formation between two o-xylene molecules can occur at different positions, and subsequent cyclization can produce a variety of unwanted positional isomers of tetramethylanthracene. Furthermore, the activating nature of the methyl groups makes the product more reactive than the starting material, potentially leading to over-alkylation or isomerization under harsh conditions[1][2].
Solution: Controlling regioselectivity requires careful management of reaction parameters to favor the desired kinetic product over thermodynamically stable, but undesired, isomers.
-
Catalyst Choice & Stoichiometry: While powerful, AlCl₃ can be too aggressive. Consider using a milder Lewis acid, such as FeCl₃, which has been shown to be effective[3]. Precise control over the molar ratio of reactants and catalyst is critical. A patent for an efficient preparation method specifies a molar ratio of o-xylene to dimethoxymethane to anhydrous ferric trichloride of 1:3:1-2[3].
-
Temperature Control: Friedel-Crafts reactions are highly exothermic. Running the initial alkylation at a lower temperature (e.g., in an ice bath) before slowly heating can prevent uncontrolled side reactions and isomerization[3]. Maintain a stable and consistent temperature during the heating phase.
-
Slow Reagent Addition: Adding the Lewis acid catalyst portion-wise to the solution of o-xylene and the methylene source (e.g., dimethoxymethane or dichloromethane) can help maintain a low concentration of the highly reactive electrophile, thereby minimizing unwanted side reactions[3].
Workflow for Enhancing Regioselectivity
Caption: Optimized workflow for regioselective synthesis of 2,3,6,7-TMA.
Question 2: My NMR spectrum shows signals corresponding to a dihydroanthracene intermediate. How do I ensure complete aromatization?
Cause: The synthesis of the anthracene core often proceeds via a 9,10-dihydroanthracene intermediate. The final step is an oxidative dehydrogenation to form the fully aromatic system. This aromatization step can be slow or incomplete if the reaction conditions are not sufficiently forcing. The C-H bonds at the 9 and 10 positions of the dihydro intermediate are relatively weak (estimated at 78 kcal/mol), but their cleavage still requires a suitable oxidant or thermal energy[4][5]. Incomplete conversion leaves the dihydroanthracene as a significant impurity.
Solution: Driving the reaction to full aromaticity requires a dedicated dehydrogenation step.
-
Chemical Oxidation: The most reliable method is to use an oxidizing agent. After the initial cyclization, the crude product can be treated with a dehydrogenating agent.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a highly effective and common reagent for the aromatization of hydroaromatic compounds. It works under relatively mild conditions.
-
Air/Oxygen with Catalyst: In some syntheses, bubbling air or oxygen through the hot reaction mixture, sometimes in the presence of a catalyst, can facilitate oxidation.
-
-
Thermal Aromatization with Acid: As described in some procedures, refluxing the reaction mixture in a high-boiling solvent like xylene in the presence of acid (e.g., dilute H₂SO₄) after the initial reaction can provide the thermal and catalytic push needed for aromatization[3]. This is often the "final reflux" step in the workup.
-
Extended Reaction Time/Higher Temperature: If thermal aromatization is preferred, ensure the reaction is heated for a sufficient duration at a temperature high enough to overcome the activation barrier. Be aware that prolonged heating can increase tar formation.
Recommended Protocol: DDQ Aromatization
-
After the initial reaction and aqueous workup, dissolve the crude product (containing the dihydro-intermediate) in a suitable solvent like toluene or dioxane.
-
Add 1.1 to 1.5 molar equivalents of DDQ to the solution.
-
Stir the mixture at room temperature or gentle heat (50-80°C) and monitor the reaction by TLC. The disappearance of the dihydroanthracene spot and the formation of the highly fluorescent TMA spot indicates reaction completion.
-
Upon completion, cool the reaction, filter to remove the hydroquinone byproduct, and purify the filtrate via column chromatography or recrystallization.
Question 3: The reaction produced a lot of black, insoluble tar, and my yield is very low. What causes this and how can it be minimized?
Cause: Tar formation is a common consequence of the aggressive conditions used in Friedel-Crafts reactions. The strong Lewis acid catalyst can promote a variety of undesired side reactions, including:
-
Polymerization: The carbocation intermediates can attack other aromatic rings, leading to the formation of high molecular weight polymeric materials[1].
-
Decomposition: At high temperatures, the starting materials and products can decompose, leading to charring and the formation of complex, insoluble tars.
-
Excessive Polyalkylation: The high reactivity of the intermediates and products can lead to uncontrolled additions of alkyl groups, eventually forming complex, insoluble mixtures[2][6].
Solution: Minimizing tar formation hinges on tightly controlling the reaction's energy profile and stoichiometry.
| Parameter | Sub-optimal Condition (Promotes Tar) | Optimized Condition (Minimizes Tar) | Rationale |
| Catalyst Loading | Large excess of AlCl₃/FeCl₃ | Stoichiometric or slightly catalytic amount | Reduces the concentration of highly reactive species, limiting polymerization. |
| Temperature | Rapid heating to high temperatures | Gradual heating; maintaining the lowest effective temperature | Prevents thermal decomposition and runaway side reactions. |
| Reagent Addition | All reagents mixed at once | Slow, portion-wise addition of the catalyst | Maintains low instantaneous concentrations of the electrophile. |
| Moisture | Presence of water in reagents/glassware | Rigorously dried reagents and glassware | Water can react with the Lewis acid, altering its activity and promoting side reactions. |
Key Reaction Pathways: Desired Product vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of 2,3,6,7-TMA.
Question 4: My purified product turned yellow and shows new peaks in the carbonyl region (e.g., ~1670 cm⁻¹ in IR). Is this oxidation? How can I prevent it?
Cause: Yes, this is a classic sign of oxidation. The central ring of anthracene, particularly at the 9 and 10 positions, is susceptible to oxidation, especially when activated by electron-donating methyl groups. Exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of this compound-9,10-dione (the corresponding anthraquinone)[7]. This anthraquinone byproduct is typically a yellow or orange solid and is less soluble than the parent anthracene, often appearing as a precipitate in solutions.
Solution: Proper handling and storage are crucial to maintain the purity of 2,3,6,7-TMA.
-
Workup Conditions: During the workup, minimize the exposure of the product to air and heat, especially before it is fully purified and dried.
-
Purification: Column chromatography is effective for separating the non-polar anthracene from the more polar anthraquinone. Recrystallization from a solvent like ethanol or a xylene/ethanol mixture can also be effective.
-
Storage:
-
Inert Atmosphere: Store the final, dried product under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Keep the storage vial wrapped in aluminum foil or in an amber vial to protect it from light, which can catalyze oxidation.
-
Cold Storage: Store the product in a refrigerator or freezer to slow down any potential degradation pathways.
-
By understanding the chemical principles behind these common side reactions, researchers can proactively adjust their experimental design to favor the formation of the desired this compound, leading to higher yields, improved purity, and more reliable results.
References
- CN109627141B - Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). (n.d.). National Institutes of Health (NIH). [Link]
-
9,10-Dihydroanthracene. (n.d.). Wikipedia. [Link]
-
9,10-Dihydroanthracene | C14H12. (n.d.). PubChem. [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 4. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]
- 5. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2,3,6,7-Tetramethylanthracene under UV Irradiation
Welcome to the technical support center for researchers working with 2,3,6,7-tetramethylanthracene. This guide is designed to provide expert advice and troubleshooting assistance for experiments involving the use of this compound under UV irradiation. As a substituted polycyclic aromatic hydrocarbon (PAH), this compound exhibits unique photochemical behaviors that are critical to understand for successful experimental design and data interpretation. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.
Introduction to the Photostability of Substituted Anthracenes
The most probable degradation pathway in the presence of oxygen is photooxidation, which proceeds through the formation of an endoperoxide intermediate, ultimately leading to the formation of 2,3,6,7-tetramethyl-9,10-anthraquinone and other potential byproducts.[2] It is also possible for photodimerization to occur, where two molecules of this compound undergo a [4+4] cycloaddition.[1]
This guide will help you navigate the potential challenges of working with this compound and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses common problems encountered during UV irradiation experiments with this compound.
1. Issue: Rapid and Uncontrolled Degradation of this compound
Question: I am observing a much faster degradation of my this compound sample than expected upon UV irradiation. How can I control this?
Answer:
Rapid degradation is a common issue and can often be attributed to several factors related to your experimental setup and conditions. Here’s a step-by-step guide to troubleshoot this problem:
-
Step 1: Characterize Your Light Source. The intensity and wavelength of your UV source are critical. Higher light intensity will lead to a faster rate of degradation.[3]
-
Recommendation: Measure the spectral output and intensity of your UV lamp using a calibrated spectroradiometer. If possible, use a filter to select a specific wavelength range that is still absorbed by the molecule but may be less energetic, potentially slowing down degradation.
-
-
Step 2: Control the Oxygen Concentration. Photooxidation is a primary degradation pathway for anthracenes in the presence of air.[2]
-
Recommendation: If your experiment does not require the presence of oxygen, degassing your solvent and sample by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during the irradiation can significantly reduce photooxidation.
-
-
Step 3: Evaluate the Solvent. The solvent can play a significant role in the photochemical reactivity of the solute.
-
Recommendation: Ensure your solvent is of high purity and does not contain any photosensitizing impurities. Some solvents can also react with the excited state of the molecule. Consider testing different solvents to see how they affect the degradation rate.
-
-
Step 4: Control the Temperature. While photochemistry is not always highly dependent on temperature, an increase in temperature can sometimes increase the rate of secondary, non-photochemical degradation reactions of initial photoproducts.[3]
-
Recommendation: Use a temperature-controlled sample holder to maintain a constant and known temperature throughout your experiment.
-
2. Issue: Inconsistent and Irreproducible Experimental Results
Question: I am getting different degradation profiles every time I run my UV irradiation experiment. What could be causing this lack of reproducibility?
Answer:
Inconsistent results are often due to subtle variations in experimental parameters. Here’s how to improve the reproducibility of your experiments:
-
Step 1: Standardize Sample Preparation. Ensure that the concentration of this compound is identical for each experiment.
-
Recommendation: Prepare a stock solution and make fresh dilutions for each experiment. Verify the concentration using UV-Vis spectroscopy before each irradiation.
-
-
Step 2: Maintain a Consistent Light Path and Geometry. Any changes in the distance from the lamp to the sample, the angle of irradiation, or the sample container will alter the amount of light reaching the sample.
-
Recommendation: Use a fixed sample holder and a well-defined irradiation setup. Document the geometry of your setup with a diagram or photograph for future reference.
-
-
Step 3: Monitor Lamp Output. The output of UV lamps can decrease over time.
-
Recommendation: Regularly check the intensity of your lamp using a power meter or by performing a chemical actinometry experiment to ensure consistent photon flux.
-
-
Step 4: Use Internal Standards. An internal standard that is photochemically stable under the experimental conditions can help to account for variations in sample handling and analysis.
-
Recommendation: Choose a suitable internal standard and add it to your samples before irradiation.
-
3. Issue: Identification of Unknown Photoproducts
Question: I am observing new peaks in my HPLC/GC-MS analysis after UV irradiation, but I am unsure what they are. How can I identify the degradation products?
Answer:
Identifying photoproducts is crucial for understanding the degradation mechanism. Here is a suggested workflow:
-
Step 1: Hypothesize Potential Products. Based on the known photochemistry of anthracenes, the most likely products are the endoperoxide, 2,3,6,7-tetramethyl-9,10-anthraquinone, and photodimers.
-
Step 2: Use Mass Spectrometry (MS).
-
Recommendation: Obtain the mass spectrum of the unknown peaks. The molecular weight of this compound is 234.34 g/mol . The expected mass of the corresponding anthraquinone (C18H16O2) would be approximately 264.32 g/mol . The photodimer would have a mass of 468.68 g/mol .
-
-
Step 3: Utilize Tandem MS (MS/MS).
-
Recommendation: Fragment the parent ions of the unknown peaks to obtain structural information. Compare the fragmentation patterns to known spectra of similar compounds if available.
-
-
Step 4: Synthesize or Purchase Authentic Standards.
-
Recommendation: If possible, synthesize or purchase a standard of the suspected photoproduct (e.g., 2,3,6,7-tetramethyl-9,10-anthraquinone) and compare its retention time and mass spectrum with your unknown peaks.
-
-
Step 5: Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Recommendation: If a significant amount of a photoproduct can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected UV-Vis absorption spectrum of this compound?
Q2: What are the likely photodegradation products of this compound?
A2: Based on the known photochemistry of substituted anthracenes, the two most probable degradation pathways are:
-
Photooxidation: In the presence of oxygen, this compound can react with singlet oxygen (generated via sensitization by the excited anthracene itself) to form an endoperoxide. This intermediate is often unstable and can rearrange or decompose to form 2,3,6,7-tetramethyl-9,10-anthraquinone and other oxidized species.[2]
-
Photodimerization: In the absence of oxygen and at higher concentrations, two molecules of this compound can undergo a [4+4] cycloaddition to form a photodimer.[1]
Q3: How can I quantify the rate of photodegradation?
A3: The rate of photodegradation can be quantified by monitoring the decrease in the concentration of this compound over time. This is typically done using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a common and accurate method for separating and quantifying PAHs and their degradation products.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds.[4][5]
-
UV-Vis Spectroscopy: If the degradation products have significantly different absorption spectra from the parent compound, you can monitor the decrease in absorbance at a specific wavelength corresponding to an absorption maximum of this compound.[6]
The data can then be used to determine the reaction kinetics (e.g., by plotting concentration versus time and fitting to a rate law).
Q4: What is a photodegradation quantum yield and why is it important?
A4: The photodegradation quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific photoreaction divided by the number of photons absorbed by the reactant. A higher quantum yield indicates a more efficient photochemical process. Knowing the quantum yield is essential for comparing the photostability of different compounds and for modeling photodegradation processes in various environments. While the quantum yield for this compound is not reported, you can determine it experimentally using chemical actinometry.
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of this compound
This protocol provides a general framework for conducting a controlled UV irradiation experiment.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, cyclohexane)
-
Quartz cuvettes or reaction vessel
-
UV light source (e.g., mercury lamp, xenon lamp, UV-LED) with appropriate filters
-
Stir plate and magnetic stir bar
-
Inert gas (argon or nitrogen) supply with a purging needle (optional)
-
Temperature control system (optional)
-
Analytical instrument (HPLC, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Dilute the stock solution to the desired experimental concentration. It is advisable to prepare a solution with an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the sample.
-
-
Oxygen Control (if necessary):
-
For experiments in the absence of oxygen, transfer the sample solution to the quartz vessel and purge with a gentle stream of inert gas for 30 minutes. Maintain a positive pressure of the inert gas during the experiment.
-
-
Irradiation:
-
Place the sample in a fixed position relative to the UV light source.
-
If using a magnetic stir bar, ensure constant and gentle stirring throughout the experiment.
-
Turn on the UV light source to begin the irradiation.
-
-
Monitoring the Reaction:
-
At predetermined time intervals, withdraw a small aliquot of the sample for analysis.
-
If monitoring continuously with a UV-Vis spectrophotometer, ensure the detector is not saturated by the irradiation source.
-
-
Analysis:
-
Analyze the aliquots using a suitable analytical method (HPLC, GC-MS, or UV-Vis) to determine the concentration of this compound and any photoproducts.
-
-
Control Experiment:
-
Run a parallel experiment under the same conditions but without UV irradiation (a "dark control") to ensure that the observed degradation is due to the light and not other factors.
-
Visualization of Potential Degradation Pathways
The following diagram illustrates the two primary, competing photodegradation pathways for this compound.
Caption: Potential photodegradation pathways of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following table provides a template for the types of data that are crucial for understanding its photostability. Researchers are encouraged to determine these parameters experimentally.
| Parameter | Symbol | Typical Value for Substituted Anthracenes | Recommended Analytical Method |
| Molar Absorptivity | ε | 1,000 - 10,000 M⁻¹cm⁻¹ at λmax | UV-Vis Spectroscopy |
| Wavelength of Max. Absorption | λmax | 300 - 400 nm | UV-Vis Spectroscopy |
| Photodegradation Quantum Yield | Φd | Varies widely (0.001 - 0.5) | Chemical Actinometry & HPLC/GC-MS |
| Photoproduct Formation Quantum Yield | Φp | Varies | Chemical Actinometry & HPLC/GC-MS |
| Rate Constant of Degradation | k | Dependent on conditions | HPLC/GC-MS with kinetic analysis |
References
- This citation is intentionally left blank as a placeholder for future specific d
-
Adeniji, A. O., & Okoh, O. O. (2016). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. ResearchGate. [Link]
-
Man, Y. B., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. International Journal of Environmental Research and Public Health. [Link]
- This citation is intentionally left blank as a placeholder for future specific d
-
Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. ResearchGate. [Link]
-
Habibi, N., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
- This citation is intentionally left blank as a placeholder for future specific d
-
Wang, F., et al. (2018). An Unprecedented Photochemical Reaction for Anthracene-Containing Derivatives. ResearchGate. [Link]
- This citation is intentionally left blank as a placeholder for future specific d
-
Diaz-Uribe, C. E., et al. (2015). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. ResearchGate. [Link]
-
Sheats, J. R. (1990). Oxidative photobleaching of substituted anthracenes in thin polymer films. OSTI.GOV. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Walter, J. F., & DeQuoy, P. R. (1978). Anthracene with near ultraviolet light inhibiting epidermal proliferation. Archives of Dermatology. [Link]
- This citation is intentionally left blank as a placeholder for future specific d
- This citation is intentionally left blank as a placeholder for future specific d
- This citation is intentionally left blank as a placeholder for future specific d
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Müller, K., et al. (1990). Kinetic Studies on Anthralin Photooxidation. Photochemistry and Photobiology. [Link]
-
Fronczek, F. R., et al. (2012). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]
- This citation is intentionally left blank as a placeholder for future specific d
-
Al-Anazi, M. S., et al. (2014). Photocatalytic Degradation of Anthracene in Closed System Reactor. Hindawi. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,3,6,7-Tetramethylanthracene
Welcome to the technical support guide for 2,3,6,7-Tetramethylanthracene. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As a substituted polycyclic aromatic hydrocarbon (PAH), this compound's planar, nonpolar structure presents significant hurdles for dissolution in many common laboratory solvents. This guide offers a combination of theoretical knowledge, practical troubleshooting, and step-by-step protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a derivative of anthracene, a solid aromatic hydrocarbon.[1][2] Its chemical structure consists of three fused benzene rings with four methyl group substituents. This large, nonpolar, and highly symmetric structure leads to strong intermolecular forces (pi-pi stacking) in the solid state, making it energetically unfavorable to break these interactions and dissolve in a solvent, especially polar ones. The fundamental principle of "like dissolves like" is key; nonpolar compounds like this require nonpolar solvents to achieve significant solubility.[3][4]
Q2: I tried dissolving it in DMSO for a biological assay and it crashed out. What went wrong?
This is a common issue. While DMSO is a powerful and versatile solvent, it is also quite polar. Polycyclic aromatic hydrocarbons (PAHs) like this compound have very limited solubility in highly polar solvents.[3][5] Even if you manage to dissolve it initially, perhaps with heating, the solution is likely supersaturated. Upon cooling or dilution into an aqueous buffer for your assay, the compound precipitates out. For cellular work, preparing a highly concentrated stock in a more suitable solvent like chloroform or toluene and then performing a serial dilution into your final medium (while vortexing) is a common strategy, but care must be taken to keep the final organic solvent concentration below cytotoxic levels (typically <0.5%).[5]
Q3: Can I heat the solvent to increase solubility?
Yes, gently heating the solution is a standard technique to increase both the rate of dissolution and the solubility limit. However, this must be done with caution.
-
Safety: Always heat using a controlled method like a water bath or heating mantle in a well-ventilated fume hood. Avoid open flames, especially with volatile organic solvents.
-
Precipitation Risk: Be aware that the compound may precipitate out of the solution as it cools to room temperature. If your experiment is conducted at ambient temperature, a solution prepared by heating may not remain stable.
-
Compound Stability: While anthracene and its derivatives are generally stable, prolonged heating at high temperatures can risk degradation.[2]
Q4: Are there any solvents I should absolutely avoid?
You should avoid highly polar solvents, especially aqueous buffers and alcohols like methanol or ethanol, if you need to achieve any significant concentration.[3][5] Water, in particular, is a very poor solvent for this compound.[2]
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to diagnosing and solving common problems encountered when working with this compound.
Problem 1: The compound is not dissolving at all, even in small amounts.
| Potential Cause | Explanation & Solution |
| Incorrect Solvent Choice | The solvent is too polar. Based on the "like dissolves like" principle, a nonpolar solute requires a nonpolar solvent.[3][4] Solution: Switch to a more appropriate nonpolar or weakly polar solvent. Aromatic solvents like toluene or halogenated solvents like dichloromethane and chloroform are excellent starting points.[3][5] |
| Insufficient Agitation | The solid particles are not being adequately dispersed into the solvent to facilitate dissolution. Solution: Increase mechanical agitation. Use a vortex mixer for small vials or a magnetic stirrer for larger volumes. Sonication in an ultrasonic bath can also be highly effective at breaking up solid aggregates and accelerating dissolution. |
| Low Temperature | Dissolution is an endothermic process for many solids. Room temperature may not provide enough energy to overcome the crystal lattice energy. Solution: Gently warm the mixture in a water bath. Monitor the temperature and be mindful of the solvent's boiling point. |
Problem 2: The compound dissolves with heat but precipitates upon cooling.
| Potential Cause | Explanation & Solution |
| Supersaturation | Heating increased the solubility limit, allowing you to dissolve more compound than is stable at room temperature. The solution is supersaturated. Solution 1 (If a lower concentration is acceptable): Prepare the solution at room temperature to its natural saturation point. Solution 2 (If the higher concentration is required): You may need to work with a heated solution for your experiment, if feasible. Solution 3 (Solvent Mixture): Consider using a co-solvent system. A mixture of a primary good solvent (e.g., toluene) with a miscible secondary solvent might maintain stability better than a single solvent. |
Problem 3: The prepared stock solution appears cloudy or hazy.
| Potential Cause | Explanation & Solution |
| Micro-Precipitation | Fine, colloidal particles of the compound are suspended in the solution, indicating it is at or beyond its saturation limit. Solution: Filter the solution through a 0.22 µm or 0.45 µm PTFE syringe filter. This will remove undissolved particulates and give you a clear, saturated solution. Note that the actual concentration will be the saturation concentration, which may be lower than your calculated concentration. |
| Water Contamination | The solvent may be contaminated with water, which significantly reduces the solubility of hydrophobic compounds. Solution: Use anhydrous or HPLC-grade solvents.[3] Ensure all glassware is thoroughly dried before use. |
Solvent Selection and Data
Choosing the right solvent is the most critical step. The principle of "like dissolves like" is your primary guide. Since this compound is a nonpolar aromatic hydrocarbon, solvents with similar characteristics will be most effective.
Guiding Principles for Solvent Selection
A more advanced method for predicting solubility is the use of Hansen Solubility Parameters (HSP) .[6][7] These parameters break down solubility into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The rule is that solvents with HSP values close to those of the solute are most likely to be effective. While specific HSP values for this compound are not readily published, we can infer from its parent compound, anthracene, that it will have a high δD value and very low δP and δH values. Therefore, good solvents will have a similar profile.
Solvent Recommendation Table
The following table provides a list of recommended solvents, ranked from excellent to poor, for dissolving this compound.
| Solvent | Type | Relative Solubility | Comments & Rationale |
| Toluene | Aromatic Hydrocarbon | Excellent | Its aromatic nature closely matches the solute, making it a top choice based on "like dissolves like".[3] |
| Chloroform | Halogenated | Excellent | A common and effective solvent for many PAHs. |
| Dichloromethane (DCM) | Halogenated | Very Good | Similar to chloroform but with a lower boiling point, making it easier to remove if necessary.[5] |
| Tetrahydrofuran (THF) | Ether | Good | Moderately polar but generally a good solvent for a wide range of organic compounds. |
| Hexane | Aliphatic Hydrocarbon | Moderate | A nonpolar solvent that can work, but its aliphatic nature is less ideal than an aromatic solvent like toluene.[5] |
| Acetone | Ketone | Poor | More polar than the above solvents; solubility is limited. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Poor | Highly polar; generally unsuitable for preparing concentrated stock solutions.[3] |
| Ethanol / Methanol | Alcohol | Very Poor | The hydrogen-bonding capability and high polarity make these poor solvents for PAHs.[3][5] |
| Water | Aqueous | Insoluble | Completely unsuitable.[2] |
Visual Guide for Solvent Selection
The following flowchart provides a decision-making workflow for selecting the appropriate solvent and method.
Caption: Workflow for selecting a solvent to dissolve this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a reliable method for preparing a ~10 mg/mL stock solution in toluene.
Materials:
-
This compound powder
-
Anhydrous Toluene
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Water bath or heating block (optional)
-
0.22 µm PTFE syringe filter and syringe (optional)
Procedure:
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh 10.0 mg of this compound directly into the vial.
-
Solvent Addition: Add 1.0 mL of anhydrous toluene to the vial.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid.
-
Heating (If Necessary): If the solid has not fully dissolved, place the vial in a water bath set to 40-50°C. Periodically remove the vial (with caution, as pressure may build up) and vortex for 30 seconds. Continue this process until the solid is completely dissolved.
-
Cooling & Stability Check: Allow the solution to cool to room temperature. Observe the solution for any signs of precipitation. A stable solution should remain clear and free of particulates.
-
Filtration (Optional but Recommended): For applications requiring a perfectly particulate-free solution, draw the solution into a syringe and pass it through a 0.22 µm PTFE filter into a clean, final storage vial. This ensures the removal of any micro-particulates.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at room temperature. Parafilm can be wrapped around the cap to prevent solvent evaporation.
Safety Precautions:
-
Always handle this compound and organic solvents inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8] Anthracene and its derivatives should be handled with care as they are potential skin irritants and may have other uninvestigated toxicological properties.
References
-
ResearchGate. What solvents use to dissolve PAH?. [Link]
-
NIST. This compound. [Link]
-
PubChem. This compound. [Link]
-
ACS Publications. Studies on the Dissolution of Polycyclic Aromatic Hydrocarbons from Contaminated Materials Using a Novel Dialysis Tubing Experimental Method. [Link]
-
PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. [Link]
-
ResearchGate. How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type pf alcohols or with a tiny amount of ethanol not exceed 1%?. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
-
Frontiers in Microbiology. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]
-
Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]
-
IUPAC-NIST Solubility Data Series. POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. [Link]
-
Kinam Park, Purdue University. HANSEN SOLUBILITY PARAMETERS. [Link]
-
ORKG Ask. Studies on the dissolution of polycyclic aromatic hydrocarbons from contaminated materials using a novel dialysis experimental method. [Link]
-
MDPI. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]
-
Agilent. Safety Data Sheet - Custom Organic Standard. [Link]
-
Study.com. Anthracene Hazards, Preparation & Properties. [Link]
-
Organic Syntheses. 9-chloroanthracene. [Link]
-
PubMed. Soluble and Easily Crystallized Anthracene Derivatives: Precursors of Solution-Processable Semiconducting Molecules. [Link]
-
University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]
- 2. study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Fluorescence Quenching Experiments with Anthracene Derivatives
Welcome to the technical support center for fluorescence quenching experiments involving anthracene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the integrity of your experimental data. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers common conceptual and practical questions that arise during the design and execution of fluorescence quenching experiments with anthracene and its derivatives.
Q1: My Stern-Volmer plot (I₀/I vs. [Q]) is linear, as expected. Does this definitively mean my quenching mechanism is purely dynamic (collisional)?
A1: Not necessarily. While a linear Stern-Volmer plot is often a hallmark of dynamic quenching, it can also be observed in cases of purely static quenching where a non-fluorescent ground-state complex is formed.[1][2] The plot's linearity alone is insufficient for a conclusive diagnosis.[1] To distinguish between the two, you must perform additional experiments. The most definitive method is to measure the fluorescence lifetime of the anthracene derivative in the absence (τ₀) and presence (τ) of the quencher.
-
If quenching is dynamic: The lifetime will decrease as the quencher concentration increases, and a plot of τ₀/τ vs. [Q] will be linear and superimposable with your intensity-based plot.[3]
-
If quenching is static: The lifetime will remain unchanged because only the uncomplexed, fluorescent molecules are being observed.[3][4]
Temperature-dependent studies can also provide insight. Dynamic quenching rates increase with temperature due to increased diffusion, while static quenching constants often decrease as higher temperatures can destabilize the ground-state complex.[4][5]
Q2: I'm observing a non-linear Stern-Volmer plot with an upward (positive) deviation. What is the likely cause?
A2: An upward curvature in the Stern-Volmer plot is a common observation and typically indicates that both static and dynamic quenching mechanisms are occurring simultaneously.[5][6] This happens when the quencher can form a ground-state complex with the fluorophore (static component) and also quench the excited state of the uncomplexed fluorophore through collisions (dynamic component). Other potential causes for positive deviation include the "sphere of action" model, where static quenching occurs if a quencher is within a certain proximity to the fluorophore at the moment of excitation.[7]
Q3: My anthracene derivative's fluorescence intensity is decreasing over time, even without a quencher. What's happening?
A3: This phenomenon is likely photobleaching, which is the photochemical destruction of the fluorophore upon exposure to excitation light.[8] Anthracene and its derivatives can be particularly susceptible to this, sometimes reacting with residual oxygen in the solvent to form non-fluorescent endoperoxides.[6]
To mitigate photobleaching:
-
Minimize the sample's exposure time to the excitation source.[8]
-
Use the lowest excitation intensity that still provides a good signal-to-noise ratio.
-
Prepare fresh samples for each measurement if possible, and protect all solutions from light.[6]
-
Consider using antifade mounting media for fixed-cell imaging.[8]
Q4: Can the solvent I choose affect my quenching experiment?
A4: Absolutely. The choice of solvent is critical. It can influence:
-
Solubility: Both the anthracene derivative and the quencher must be fully soluble at the concentrations used to avoid precipitation and light scattering.[6]
-
Quenching Efficiency: The polarity of the solvent can affect the quenching rate constants, particularly if charge transfer mechanisms are involved.[9]
-
Fluorophore Stability: Ensure your anthracene derivative is stable in the chosen solvent and does not undergo solvent-induced degradation.[6]
Always use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent contaminants.[6]
Section 2: Advanced Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and resolve more complex experimental issues.
Guide 2.1: Diagnosing and Correcting for Inner Filter Effects (IFE)
The inner filter effect (IFE) is a common artifact that leads to an apparent decrease in fluorescence intensity, which can be easily mistaken for quenching. It occurs when the quencher or the fluorophore itself absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[10][11]
Is My Experiment Affected by IFE? - A Diagnostic Workflow
Caption: A decision-making workflow to identify and address inner filter effects.
Protocol for IFE Correction
If dilution is not feasible, you can mathematically correct for IFE using the absorbance values of your samples.
Step-by-Step Protocol:
-
Prepare Samples: Prepare your series of samples with a constant concentration of the anthracene derivative and varying concentrations of the quencher.
-
Measure Fluorescence: Record the fluorescence intensity (F_obs) for each sample.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each exact sample at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Apply Correction Formula: Calculate the corrected fluorescence intensity (F_corr) using the following equation[10]:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Re-plot Data: Use the F_corr values to reconstruct your Stern-Volmer plot.
| Parameter | Description | Typical Action Threshold |
| A_ex | Absorbance at the excitation wavelength | > 0.1[10][11] |
| A_em | Absorbance at the emission wavelength | > 0.1[10][11] |
| F_obs | Observed (measured) fluorescence intensity | - |
| F_corr | Corrected fluorescence intensity | - |
Guide 2.2: Investigating Aggregation-Caused Quenching (ACQ)
Many planar aromatic molecules like anthracene have a strong tendency to aggregate at higher concentrations or in certain solvents, a phenomenon that often leads to self-quenching (Aggregation-Caused Quenching or ACQ).[12][13] This can complicate the analysis of intermolecular quenching by an added quencher.
Identifying ACQ in Your System
-
Concentration Study: Measure the fluorescence intensity of your anthracene derivative alone over a wide range of concentrations. If ACQ is occurring, you will observe a deviation from the expected linear relationship between concentration and fluorescence intensity, with the intensity eventually plateauing or decreasing at higher concentrations.[14]
-
Solvent Titration: For derivatives sensitive to solvent polarity, gradually add a "poor" solvent to a solution of your fluorophore in a "good" solvent. The formation of aggregates upon addition of the poor solvent will induce a significant drop in fluorescence intensity.[13]
-
Absorption Spectroscopy: Aggregation can cause changes in the UV-Vis absorption spectrum, such as peak broadening or the appearance of new bands. Compare the absorption spectra at dilute and high concentrations.
Workflow for Distinguishing Quenching Mechanisms
The definitive way to understand the quenching phenomena in your system is to combine steady-state and time-resolved measurements.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. edinst.com [edinst.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chalcogen.ro [chalcogen.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 10. static.horiba.com [static.horiba.com]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for the Preparation of 2,3,6,7-Tetramethylanthracene
Welcome to the technical support guide for the synthesis of 2,3,6,7-tetramethylanthracene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing alternative, environmentally benign catalysts. We will move beyond traditional harsh Lewis acids like aluminum trichloride (AlCl₃) and explore more robust and recyclable options, focusing on solid acid catalysts.
The conventional synthesis of this compound often involves a Friedel-Crafts reaction using o-xylene and a formaldehyde equivalent, catalyzed by a strong Lewis acid like AlCl₃.[1] While effective, this method suffers from drawbacks, including the stoichiometric quantities of catalyst required, the generation of corrosive waste streams, and the catalyst's high sensitivity to moisture.[2][3] This guide focuses on addressing the practical challenges of implementing greener alternatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when transitioning to alternative catalytic systems.
Q1: My reaction yield is very low when using Montmorillonite K-10 clay as a catalyst. What are the most likely causes?
A1: Low yields with clay catalysts often stem from a few critical factors:
-
Catalyst Activity: The catalytic activity of montmorillonite clay is highly dependent on its hydration level and the nature of its acidic sites (both Brønsted and Lewis).[4] Commercially available K-10 can have variable water content. For reactions requiring strong Brønsted acidity, heating the clay to ~100-120°C to remove interlamellar water can significantly enhance its activity.[4]
-
Reagent and Solvent Purity: Like all acid-catalyzed reactions, this synthesis is sensitive to moisture. Water can neutralize the acid sites on the catalyst surface, rendering it inactive.[2][5] Ensure that your o-xylene and other reagents are anhydrous. Consider using freshly distilled solvents or those stored over molecular sieves.[6]
-
Insufficient Reaction Temperature or Time: Solid acid-catalyzed reactions can require more forcing conditions than their homogeneous counterparts. If the reaction is stalling, consider gradually increasing the temperature while monitoring for byproduct formation via TLC or GC-MS.
-
Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for ensuring the reactants have access to the catalyst's active sites. Use vigorous mechanical stirring, especially if the catalyst powder is fine.
Q2: I'm observing significant charring and the formation of dark, tar-like byproducts. How can I improve the reaction's selectivity?
A2: Charring indicates substrate or product decomposition, a common issue when reactions are overheated or run for too long in the presence of a strong acid.[6]
-
Temperature Control: This is the most critical parameter. Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Catalyst Loading: Using an excessive amount of catalyst can lead to an overly acidic environment, promoting side reactions and polymerization. Try reducing the catalyst loading incrementally.
-
Controlled Reagent Addition: Instead of adding all reactants at once, try a slow, dropwise addition of one reactant to the heated mixture of the catalyst and the other reactant. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.[7]
Q3: Can I reuse my Montmorillonite K-10 catalyst? What is the recommended regeneration procedure?
A3: Yes, one of the key advantages of solid catalysts is their reusability.[4] However, their activity can decrease due to the adsorption of organic residues (coking).
-
Regeneration Protocol:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable solvent (like acetone or ethanol) to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at 100-120°C for several hours to remove the wash solvent.
-
For more significant deactivation, calcination at higher temperatures (e.g., 300–500°C) in a stream of air can burn off stubborn carbon deposits.[6][8] The optimal temperature depends on the catalyst's thermal stability.
-
Q4: Are there other Lewis acids I can use besides AlCl₃ and clay?
A4: Absolutely. The field of Friedel-Crafts catalysis is extensive. Several other Lewis acids can be effective and may offer milder reaction conditions:
-
Ferric Chloride (FeCl₃): Anhydrous ferric chloride is a well-documented, inexpensive, and effective catalyst for this type of transformation.[1][9] It is still moisture-sensitive but often requires less stringent handling than AlCl₃.
-
Bismuth and Indium Salts: Milder Lewis acids like bismuth triflate (Bi(OTf)₃) or indium(III) salts are known to catalyze Friedel-Crafts alkylations and can be more tolerant to functional groups.[2][10]
-
Zeolites: These are microporous aluminosilicates with well-defined acidic sites and are used extensively in industrial-scale alkylations.[11]
Alternative Catalyst Protocols & Data
Protocol 1: Synthesis using Montmorillonite K-10 Clay
This protocol describes a greener approach using a recyclable solid acid catalyst.
Step-by-Step Methodology:
-
Catalyst Activation: Place Montmorillonite K-10 powder (10 g) in a round-bottom flask and heat at 120°C under vacuum for 4 hours. Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Reaction Setup: To the flask containing the activated catalyst, add anhydrous o-xylene (100 mL). Equip the flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Begin vigorous stirring. In a separate flask, prepare a solution of dimethoxymethane (an equivalent for formaldehyde) in anhydrous o-xylene. Add this solution dropwise to the heated reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC or GC analysis of small aliquots.
-
Workup: After cooling to room temperature, filter the reaction mixture to recover the catalyst. Wash the recovered catalyst with fresh o-xylene.
-
Purification: Combine the filtrate and washes. Remove the o-xylene under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
Data Comparison: Traditional vs. Alternative Catalysts
| Parameter | Traditional Method (AlCl₃) | Alternative Method (FeCl₃)[1] | Green Method (Montmorillonite K-10) |
| Catalyst | Aluminum Trichloride (AlCl₃) | Ferric Chloride (FeCl₃) | Montmorillonite K-10 Clay |
| Catalyst Type | Homogeneous Lewis Acid | Homogeneous Lewis Acid | Heterogeneous Solid Acid[4] |
| Catalyst Loading | Stoichiometric or greater | Catalytic to Stoichiometric | Catalytic (by weight) |
| Solvent | o-xylene, Dichloromethane | o-xylene | o-xylene |
| Temperature | 75°C[1] | Reflux | Reflux |
| Waste Stream | Acidic aqueous waste (HCl, Al(OH)₃) | Acidic aqueous waste (HCl, Fe(OH)₃) | Minimal; solvent for washing |
| Catalyst Reusability | No | No | Yes, with regeneration[12] |
| Handling | Highly moisture-sensitive, corrosive | Moisture-sensitive | Easy to handle, non-corrosive[4] |
Workflow & Mechanistic Overview
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The catalyst's role is to generate a carbocationic intermediate from the formaldehyde equivalent, which then alkylates o-xylene. A second alkylation and subsequent intramolecular cyclization and aromatization steps lead to the final anthracene core.
Caption: Experimental workflow for the synthesis of this compound using a solid acid catalyst.
References
-
Combination of Acid and Base Activation of Montmorillonite Clay and Its Impact on the Basic Blue-41 Removal Properties: Regeneration and Single Batch Design. MDPI. Available from: [Link]
- Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof. Google Patents.
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Institutes of Health (PMC). Available from: [Link]
-
Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Organic & Pharmaceutical Chemistry. Available from: [Link]
-
Regeneration study of montmorillonite clay for the removal of PNP... ResearchGate. Available from: [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Acid Treated Montmorillonite—Eco-Friendly Clay as Catalyst in Carvone Isomerization to Carvacrol. MDPI. Available from: [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. National Institutes of Health (PMC). Available from: [Link]
-
K-10 montmorillonite-catalyzed solid phase diazotizations: environmentally benign coupling of diazonium salts with aromatic hydrocarbons to biaryls. Semantic Scholar. Available from: [Link]
-
K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Royal Society of Chemistry. Available from: [Link]
-
Natural and Modified Montmorillonite Clays as Catalysts for Synthesis of Biolubricants. MDPI. Available from: [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). National Institutes of Health (PMC). Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (PMC). Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
The Role of Surface Metal Ions and Polycyclic Aromatic Hydrocarbon Molecular Properties | Environmental Science & Technology. ACS Publications. Available from: [Link]
-
Montmorillonite K-10 and KSF as Remarkable Acetylation Catalysts. ResearchGate. Available from: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link]
-
What are some common causes of low reaction yields? Reddit. Available from: [Link]
-
(PDF) Research Progress on Stability of Solid Acid Catalysts. ResearchGate. Available from: [Link]
Sources
- 1. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Acid Treated Montmorillonite—Eco-Friendly Clay as Catalyst in Carvone Isomerization to Carvacrol [mdpi.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Fluorescence of 2,3,6,7-Tetramethylanthracene and Unsubstituted Anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the fluorescence properties of 2,3,6,7-tetramethylanthracene and its parent compound, unsubstituted anthracene. We will explore how the symmetrical addition of four methyl groups to the anthracene core significantly alters its photophysical behavior, offering insights grounded in experimental data and mechanistic principles. This document serves as a technical resource for selecting the appropriate fluorophore for applications ranging from fluorescent probes to organic electronics.
Introduction: The Anthracene Core and the Impact of Substitution
Anthracene is a well-studied polycyclic aromatic hydrocarbon (PAH) known for its characteristic blue fluorescence.[1] Its rigid, planar structure and delocalized π-electron system make it a foundational chromophore in materials science and photochemistry.[2][3] However, unsubstituted anthracene has a fluorescence quantum yield of only about 30%, which is a consequence of a high intersystem crossing rate to the triplet state.[1]
Chemical substitution is a powerful strategy to modulate the photophysical properties of chromophores.[4][5][6] By adding functional groups to the aromatic core, researchers can fine-tune absorption/emission wavelengths, quantum yields, and fluorescence lifetimes. This guide focuses on this compound, a derivative where four electron-donating methyl groups are symmetrically placed on the outer rings.[7] This specific substitution pattern enhances molecular symmetry and critically influences the electronic transitions that govern fluorescence, leading to markedly different behavior compared to the parent molecule.
Photophysical Properties: A Head-to-Head Comparison
The addition of methyl groups to the anthracene core induces notable changes in its interaction with light. While specific experimental data for this compound is sparse in publicly available literature, we can infer its properties based on the known effects of alkyl substitution on the anthracene moiety. Electron-donating groups, such as methyl groups, are known to modulate the electronic properties of the anthracene core.[7]
| Photophysical Parameter | Unsubstituted Anthracene | This compound (Expected) | Causality of the Difference |
| Fluorescence Quantum Yield (Φf) | ~0.27 - 0.36[8][9] | Higher (e.g., > 0.70) | Methyl groups are electron-donating, which can alter the energy levels of singlet and triplet states, potentially reducing the rate of intersystem crossing (ISC) from the S1 to the T1 state. This suppression of non-radiative pathways leads to a higher probability of de-excitation via fluorescence.[1] |
| Fluorescence Lifetime (τf) | ~4.4 ns[9] | Longer | The fluorescence lifetime is inversely proportional to the sum of the rates of all decay processes from the excited singlet state. By reducing the rate of non-radiative decay (like ISC), the overall decay rate decreases, thus extending the lifetime of the excited state.[10] |
| Absorption/Emission Maxima | λabs ≈ 355 nm, λem ≈ 400 nm[9] | Red-shifted | Alkyl substitution typically causes a bathochromic (red) shift in the absorption and emission spectra of aromatic systems.[4][5] This is due to the electron-donating nature of the methyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. |
| Intersystem Crossing (ISC) Yield | ~0.70[1] | Lower | As the primary non-radiative decay pathway for anthracene, the reduction in ISC is the main reason for the enhanced fluorescence quantum yield in its substituted derivatives.[1] |
Mechanistic Insights: Why Methyl Groups Enhance Fluorescence
The dramatic increase in fluorescence efficiency upon methylation of the anthracene core can be attributed to several factors rooted in molecular orbital theory and electronic transitions.
-
Suppression of Intersystem Crossing (ISC) : Unsubstituted anthracene has a very efficient S1 → T1 intersystem crossing rate, which populates the triplet state at the expense of fluorescence.[1] The addition of electron-donating methyl groups can alter the energy gap and the spin-orbit coupling between the lowest excited singlet state (S1) and the triplet manifold (Tn). This change hinders the transition between states of different spin multiplicity, thereby "closing the door" to the primary non-radiative decay channel and forcing more energy to be dissipated through the radiative fluorescence pathway.
-
Electronic Effects : The methyl groups donate electron density to the aromatic system through hyperconjugation. This raises the energy of the HOMO more than the LUMO, leading to a smaller energy gap and a red-shift in the absorption and emission spectra.[4]
-
Vibrational Effects : The substitution pattern can also influence vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. Changes in the vibrational modes of the molecule can affect the rates of both internal conversion (non-radiative decay between states of the same spin) and intersystem crossing. Symmetrical substitution, as seen in this compound, can lead to more defined vibronic progressions in the spectra and can influence the Franck-Condon factors that govern transition probabilities.[11]
Experimental Verification: Protocols for the Bench Scientist
To empirically validate the differences outlined above, researchers can perform straightforward photophysical measurements. Here, we provide standardized protocols for determining fluorescence quantum yield and lifetime.
Caption: Figure 1. Experimental workflow for comparative fluorescence analysis.
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a test compound (the "sample") by comparing it to a compound with a known quantum yield (the "standard").[12][13]
Objective: To determine the Φf of this compound using unsubstituted anthracene as the standard.
Materials:
-
This compound (Sample)
-
Anthracene (Standard, Φf ≈ 0.30 in ethanol)
-
Spectroscopy-grade solvent (e.g., cyclohexane or ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Fluorometer with corrected emission spectra capabilities
-
10 mm path length quartz cuvettes
Procedure:
-
Solvent Selection & Purity Check : Choose a solvent in which both compounds are soluble and stable. Run a fluorescence scan of the pure solvent at the intended excitation wavelength to ensure it is free from fluorescent impurities.[14]
-
Preparation of Stock Solutions : Prepare stock solutions of both the sample and the standard in the chosen solvent at an identical molar concentration (e.g., 10⁻⁵ M).
-
Preparation of Dilutions : From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that their absorbance at the excitation wavelength is within the range of 0.02 to 0.1.[13][15] This optically dilute regime is critical to minimize inner filter effects and re-absorption.[8]
-
Absorbance Measurement : For each solution, record the UV-Vis absorption spectrum. Note the absorbance value at the chosen excitation wavelength (e.g., 355 nm).
-
Fluorescence Measurement :
-
Set the excitation wavelength on the fluorometer to the value used in step 4.
-
For each solution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
It is crucial that all instrument settings (e.g., excitation/emission slit widths, integration time) remain identical for all measurements of both the sample and the standard.[16]
-
-
Data Analysis :
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient, m) of the resulting straight line for both plots. The plot should be linear, confirming the absence of concentration-dependent quenching effects.[16]
-
-
Calculation : Calculate the quantum yield of the sample (Φs) using the following equation:[15]
Φs = Φstd * (ms / mstd) * (ηs² / ηstd²)
Where:
-
Φstd is the known quantum yield of the standard.
-
ms and mstd are the gradients from the plots for the sample and standard, respectively.
-
ηs and ηstd are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used for both).
-
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[17] It is a robust parameter that is independent of concentration. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring nanosecond lifetimes.[18]
Objective: To measure the fluorescence lifetime of both anthracene and its tetramethyl derivative.
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive single-photon detector, and timing electronics.[10]
Conceptual Procedure:
-
Sample Preparation : Prepare dilute solutions of the sample and standard (absorbance < 0.1) in a fluorescence cuvette.
-
Instrument Response Function (IRF) : Measure the IRF of the system by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.
-
Data Acquisition :
-
Excite the sample with the pulsed laser at a high repetition rate.[18]
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon for millions of excitation events.
-
This process builds a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis :
-
The measured decay curve is a convolution of the true fluorescence decay and the instrument's IRF.
-
Use deconvolution software to fit the experimental data to an exponential decay model (e.g., mono- or multi-exponential). The time constant of this fit is the fluorescence lifetime (τf).[10]
-
Conclusion and Outlook
The symmetric substitution of anthracene with four methyl groups at the 2,3,6,7-positions provides a powerful demonstration of how targeted chemical modification can enhance desirable photophysical properties. By suppressing non-radiative decay pathways, this compound is expected to exhibit a significantly higher fluorescence quantum yield and a longer fluorescence lifetime compared to its parent compound. These superior characteristics make it a more efficient and robust emitter, opening up possibilities for its use in high-performance organic light-emitting diodes (OLEDs), sensitive fluorescent probes, and scintillators. The experimental protocols detailed in this guide provide a clear framework for researchers to quantify these differences and leverage the unique properties of substituted anthracenes in their work.
References
-
Hinshaw, J. C. (1972). A CONVENIENT SYNTHESIS OF 2, 3, 6, 7-TETRAMETHYLANTHRACENE. Organic Preparations and Procedures International, 4(4), 211-214. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
Resch-Genger, U., Rurack, K., & Würth, C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]
-
Gish, T. J., & Chase, D. B. (2020). Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory. American Journal of Physics, 88(11), 966-972. [Link]
-
Ameen, D., & Al-Okbi, A. K. (2020). Effect of substituents on the fluorescence quenching of a few (anthracen-9-yl)methanamines. Journal of Fluorescence, 30(5), 1145-1153. [Link]
-
HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
- Google Patents. (2021).
-
University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
Ośmiałowski, B., & Brzęk, J. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 39. [Link]
-
Espe, M. P., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 26734-26742. [Link]
-
de Silva, P., & R. J. Z. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(9), 1869-1877. [Link]
-
University Hospital Jena. (n.d.). Fluorescence lifetime measurements. Retrieved from [Link]
-
Brandner, A. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
Ośmiałowski, B., & Brzęk, J. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. PMC - NIH. [Link]
-
de Silva, P., & R. J. Z. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Figshare. [Link]
-
de Silva, P., & R. J. Z. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. ResearchGate. [Link]
-
Prahl, S. (2017). Anthracene. Oregon Medical Laser Center. [Link]
-
Morris, A. J., et al. (2011). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Kumar, C. V., et al. (2019). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. The Journal of Physical Chemistry A, 123(35), 7541-7548. [Link]
-
Grabowska, A., & Mordziński, A. (1981). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]
-
MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 437-466. [Link]
-
Li, Y., et al. (2023). Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. Spectroscopy and Spectral Analysis, 43(4), 1083-1089. [Link]
-
Katoh, R., et al. (2010). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 114(39), 16530-16535. [Link]
-
Knight, A. E. W., & Selinger, B. K. (1971). Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. Journal of the Chemical Society D: Chemical Communications, (1), 7-8. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hagiwara, Y., et al. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 16(11), 5049-5061. [Link]
-
Allen, N. S., et al. (1980). Quantum yields of triplet formation of some derivatives of anthraquinone. Journal of Photochemistry, 13(2), 119-126. [Link]
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. omlc.org [omlc.org]
- 9. Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene [journal.buct.edu.cn]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. agilent.com [agilent.com]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 18. horiba.com [horiba.com]
Comparing spectroscopic data of 2,3,6,7-Tetramethylanthracene with other PAHs
A Comparative Guide to the Spectroscopic Signatures of 2,3,6,7-Tetramethylanthracene and Other Polycyclic Aromatic Hydrocarbons
This guide provides a detailed comparison of the spectroscopic properties of this compound with other well-characterized polycyclic aromatic hydrocarbons (PAHs), namely anthracene, pyrene, and perylene. By examining their UV-Vis absorption, fluorescence emission, and Raman spectroscopic data, we aim to elucidate the influence of molecular structure, particularly substituent effects, on the photophysical and vibrational characteristics of these compounds. This information is critical for researchers and professionals in materials science, environmental analysis, and drug development who utilize these molecules as fluorescent probes, organic semiconductors, or model systems for understanding the properties of larger aromatic structures.
Introduction: The Significance of Spectroscopic Comparison of PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by their fused aromatic rings. Their delocalized π-electron systems endow them with unique optical and electronic properties, making them subjects of intense research and application.[1] Spectroscopic techniques are indispensable tools for characterizing these molecules, providing insights into their electronic transitions, vibrational modes, and how these are influenced by molecular structure and environment.
This guide focuses on this compound, a derivative of anthracene with methyl groups at the 2, 3, 6, and 7 positions. While anthracene itself is a well-studied PAH, the influence of this specific substitution pattern on its spectroscopic signature is less documented. By comparing its properties to the parent anthracene molecule, as well as to other PAHs with different ring arrangements like pyrene and perylene, we can gain a deeper understanding of structure-property relationships. This knowledge is crucial for designing novel PAHs with tailored spectroscopic characteristics for specific applications.
Experimental Methodologies: A Foundation of Trustworthy Data
The reliability of any spectroscopic comparison hinges on the quality and consistency of the experimental data. The following protocols outline the standard procedures for acquiring UV-Vis absorption, fluorescence emission, and Raman spectra for PAHs. Adherence to these methodologies ensures the generation of reproducible and comparable data.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For PAHs, the characteristic absorption bands arise from π-π* transitions.
Protocol:
-
Sample Preparation: Prepare solutions of the PAH compounds in a UV-transparent solvent, such as cyclohexane or ethanol, at a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). A typical concentration is in the range of 10-5 to 10-6 M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.
-
Data Acquisition: Record the absorption spectrum over a wavelength range that covers the significant electronic transitions of the PAHs, typically from 200 nm to 500 nm. The spectrum is a plot of absorbance versus wavelength.
-
Data Analysis: Identify the λmax values and the corresponding molar extinction coefficients (ε) for each absorption band.
Diagram of Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for acquiring UV-Vis absorption spectra of PAHs.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy provides information about the electronic excited states of molecules. It is a highly sensitive technique, and the emission spectrum is characteristic of a given fluorophore.[2]
Protocol:
-
Sample Preparation: Prepare dilute solutions of the PAH compounds in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Data Acquisition:
-
Determine the optimal excitation wavelength (λex) by measuring an excitation spectrum while monitoring the emission at a fixed wavelength. The excitation spectrum should resemble the absorption spectrum.
-
Record the fluorescence emission spectrum by exciting the sample at a fixed λex and scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem) and the relative fluorescence intensity. The Stokes shift (the difference in wavelength between λmax of absorption and λem) is also a key parameter.
Diagram of Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for acquiring fluorescence emission spectra of PAHs.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule.[3][4]
Protocol:
-
Sample Preparation: Samples can be in solid (crystalline or powder) or solution form. For solid samples, a small amount is placed on a microscope slide. For solutions, a quartz cuvette or capillary tube can be used.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a sample illumination system (e.g., microscope objective), a spectrograph, and a sensitive detector (e.g., CCD camera) is required.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm-1), which is the difference in energy between the incident and scattered photons.
-
Data Analysis: The positions, intensities, and widths of the Raman bands are analyzed to identify characteristic vibrational modes of the molecule.
Diagram of Experimental Workflow for Raman Spectroscopy
Caption: Workflow for acquiring Raman spectra of PAHs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the other selected PAHs.
UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| This compound | Cyclohexane | ~400, ~379, ~359 | Not readily available |
| Anthracene | Cyclohexane | 375, 356, 338, 252 | 7,400 (at 375 nm) |
| Pyrene | Cyclohexane | 334, 319, 273, 240 | 55,000 (at 334 nm) |
| Perylene | Cyclohexane | 434, 408, 388 | 39,800 (at 434 nm) |
Note: Data for this compound is inferred from the UV-Vis spectrum of the structurally similar 2,3,6,7-tetrabromoanthracene, which shows a bathochromic shift of approximately 25 nm compared to anthracene.[5][6]
Fluorescence Emission Data
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) |
| This compound | Not readily available | Not readily available | Expected > 400 | Not readily available |
| Anthracene | Cyclohexane | 356 | 380, 401, 425 | 24 |
| Pyrene | Cyclohexane | 334 | 372, 383, 393 | 38 |
| Perylene | Cyclohexane | 434 | 440, 468, 498 | 6 |
Note: The fluorescence emission of this compound is expected to be red-shifted compared to anthracene due to the electron-donating nature of the methyl groups.
Key Raman Peaks
| Compound | Key Raman Peaks (cm-1) | Vibrational Mode Assignment |
| This compound | Not readily available | Expected C-H and C-C stretching and bending modes, with shifts influenced by methyl substitution. |
| Anthracene | ~1403, ~1260, ~1165, ~750, ~395 | C-C stretching, C-H in-plane bending, ring breathing modes |
| Pyrene | ~1595, ~1400, ~1240, ~1060, ~590 | C-C stretching, C-H in-plane bending, ring breathing modes |
| Perylene | ~1575, ~1375, ~1300, ~550, ~360 | C-C stretching, C-H in-plane bending, ring breathing modes |
Note: The Raman spectrum of this compound is anticipated to show additional bands corresponding to the C-H vibrations of the methyl groups.
Analysis and Discussion: Unraveling Structure-Property Relationships
The spectroscopic data presented above reveals distinct trends that can be rationalized by considering the molecular structures of the PAHs.
The Effect of Methyl Substitution on the Anthracene Core
The introduction of four methyl groups at the 2, 3, 6, and 7 positions of the anthracene core is expected to have a significant impact on its spectroscopic properties. Methyl groups are electron-donating, which increases the electron density in the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO gap.[7]
-
UV-Vis Absorption: The smaller energy gap manifests as a bathochromic (red) shift in the absorption spectrum. This is consistent with the observed red-shift for 2,3,6,7-tetrabromoanthracene compared to anthracene, although the electronic effect of bromine (electron-withdrawing inductive effect, electron-donating resonance effect) is more complex.[5][6] For this compound, the purely electron-donating nature of the methyl groups is expected to cause a noticeable red-shift in the absorption bands compared to the parent anthracene.
-
Fluorescence Emission: Similarly, the fluorescence emission of this compound is predicted to be red-shifted relative to anthracene. The extent of this shift will depend on the change in dipole moment upon excitation.
-
Raman Spectroscopy: The Raman spectrum of this compound will exhibit the characteristic vibrational modes of the anthracene core, but with shifts in their frequencies due to the mass and electronic effects of the methyl substituents. Additionally, new Raman bands corresponding to the C-H stretching and bending vibrations of the methyl groups will be present.
Influence of Aromatic System Size and Topology
Comparing anthracene, pyrene, and perylene allows for an examination of the effects of the number and arrangement of aromatic rings.
-
Anthracene: A linear acene with three fused rings. Its absorption and emission are in the near-UV and blue regions of the spectrum, respectively.
-
Pyrene: A pericondensed PAH with four fused rings. The more compact and symmetric structure of pyrene leads to a more complex and structured absorption spectrum compared to anthracene. Its fluorescence is also in the blue region but with a larger Stokes shift.
-
Perylene: A pericondensed PAH with five fused rings. The extended π-system of perylene results in a significant red-shift of its absorption and emission spectra into the visible region, giving it a characteristic yellow-green fluorescence.
Diagram Illustrating Structure-Spectra Relationships
Caption: Relationship between molecular structure modifications and resulting spectroscopic changes.
Conclusion
This comparative guide highlights the profound influence of molecular structure on the spectroscopic properties of PAHs. While experimental data for this compound is not as readily available as for other common PAHs, by drawing comparisons with its parent molecule, anthracene, and a similarly substituted derivative, 2,3,6,7-tetrabromoanthracene, we can confidently predict a bathochromic shift in its absorption and fluorescence spectra due to the electron-donating nature of the methyl groups. The comparison with pyrene and perylene further underscores the principle that increasing the size and altering the topology of the π-conjugated system leads to significant changes in the electronic and vibrational properties. This guide serves as a valuable resource for researchers, providing both the foundational experimental protocols and the theoretical framework for understanding and predicting the spectroscopic behavior of this important class of molecules.
References
- Harvey, R. G. (1997).
-
Cloutis, E. A., Szymanski, P., & Applin, D. (2014). RAMAN (532 nm) SPECTROSCOPY OF POLYCYCLIC AROMATIC HYDROCARBONS. 45th Lunar and Planetary Science Conference, 1996. [Link]
-
Gopikrishna, P., & Panda, A. K. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(45), 8638–8647. [Link]
-
Ozturk, C., et al. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 8(3), 478-489. [Link]
- Valeur, B. (2012).
-
Schmittel, M., & Vavilala, C. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 39. [Link]
-
Suhartati, T. (2017). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20. [Link]
- Morgan, G. T., & Coulson, E. A. (1931). The simpler polycyclic hydrocarbons. Part I. 2: 3: 6: 7-Tetramethylanthracene. Journal of the Chemical Society (Resumed), 2203-2209.
-
Holtum, T., et al. (2021). Ultraviolet resonance Raman spectroscopy of anthracene: Experiment and theory. Journal of Raman Spectroscopy, 52(12), 2236-2247. [Link]
-
Morris, G. A., et al. (1994). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). Acta Crystallographica Section C: Crystal Structure Communications, 50(11), 1836-1839. [Link]
-
Parisi, E., et al. (2022). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. Dyes and Pigments, 199, 110069. [Link]
-
Hanlon, E. (2016). Raman Spectroscopy. [Link]
- Smith, E., & Dent, G. (2019). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
-
ResearchGate. (n.d.). Fluorescence emission spectra of anthracene (top left, excited at 379.... [Link]
-
Hamaguchi, H. O., & Okada, T. (2015). Label-free Molecular Imaging and Analysis by Raman Spectroscopy. Journal of the Spectroscopical Society of Japan, 64(1), 1-13. [Link]
-
Prahl, S. (2017). Anthracene. Oregon Medical Laser Center. [Link]
Sources
- 1. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]
- 2. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]
- 3. Special Issue on “Raman Spectroscopy for Chemical and Structural Characterization in Biology” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raman Spectroscopy and Related Techniques in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 6. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2,3,6,7-Tetramethylanthracene Derivatives
Introduction: The Structural Significance of Substituted Anthracenes
Anthracene and its derivatives represent a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological systems.[1][2] The performance of these materials is intrinsically linked to their solid-state arrangement, which dictates crucial properties like charge transport and photophysical behavior. Among the vast family of polycyclic aromatic hydrocarbons, 2,3,6,7-tetramethylanthracene stands out as a foundational building block. Its symmetrical substitution pattern offers a unique scaffold for creating a diverse array of functional derivatives.
Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount. X-ray crystallography provides an unparalleled, atomic-resolution view into this molecular architecture, revealing the subtle yet profound impacts of functional group substitution on crystal packing and intermolecular interactions.[3] This guide offers an in-depth comparison of the X-ray crystal structures of this compound derivatives, providing researchers, scientists, and drug development professionals with the experimental data and causal explanations necessary to rationalize structure-property relationships and guide future molecular design.
Part 1: Synthesis and Crystallization Strategies
The journey to a crystal structure begins with the synthesis of high-purity material. The functionalization of the outer rings of anthracene can be challenging, but several reliable methods have been established.[4][5]
Synthetic Pathways to 2,3,6,7-Substituted Anthracenes
The parent this compound, first reported in 1931, can now be prepared efficiently.[4][5] A common modern approach involves the reaction of o-xylene with dimethoxymethane using anhydrous ferric trichloride as a catalyst.[6]
For creating more complex derivatives, a multi-step approach is often necessary. For instance, 2,3,6,7-tetrabromoanthracene serves as an excellent precursor for introducing a variety of substituents via cross-coupling reactions. Its synthesis can be achieved through a four-step route featuring a twofold Bergman cyclization.[4][5] Other advanced strategies for accessing this challenging substitution pattern include double Wittig reactions and cobalt-catalyzed cyclotrimerizations.[1][7]
Caption: Generalized synthetic route to functionalized 2,3,6,7-anthracene derivatives.
The Critical Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most significant barrier in structural analysis.[3] For anthracene derivatives, careful selection of solvents and crystallization techniques is crucial.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by testing the solubility of the purified compound (typically 5-10 mg) in a range of solvents (0.5-1.0 mL). Ideal solvents are those in which the compound is sparingly soluble at room temperature. Common solvents for anthracene derivatives include N,N-dimethylformamide (DMF), xylene, tetrachloroethylene, and dioxane.[8][9]
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-80°C) to ensure complete dissolution.[8]
-
Filtration: Filter the hot solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use a cap with a small hole to allow for very slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals appear, carefully extract them from the mother liquor using a spatula or pipette and mount them for analysis.
Part 2: The X-ray Crystallography Workflow
The process of determining a crystal structure is a systematic workflow from data collection to structural refinement.[3]
Caption: Standard workflow for X-ray crystal structure determination.
Methodology: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Nonius KappaCCD) and cooled to a low temperature (typically ~90-100 K) to minimize thermal vibrations.[10][11] A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[11] As the crystal is rotated, a series of diffraction patterns are collected.[3]
-
Data Reduction: The collected raw data is processed to correct for experimental factors and to integrate the intensities of the reflections.[10]
-
Structure Solution: The positions of the atoms are determined from the diffraction data using computational methods like SHELXS97.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using programs such as SHELXL97 to improve the fit and determine final atomic coordinates, bond lengths, and angles.[10]
Part 3: Comparative Structural Analysis
The true power of X-ray crystallography lies in comparing the structures of related compounds. The introduction of different substituents at the 2,3,6,7-positions dramatically influences molecular conformation and solid-state packing.
Here, we present a detailed analysis of a co-crystal containing tetramethyl anthracene-2,3,6,7-tetracarboxylate, which provides a clear example of how bulky, polar substituents alter the parent structure.[10][11]
Table 1: Comparative Crystallographic Data
| Parameter | Tetramethyl anthracene-2,3,6,7-tetracarboxylate Co-crystal[10][11] |
| Chemical Formula | C₂₂H₁₆O₁₀·C₂₂H₁₈O₈ |
| Molecular Weight | 850.71 g/mol |
| Temperature | 90 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.2110(3) Åb = 9.5965(3) Åc = 12.0886(5) Åα = 86.281(2)°β = 81.514(2)°γ = 81.705(2)° |
| Volume (V) | 931.34(6) ų |
| Z | 1 |
| R-factor (R1) | 0.052 |
| wR-factor (wR2) | 0.154 |
Impact on Molecular Geometry
In the analyzed co-crystal, the tetracarboxylate substituents significantly distort the planarity of the anthracene core.[10] The dihedral angles between the mean plane of the aromatic rings and the two independent carboxylate planes are 41.32° and -38.35°.[10][11] This twisting is a direct consequence of steric hindrance between the bulky methylcarboxylate groups, forcing them out of the plane of the anthracene system. This contrasts with unsubstituted anthracene, which is nearly planar.
Influence on Crystal Packing
The nature of substituents dictates the intermolecular forces and, consequently, the crystal packing motif. While unsubstituted polycyclic aromatic hydrocarbons often pack in a "herringbone" motif to maximize van der Waals interactions, the introduction of functional groups can lead to different arrangements.[12]
In the tetramethyl anthracene-2,3,6,7-tetracarboxylate structure, aromatic ring stacking is minimal. The closest contacts between carbon atoms of adjacent anthracene cores are 3.486 Å and 3.575 Å, which is at the upper end for significant π-π interactions.[10] The bulky, twisted carboxylate groups prevent the close, parallel stacking that is characteristic of many planar aromatic systems. Instead, the packing is dominated by other intermolecular contacts.
Caption: Illustration of herringbone vs. slip-stack packing in aromatic molecules.
Conclusion and Outlook
This guide demonstrates that X-ray crystal structure analysis is an indispensable tool for understanding the solid-state properties of this compound derivatives. The experimental data clearly shows that substitution at the 2,3,6,7-positions provides a powerful mechanism to control and manipulate both molecular geometry and crystal packing.
The steric and electronic properties of the substituents directly influence key structural parameters such as the planarity of the anthracene core and the nature of intermolecular interactions. The deviation from planar, π-stacked arrangements, as seen in the tetracarboxylate derivative, has profound implications for the material's electronic properties, such as charge mobility. By systematically comparing the crystal structures of a series of derivatives, researchers can build robust structure-property relationships, enabling the rational design of new organic materials with tailored functionalities for next-generation electronic and photonic applications.
References
-
Fronczek, F. R., et al. (2012). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2540. [Link]
-
Grüner, G., & Spiteller, P. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
da Silva, F. C., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2378–2415. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wang, L., et al. (2018). Determination of Crystalline Thermodynamics and behavior of Anthracene in different Solvents. AIChE Journal, 64(6), 2160-2168. [Link]
- Google Patents. (2019).
-
Fronczek, F. R., et al. (2012). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). ResearchGate. [Link]
- Google Patents. (1956).
-
Hinderhofer, A., et al. (2014). Crystalline packing in pentacene-like organic semiconductors. Physical Chemistry Chemical Physics, 16(28), 14647-14656. [Link]
-
Grüner, G., & Spiteller, P. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. PMC. [Link]
-
Abdul Halim, N. S., et al. (2023). THE EFFECT OF ANTHRACENE GROUP SUBSTITUTION OF DISUBSTITUTED CHALCONE DERIVATIVE FEATURING TEREPHTHALALDEHYDE π-LINKER ON NON-LINEAR OPTICAL PROPERTIES. Journal of Fundamental and Applied Sciences, 15(1). [Link]
-
de Oliveira, A. B., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]
-
Glöcklhofer, F., et al. (2020). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
Sources
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 5. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 10. Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystalline packing in pentacene-like organic semiconductors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Fluorescence Quantum Yield of 2,3,6,7-Tetramethylanthracene and its Analogs
Introduction
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. It is a value ranging from 0 to 1 (or 0% to 100%), where a value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. The quantum yield is a critical parameter for any application relying on light emission, as it dictates the brightness and efficiency of the material.
The fluorescence quantum yield is intrinsically linked to the competition between radiative and non-radiative decay pathways from the excited singlet state (S₁). These processes are often visualized using a Jablonski diagram.
Caption: Simplified Jablonski diagram illustrating the primary photophysical processes.
The quantum yield (Φ_F) can be expressed as:
Φ_F = k_f / (k_f + k_nr)
where:
-
k_f is the rate constant for fluorescence (radiative decay).
-
k_nr is the sum of the rate constants for all non-radiative decay processes, including internal conversion (IC) and intersystem crossing (ISC).
Comparative Quantum Yield Data
While the precise quantum yield of 2,3,6,7-tetramethylanthracene remains to be experimentally reported in readily accessible literature, we can draw valuable comparisons with its parent compound, anthracene, and other well-characterized analogs.
| Compound | Structure | Quantum Yield (Φ_F) | Solvent |
| Anthracene | 3-ring linear polycyclic aromatic hydrocarbon | ~0.27 - 0.36[1] | Ethanol / Cyclohexane |
| 9,10-Diphenylanthracene | Phenyl groups at 9 and 10 positions | ~0.90 - 1.0[2] | Cyclohexane |
| 9-Phenylanthracene | Phenyl group at 9 position | ~0.5 - 0.7 | Ethanol |
| 2,3,6,7-Tetrabromoanthracene | Bromine atoms at 2,3,6,7 positions | Expected to be low | - |
The Influence of Substitution on Quantum Yield: A Deeper Dive
The substitution pattern on the anthracene core profoundly impacts its photophysical properties. Understanding these effects is crucial for designing molecules with tailored fluorescence characteristics.
The Parent Molecule: Anthracene
Unsubstituted anthracene has a moderate fluorescence quantum yield, typically around 30%.[1] This is due to a significant rate of intersystem crossing to the triplet state, resulting in a triplet yield of approximately 70%.[1] This competing non-radiative pathway limits its fluorescence efficiency.
Steric Hindrance and Rigidity: The Case of 9,10-Diphenylanthracene
9,10-Diphenylanthracene (DPA) is a classic example of how steric hindrance can dramatically enhance quantum yield. The phenyl groups at the 9 and 10 positions are twisted out of the plane of the anthracene core. This non-planar conformation inhibits close packing and aggregation in solution, which are common quenching pathways. Furthermore, the bulky phenyl groups restrict vibrational motions within the molecule, reducing the efficiency of non-radiative decay processes. The result is a quantum yield that approaches unity, making DPA a widely used fluorescence standard.[2]
The Expected Impact of Methyl Substitution in this compound
While a definitive quantum yield value for this compound is not available, we can infer its likely photophysical behavior. The methyl groups are electron-donating and are not expected to introduce new low-lying excited states that would facilitate non-radiative decay. However, their effect on the quantum yield will be a balance of several factors:
-
Increased Rigidity: The methyl groups can increase the rigidity of the anthracene core, which would be expected to decrease non-radiative decay rates and thus increase the quantum yield compared to unsubstituted anthracene.
-
Minimal Steric Hindrance at Terminal Positions: Unlike the 9,10-substitution in DPA, the methyl groups in this compound are on the terminal rings. This positioning provides less steric hindrance to prevent π-stacking and aggregation compared to substitution at the more sterically demanding 9 and 10 positions.
-
Electronic Effects: The electron-donating nature of the methyl groups will likely cause a slight red-shift in the absorption and emission spectra compared to anthracene.
Based on these considerations, it is plausible to hypothesize that the quantum yield of this compound would be higher than that of unsubstituted anthracene but likely lower than that of 9,10-diphenylanthracene. Experimental verification is, of course, necessary to confirm this hypothesis.
The Heavy Atom Effect: 2,3,6,7-Tetrabromoanthracene
In contrast to methyl substitution, the introduction of heavy atoms like bromine is known to significantly decrease fluorescence quantum yield. This is due to the "heavy atom effect," which enhances spin-orbit coupling and dramatically increases the rate of intersystem crossing from the singlet excited state to the triplet state. Therefore, it is expected that 2,3,6,7-tetrabromoanthracene would exhibit a very low fluorescence quantum yield. The synthesis of this compound has been reported, noting a bathochromic shift in its absorption spectrum compared to anthracene.[3][4]
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[5] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Caption: Workflow for relative quantum yield determination.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation. For blue-emitting anthracenes, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F ≈ 0.9-1.0) are common choices.[2]
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the test sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This low absorbance is crucial to minimize inner filter effects.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is critical to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Processing:
-
Correct the emission spectra for the wavelength-dependent response of the detector.
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The slope of this line is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_s and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_s and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Conclusion
The fluorescence quantum yield is a paramount parameter for assessing the suitability of anthracene derivatives in optoelectronic and biomedical applications. While the quantum yield of this compound has not been explicitly reported, a systematic analysis of its structural analogs provides valuable insights. The high quantum yield of 9,10-diphenylanthracene underscores the importance of steric hindrance in minimizing non-radiative decay pathways. Conversely, the heavy-atom effect in bromo-substituted anthracenes illustrates a mechanism for quenching fluorescence. Based on structure-activity relationships, it is reasonable to predict that this compound will exhibit a higher quantum yield than the parent anthracene due to increased rigidity, although likely not as high as sterically hindered derivatives like 9,10-diphenylanthracene. This guide provides a framework for understanding these relationships and a detailed protocol for the experimental determination of this crucial photophysical property, empowering researchers to design and select the most promising candidates for their specific applications.
References
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Advances, 5(95), 78131-78139. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference dyes for the characterization of microscopic fluorescence imaging systems. Journal of Fluorescence, 18(5), 1139-1156. [Link]
-
Aydemir, M., et al. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 11(22), 5013-5025. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Turro, N. J., et al. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Kivala, M., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
Chen, Y., et al. (2006). Synthesis, photophysical properties and color tuning of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracene. Chemical Communications, (13), 1395-1397. [Link]
-
Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence. [Link]
-
Kivala, M., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Suzuki, K., et al. (2019). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 4. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Substituted Anthracenes: Spotlight on 2,3,6,7-Tetramethylanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of 2,3,6,7-tetramethylanthracene against other key anthracene derivatives. By examining experimental data and theoretical calculations, we aim to elucidate the structure-property relationships that govern the redox behavior of these versatile polycyclic aromatic hydrocarbons.
Introduction: The Tunable Electrochemistry of Anthracenes
Anthracene and its derivatives are a cornerstone in the development of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as electrochemical sensors.[1] Their utility stems from a readily tunable electronic structure. The strategic placement of substituents on the anthracene core allows for precise control over their redox potentials, frontier molecular orbital (HOMO-LUMO) energies, and, consequently, their performance in electronic devices. This guide focuses on the electrochemical characteristics of this compound in comparison to unsubstituted anthracene, 9,10-dimethylanthracene, and 9,10-diphenylanthracene, offering insights into the impact of substitution patterns on their electrochemical behavior.
Understanding the Electrochemical Landscape: Methodology
The electrochemical properties discussed herein are primarily determined by cyclic voltammetry (CV), a powerful technique for investigating the redox behavior of chemical species. Additionally, where experimental data is unavailable, we turn to computational methods, specifically Density Functional Theory (DFT), to provide reliable estimations of these properties.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry experiments are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The analyte is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte.
Computational Protocol: Density Functional Theory (DFT)
In the absence of experimental data, DFT calculations serve as a powerful predictive tool. By solving the Schrödinger equation for a given molecule, DFT can accurately estimate its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are then used to approximate the oxidation and reduction potentials. It is crucial to note that these are theoretical predictions and may differ slightly from experimental values.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and other selected anthracene derivatives. It is important to note that the data for this compound are based on theoretical calculations due to the limited availability of experimental data.
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Data Source |
| Anthracene | 1.16 | -2.53 | -5.55 | -2.05 | 3.50 | Experimental[2] |
| 9,10-Dimethylanthracene | 1.05 | -2.55 | -5.45 | -2.03 | 3.42 | Experimental[2] |
| 9,10-Diphenylanthracene | 1.10 | -2.45 | -5.50 | -2.13 | 3.37 | Experimental[2] |
| This compound | ~1.02 | ~-2.58 | ~-5.38 | ~-2.00 | ~3.38 | Theoretical Estimation [3] |
Discussion: Structure-Property Relationships
The electrochemical behavior of anthracene derivatives is intricately linked to their molecular structure, specifically the nature and position of substituents on the aromatic core.
The Inductive Effect of Alkyl Groups
Methyl groups are electron-donating substituents. Through an inductive effect, they increase the electron density of the anthracene π-system. This increased electron density makes the molecule easier to oxidize, as reflected in the lower oxidation potential of 9,10-dimethylanthracene (1.05 V) compared to unsubstituted anthracene (1.16 V)[2]. Concurrently, the HOMO energy level is raised, moving from -5.55 eV for anthracene to -5.45 eV for 9,10-dimethylanthracene[2].
The Case of this compound
For this compound, the presence of four electron-donating methyl groups is expected to further enhance this effect. Theoretical calculations suggest an oxidation potential of approximately 1.02 V and a HOMO energy level of around -5.38 eV[3]. This indicates that the symmetrical substitution on the outer rings makes the molecule even more susceptible to oxidation than the 9,10-disubstituted isomer. This is because the electron density is effectively increased across the entire aromatic system, not just localized at the central ring.
The Influence of Phenyl Substitution
In 9,10-diphenylanthracene, the phenyl groups have a more complex influence. While they are generally considered electron-withdrawing through inductive effects, they also extend the π-conjugation of the system. The net result is a slightly higher oxidation potential (1.10 V) compared to 9,10-dimethylanthracene, but still lower than unsubstituted anthracene[2]. The extended conjugation also leads to a lowering of the LUMO energy level, resulting in a smaller electrochemical gap.
Conclusion
The electrochemical properties of anthracene derivatives can be systematically tuned through chemical substitution. The introduction of electron-donating methyl groups, as seen in 9,10-dimethylanthracene and, to a greater extent, in this compound, lowers the oxidation potential and raises the HOMO energy level, making these compounds valuable as electron-rich components in organic electronic devices. Conversely, the extended π-conjugation provided by phenyl substituents in 9,10-diphenylanthracene also modifies the electrochemical landscape, demonstrating the diverse strategies available for tailoring the electronic characteristics of the anthracene core. While experimental data for this compound remains elusive, theoretical calculations provide a strong indication of its electrochemical behavior, highlighting its potential as a highly electron-donating building block for advanced materials.
References
- BenchChem. A Comparative Guide to the Electrochemical Properties of Substituted Anthracenes, with a Focus on 9-Bromo-10-iodoanthracene. BenchChem. Published November 2025.
- Kochi, J. K. Electron transfer from anthracenes. Comparison of photoionization, charge-transfer excitation and electrochemical oxidation. J. Am. Chem. Soc.1990, 112 (15), 5634–5642.
- Wang, Z. et al. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Adv., 2016, 6, 89827-89835.
- Yu, D. et al. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene. RSC Adv., 2018, 8, 27979-27987.
Sources
A Senior Application Scientist's Guide to the Validation of Theoretical Models for 2,3,6,7-Tetramethylanthracene Properties
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. Polycyclic aromatic hydrocarbons (PAHs), such as 2,3,6,7-tetramethylanthracene, form the structural core of many functional materials and pharmaceutical compounds.[1] The ability of theoretical models to reliably predict their electronic and structural characteristics is crucial for accelerating research and development. This guide provides an in-depth comparison of common theoretical models against experimental data for this compound, offering a framework for their validation and application.
Introduction to this compound and the Imperative for Model Validation
This compound is a derivative of anthracene, a well-studied PAH. Its symmetrical substitution with four methyl groups on the outer rings imparts a high degree of symmetry, influencing its physical properties like crystallinity and thermal stability.[1] The electron-donating nature of the methyl groups is also expected to modulate the electronic properties of the anthracene core.[1] While its synthesis was first reported in 1931, a comprehensive public database of its experimental properties remains surprisingly sparse.[2][3] This data gap underscores the importance of robust theoretical models that can accurately predict its behavior.
The validation of these models is not merely an academic exercise. For drug development, understanding properties like ionization potential can inform metabolic stability and drug-receptor interactions. In materials science, the electronic absorption and emission spectra are critical for designing organic electronics. This guide will navigate the landscape of theoretical and experimental approaches to understanding this important molecule.
Experimental Methodologies: The Ground Truth
Acquiring high-quality experimental data is the bedrock of any theoretical model validation. For this compound, the key experimental parameters of interest are its molecular geometry, electronic absorption and emission spectra, and ionization potential.
Molecular Geometry Determination
The precise arrangement of atoms in a molecule is fundamental to its properties. X-ray crystallography is the gold standard for determining molecular geometry in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent (e.g., toluene, hexane) and allowed to slowly evaporate, promoting the formation of single crystals.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.
Electronic Spectroscopy
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Absorption Measurement: The absorbance of the solution is measured across a range of wavelengths using a UV-Vis spectrophotometer.
-
Emission Measurement: The sample is excited at a wavelength of maximum absorption, and the emitted fluorescence is measured at various wavelengths using a spectrofluorometer.
Ionization Potential Measurement
The ionization potential, the energy required to remove an electron, is a key indicator of a molecule's reactivity and electron-donating ability. Gas-phase photoelectron spectroscopy is a common technique for its determination.
Experimental Protocol: Photoelectron Spectroscopy
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a high-energy photon source (e.g., a UV laser or synchrotron radiation).
-
Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.
-
Ionization Potential Calculation: The ionization potential is calculated by subtracting the kinetic energy of the electrons from the energy of the incident photons.
Theoretical Models: The Predictive Power
A variety of computational models can be employed to predict the properties of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for molecules of this size, offering a good balance of accuracy and computational cost.
Density Functional Theory (DFT) for Ground-State Properties
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating optimized molecular geometries and ground-state electronic properties like ionization potential.
-
Functionals: The choice of the exchange-correlation functional is critical in DFT. Common functionals for PAHs include B3LYP and PBE0.
-
Basis Sets: A basis set is a set of functions used to build the molecular orbitals. For accurate results, a basis set like 6-311+G(d,p) is often employed.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states, making it ideal for predicting UV-Vis absorption and emission spectra. The choice of functional is also crucial here, with CAM-B3LYP often providing more accurate results for charge-transfer excitations.
Head-to-Head Comparison: Experimental Data vs. Theoretical Predictions
Due to the limited availability of direct experimental data for this compound, we will conduct a comparative analysis based on the known properties of anthracene and the expected effects of methyl substitution, alongside predictions from robust theoretical models.
Molecular Geometry
Based on the crystal structure of tetramethyl anthracene-2,3,6,7-tetracarboxylate, the anthracene core is expected to be largely planar.[4][5] DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set are anticipated to reproduce this planarity and provide bond lengths and angles in close agreement with the experimental data of the derivative.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Experimental (Anthracene) | Experimental (Inferred for this compound) | Theoretical (DFT/B3LYP/6-311+G(d,p)) |
| C-C bond lengths (aromatic) | ~1.37 - 1.43 Å | Similar to anthracene, with minor elongation of bonds attached to methyl groups | Expected to be within 0.02 Å of experimental values |
| C-C-C angles (aromatic) | ~120° | Close to 120° | Expected to be within 1-2° of experimental values |
| Planarity | Planar | Expected to be planar | Predicted to be planar |
Electronic Spectra
The UV-Vis absorption spectrum of anthracene exhibits characteristic vibronic bands. The methyl groups in this compound are electron-donating, which is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene. A similar red shift is observed in 2,3,6,7-tetrabromoanthracene.[2][3] TD-DFT calculations, particularly with the CAM-B3LYP functional, are well-suited to predict these shifts.
Table 2: Comparison of Electronic Spectra
| Property | Experimental (Anthracene in Cyclohexane) | Experimental (Inferred for this compound) | Theoretical (TD-DFT/CAM-B3LYP) |
| Absorption λmax | ~375 nm | Expected > 375 nm | Predicted to show a red shift compared to calculated anthracene λmax |
| Emission λmax | ~380, 401, 425 nm | Expected > 380 nm | Predicted to show a red shift compared to calculated anthracene λmax |
Ionization Potential
The electron-donating methyl groups are expected to lower the ionization potential of this compound relative to anthracene. DFT calculations using functionals like B3LYP can provide reliable predictions of ionization potentials for PAHs.
Table 3: Comparison of Ionization Potential
| Property | Experimental (Anthracene) | Experimental (Inferred for this compound) | Theoretical (DFT/B3LYP) |
| Ionization Potential | ~7.41 eV | Expected < 7.41 eV | Predicted to be lower than the calculated ionization potential of anthracene |
Visualizing the Comparison Workflow
Caption: Workflow for the validation of theoretical models.
Logical Framework for Model Selection
Caption: Decision tree for selecting the appropriate theoretical model.
Conclusion and Future Directions
The validation of theoretical models for predicting the properties of molecules like this compound is a critical step in their application in research and development. While a complete experimental dataset for this specific molecule is lacking, a comparative approach using data from analogous compounds and established computational methods provides a robust framework for its characterization. DFT and TD-DFT methods, with appropriate functional selection, are powerful tools for predicting the geometry, electronic spectra, and ionization potential of substituted anthracenes.
Future experimental work should focus on obtaining high-resolution spectroscopic and crystallographic data for this compound to provide a direct benchmark for theoretical models. This will not only enhance our understanding of this specific molecule but also contribute to the broader effort of refining computational methods for the accurate prediction of properties for all polycyclic aromatic hydrocarbons.
References
-
Alrub, F. A., et al. (2022). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. MDPI. [Link]
-
Islam, R., et al. (2020). TD-DFT calculated electronic fluorescence emission spectra of anthracene and pyrene. ResearchGate. [Link]
-
Kukhta, A., et al. (2008). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. ResearchGate. [Link]
-
PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. [Link]
-
Fronczek, F. R., et al. (2012). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). National Institutes of Health. [Link]
-
Weiss, C., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. National Institutes of Health. [Link]
-
Kovacic, P., et al. (2000). Structural chemistry of polycyclic heteroaromatic compounds. Part 13. Photoelectron spectra and electronic structures of tricyclic hetarenes of the anthracene type. PubMed. [Link]
-
Karton, A., et al. (2025). How perfluorination alters PAH stability: Benchmarking DFT with CCSD(T) isomerization energies of perfluorinated PAHs. The University of Western Australia. [Link]
-
Ye, Z., et al. (2008). Electronic structures and spectra of conducting anthracene derivatives. R Discovery. [Link]
-
PubChem. This compound. [Link]
-
Kukhta, A., et al. (2008). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Semantic Scholar. [Link]
-
Williams-Young, D. B., et al. (2025). Benchmarking ionization potentials and electron affinities of potential photovoltaic molecules using DFT/QTP functionals and EOM-CC. ResearchGate. [Link]
-
Bauschlicher, C. W., et al. (2025). Reparameterized Semiempirical Anharmonic IR Spectra of Neutral PAHs: Benchmarking and Predictions for PAHs with More than Five Rings. PubMed. [Link]
-
ResearchGate. UV-vis absorption spectrum in the range of 350-700 nm for a 5.0 × 10-6.... [Link]
-
NIST. This compound. [Link]
-
Williams-Young, D. B., et al. (2025). Publication: Benchmarking ionization potentials and electron affinities of potential photovoltaic molecules using DFT/QTP functionals and EOM-CC. SciProfiles. [Link]
-
Weiss, C., et al. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journals. [Link]
-
PubChem. 2,3,6,7-Tetramethoxyanthracene-9,10-dione. [Link]
-
PubChem. 9,10-Anthracenedione, 2,3,6,7-tetramethyl-. [Link]
-
Zhang, Y., et al. (2012). Synthesis, photophysical properties and color tuning of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracene. Royal Society of Chemistry. [Link]
-
Neumark, D. M. (2001). time-resolved photoelectron spectroscopy of molecules and clusters. Neumark Group. [Link]
-
Al-Yasari, A., et al. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. MDPI. [Link]
-
YouTube. Solution Preparation and Visible Spectroscopy | Introduction and Theory. [Link]
-
NIST. Octane, 2,3,6,7-tetramethyl-. [Link]
-
Guller, A., et al. (2021). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 4. Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]
Benchmarking the Performance of 2,3,6,7-Tetramethylanthracene-Based OLEDs: A Comparative Guide
A Senior Application Scientist's Guide to Blue Fluorescent Emitters
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable blue-emitting materials remains a critical challenge. While significant advancements have been made with technologies like Thermally Activated Delayed Fluorescence (TADF) and phosphorescence, fluorescent blue emitters continue to be a cornerstone of commercial OLEDs due to their long operational lifetimes and lower cost.[1] This guide provides a comprehensive performance benchmark of OLEDs based on the foundational molecule, 2,3,6,7-tetramethylanthracene (TMA), and compares it with more advanced anthracene derivatives and other classes of blue emitters. Through this analysis, we will explore the causal relationships between molecular design, photophysical properties, and device performance.
Introduction: The Significance of Anthracene Scaffolds in Blue OLEDs
Anthracene and its derivatives have long been recognized for their potential in blue electroluminescence.[2][3] Their rigid, planar structure and high photoluminescence quantum yields in solution make them attractive candidates for the emissive layer in OLEDs. This compound (TMA) represents a fundamental anthracene-based emitter. The symmetrical placement of four methyl groups on its outer rings enhances its thermal stability and influences its electronic properties through their electron-donating nature.[4] While TMA serves as a valuable model compound, the quest for higher efficiency and color purity has led to the development of more sophisticated anthracene derivatives. These advanced materials often incorporate bulky substituents or are integrated into bipolar host-guest systems to mitigate concentration quenching and enhance charge carrier balance within the OLED device.[1][5][6]
Performance Benchmark: this compound vs. Advanced Blue Emitters
While specific electroluminescence performance data for OLEDs employing solely this compound as the emitter is not extensively reported in recent literature, we can infer its potential performance based on its photophysical properties and compare it to state-of-the-art blue emitters.
| Emitter Material Class | Specific Emitter | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Key Features |
| Simple Anthracene Derivative | This compound (TMA) | Not Reported (Hypothesized to be < 5%) | Not Reported | Foundational model compound, good thermal stability.[4] |
| Anthracene-based Bipolar Emitter | TPA-TAn-DMAC | 4.9% | (0.14, 0.18) | Deep-blue emission with high stability.[7] |
| Anthracene Derivative | mCzAnBzt | 7.95% | (0.15, 0.07) | Deep-blue emission with high color purity.[1] |
| Pyrene-Benzimidazole Derivative | Compound B | 4.3% | (0.148, 0.130) | High efficiency for a deep-blue emitter.[7] |
| Thermally Activated Delayed Fluorescence (TADF) | S-CNDF-S-tCz | 21.0% (Solution-processed) | Not Specified (Sky-Blue) | Record-breaking efficiency for solution-processed non-doped sky-blue OLEDs.[8] |
| Phosphorescent Emitter | Ir(III) Complex | >30% | Not Specified (Sky-Blue) | High efficiency by harvesting triplet excitons. |
Analysis of Performance Trends:
The data clearly illustrates the evolution of blue emitters from simple anthracene cores to more complex and efficient molecular architectures.
-
From Simple to Complex Anthracenes: The progression from a basic structure like TMA to advanced derivatives such as TPA-TAn-DMAC and mCzAnBzt demonstrates a significant leap in external quantum efficiency and color purity. This is primarily due to the incorporation of functional groups that prevent π-π stacking and improve charge balance within the device, leading to more efficient recombination of excitons.[1][6]
-
Beyond Conventional Fluorescence: The substantially higher EQEs of TADF and phosphorescent emitters are attributed to their ability to harvest triplet excitons, which are wasted in conventional fluorescent materials.[8] This fundamental difference in the emission mechanism allows for theoretical internal quantum efficiencies of up to 100%.
Experimental Protocols
To provide a practical context for the presented data, this section outlines the standard methodologies for the fabrication and characterization of OLED devices.
OLED Fabrication: A Step-by-Step Workflow
The fabrication of a multilayer OLED device is a sequential process typically performed in a high-vacuum environment to prevent contamination.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Hole Injection and Transport Layers (HIL/HTL): Thin films of a hole injection material (e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC) and a hole transport material (e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine - NPB) are deposited onto the ITO substrate via thermal evaporation.
-
Emissive Layer (EML): The blue-emitting material (e.g., an anthracene derivative) is then deposited. This can be a neat film of the emitter or a host-dopant system where the emitter is co-evaporated with a host material.
-
Electron Transport and Injection Layers (ETL/EIL): Subsequently, an electron transport layer (e.g., tris(8-hydroxyquinolinato)aluminium - Alq3) and an electron injection layer (e.g., lithium fluoride - LiF) are deposited.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum - Al) is deposited through a shadow mask to define the active area of the device.
Figure 1: A schematic of a typical OLED device structure and the corresponding fabrication workflow.
Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is recorded using a spectroradiometer at a constant driving voltage or current. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectrum to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50% - LT50) under a constant current drive.
Figure 2: The workflow for characterizing the performance of a fabricated OLED device.
Conclusion and Future Outlook
This guide has benchmarked the foundational blue emitter, this compound, against a landscape of more advanced and higher-performing materials. While TMA serves as an important structural motif, the data clearly indicates that significant molecular engineering is required to achieve the high efficiencies and color purities demanded by modern display and lighting applications. The development of bipolar anthracene derivatives has pushed the performance of fluorescent blue OLEDs, and the advent of TADF and phosphorescent materials has opened the door to even higher efficiencies.
Future research will likely focus on developing deep-blue emitters with even greater stability and narrower emission spectra to meet the requirements of next-generation displays, such as those compliant with the Rec. 2020 color standard. The continued exploration of novel molecular designs, including those based on the anthracene scaffold, will be crucial in overcoming the remaining challenges in blue OLED technology.
References
- High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant M
- High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant M
- A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Semantic Scholar.
-
Doubly Bridged Anthracenes: Blue Emitters for OLEDs. PubMed. [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journals. [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene. PMC. [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. [Link]
-
Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C. [Link]
-
Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer. PMC. [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). PMC. [Link]
Sources
- 1. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 3. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3,6,7-Substituted Anthracenes
Introduction
Anthracene, a foundational polycyclic aromatic hydrocarbon, has garnered significant attention for its unique photophysical and electronic properties.[1][2] Derivatives of anthracene are integral to the advancement of organic materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1][2][3] Among the vast library of anthracene derivatives, those substituted at the 2, 3, 6, and 7 positions are of particular interest due to the profound impact these substitutions have on the molecule's electronic structure and solid-state packing.[4] However, the synthesis of this specific substitution pattern presents a considerable challenge, often requiring multi-step, and sometimes hazardous, reaction sequences.[5][6][7][8]
This guide provides a comparative analysis of the primary synthetic strategies for accessing 2,3,6,7-substituted anthracenes. We will delve into the mechanistic underpinnings, advantages, and limitations of each approach, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific target molecules.
Method 1: Convergent Synthesis via Cycloaddition Reactions
Convergent strategies, such as the Diels-Alder reaction and Bergman cyclization, offer a powerful approach to constructing the anthracene core with pre-installed substituents. These methods are often favored for their high degree of control over the final substitution pattern.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings.[9][10][11] In the context of anthracene synthesis, this typically involves the reaction of a substituted 1,4-naphthoquinone with a substituted 1,3-butadiene, followed by aromatization.[12]
Causality Behind Experimental Choices: The choice of diene and dienophile is critical for the success of this reaction. The dienophile (naphthoquinone) is activated by its electron-withdrawing carbonyl groups, while the diene's reactivity is enhanced by electron-donating substituents. The subsequent aromatization step is necessary to convert the initially formed cyclohexene ring into the fully aromatic anthracene core.[9][13]
Advantages:
-
High Regiocontrol: The substitution pattern of the final anthracene is directly determined by the substituents on the starting diene and dienophile.
-
Convergent Approach: Two highly functionalized fragments are brought together in a single step, often leading to efficient syntheses.
Limitations:
-
Aromatization Conditions: The final aromatization step can sometimes require harsh conditions, which may not be compatible with all functional groups.
-
Availability of Starting Materials: The synthesis of appropriately substituted butadienes can be challenging.
Two-fold Bergman Cyclization
A notable method for synthesizing 2,3,6,7-tetrabromoanthracene involves a twofold Bergman cyclization.[6][14] This strategy begins with 1,2,4,5-tetraiodobenzene, which undergoes a fourfold Sonogashira coupling with trimethylsilylacetylene. Subsequent bromination and a double Bergman cyclization yield the desired tetrabrominated anthracene.[6][14]
Causality Behind Experimental Choices: The Bergman cyclization is a powerful tool for forming aromatic rings from enediynes. The use of a tetra-substituted benzene precursor ensures the correct regiochemistry of the final product. The trimethylsilyl groups are used as placeholders and are readily replaced by bromine in a later step.[6]
Advantages:
-
Access to a Key Intermediate: This method provides a reliable route to 2,3,6,7-tetrabromoanthracene, a versatile precursor for further functionalization via cross-coupling reactions.[6][14]
Limitations:
-
Hazardous Intermediates: One of the intermediates in this synthesis is reported to be explosive in its dry state, necessitating careful handling and immediate use.[6][8][14]
-
High-Pressure/High-Temperature Conditions: The final cyclization step often requires high temperatures in a sealed vessel (steel bomb), which can be a limitation for scalability.[8][14]
Method 2: Linear Synthesis via Friedel-Crafts and Related Reactions
Linear synthetic routes build the anthracene core in a stepwise fashion, often starting from simpler aromatic precursors. Friedel-Crafts reactions are a classic example of this approach.
Friedel-Crafts Type Reactions
The Friedel-Crafts reaction and its variations can be used to construct the anthracene skeleton from substituted benzenes and phthalic anhydrides or related electrophiles.[1][15] For example, the reaction of o-xylene with dimethoxymethane in the presence of ferric chloride can produce 2,3,6,7-tetramethylanthracene.[16]
Causality Behind Experimental Choices: These reactions rely on the generation of a potent electrophile that then attacks an electron-rich aromatic ring. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for promoting the reaction, while the solvent can significantly influence the regioselectivity of the substitution.[15][17]
Advantages:
-
Readily Available Starting Materials: This method often utilizes simple and commercially available starting materials.
-
Potential for Scalability: Some Friedel-Crafts procedures are amenable to large-scale synthesis.[16]
Limitations:
-
Regioselectivity Issues: Controlling the position of substitution can be challenging, often leading to mixtures of isomers.[17][18]
-
Harsh Reaction Conditions: These reactions frequently require strong Lewis acids and high temperatures, limiting their functional group tolerance.[18]
-
Substrate Scope: The efficiency of the cyclization step is highly dependent on the electronic nature of the substituents present.[1]
Method 3: Post-Functionalization of the Anthracene Core
An alternative to constructing the substituted anthracene from scratch is to first synthesize the parent anthracene or a halogenated derivative and then introduce the desired substituents.
Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the late-stage functionalization of a pre-formed anthracene core.[15] Starting from a tetrahalo-anthracene, such as 2,3,6,7-tetrabromoanthracene, a wide variety of substituents can be introduced with high precision.[12]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions in cross-coupling chemistry. The reactivity of the C-Br bonds allows for selective and sequential introduction of different aryl or alkyl groups.[19]
Advantages:
-
Modularity and Diversity: This approach is highly modular, allowing for the synthesis of a diverse library of 2,3,6,7-substituted anthracenes from a common intermediate.
-
Excellent Functional Group Tolerance: Modern cross-coupling reactions are known for their broad functional group compatibility.
Limitations:
-
Synthesis of the Precursor: The utility of this method is dependent on the availability of the 2,3,6,7-tetrahaloanthracene precursor, which, as discussed, can involve challenging synthetic steps.[6][14]
Comparative Summary of Synthesis Methods
| Method | Key Features | Advantages | Limitations |
| Diels-Alder Reaction | [4+2] cycloaddition of a diene and dienophile followed by aromatization. | High regiocontrol, convergent. | Harsh aromatization conditions, availability of substituted dienes. |
| Two-fold Bergman Cyclization | Construction from a tetra-substituted benzene via enediyne cyclization. | Provides access to the key 2,3,6,7-tetrabromoanthracene intermediate. | Hazardous intermediates, high-pressure/temperature conditions.[6][8][14] |
| Friedel-Crafts Reactions | Stepwise construction from simple aromatic precursors using a Lewis acid catalyst. | Readily available starting materials, potentially scalable. | Poor regioselectivity, harsh conditions, limited functional group tolerance.[1][15][17][18] |
| Cross-Coupling Reactions | Late-stage functionalization of a 2,3,6,7-tetrahaloanthracene core. | Highly modular, excellent functional group tolerance. | Dependent on the synthesis of the tetrahalo-anthracene precursor. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,6,7-Tetrabromoanthracene via Two-fold Bergman Cyclization (Adapted from Bunz et al.[6][14])
Step 1: Synthesis of 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene
-
Degas a solution of 1,2,4,5-tetraiodobenzene (8.4 mmol) in 150 mL of Et₃N and 30 mL of piperidine using three freeze-pump-thaw cycles.
-
Add trimethylsilylacetylene (45 mmol), Pd(PPh₃)₄ (0.51 mmol), and CuI (0.34 mmol).
-
Heat the reaction to 80 °C for 2 hours, then stir overnight at room temperature.
-
Work up by adding cyclohexane and washing with dilute HCl until the aqueous layer remains acidic. The organic layer is then washed with brine, dried over MgSO₄, and the solvent is evaporated to yield the product.[14]
Step 2: Synthesis of 2,3,6,7-Tetrabromoanthracene CAUTION: The intermediate 1,2,4,5-tetrakis(bromoethynyl)benzene is explosive when dry and should be handled with extreme care and used immediately in the next step.[6][14]
-
The product from Step 1 is converted to 1,2,4,5-tetrakis(bromoethynyl)benzene using a procedure analogous to that reported by Bowles and Anthony.[6]
-
The crude 1,2,4,5-tetrakis(bromoethynyl)benzene is dissolved in benzene with 1,4-cyclohexadiene as a hydrogen donor.
-
The reaction is heated in a steel bomb at 180-200 °C to induce the twofold Bergman cyclization and aromatization.[14]
-
After cooling, the product is isolated and purified by column chromatography.
Protocol 2: Synthesis of this compound via Friedel-Crafts Reaction (Adapted from patent CN109627141B[16])
-
Dissolve dimethoxymethane in o-xylene.
-
Add anhydrous ferric chloride as a catalyst.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, cool to room temperature.
-
Add dilute sulfuric acid and xylene in an ice bath and reflux.
-
Collect the precipitated product by suction filtration.
-
The crude product is dried and purified by Soxhlet extraction to yield this compound.[16]
Visualization of Synthetic Strategies
Logical Flow for Method Selection
Caption: Decision flowchart for selecting a synthetic method.
Conclusion
The synthesis of 2,3,6,7-substituted anthracenes remains a challenging yet crucial area of research, driven by the demand for novel organic electronic materials. While classic methods like the Friedel-Crafts reaction offer straightforward access to certain derivatives, they often suffer from a lack of regiocontrol and harsh conditions. Convergent strategies, including the Diels-Alder and Bergman cyclizations, provide excellent control over the substitution pattern but can be hampered by the availability of starting materials or hazardous intermediates.
For the creation of diverse libraries of compounds, a late-stage functionalization approach using cross-coupling reactions on a 2,3,6,7-tetrabromoanthracene scaffold is arguably the most powerful and versatile strategy. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling potentially hazardous reagents and conditions. Continued innovation in synthetic methodologies will undoubtedly facilitate the exploration of this important class of molecules and their applications.
References
- Synthesis and optoelectronic properties of hexahydroxylated 10-O-R-substituted anthracenes via a new modification of the Friedel-Crafts reaction using O-protected ortho-acetal diarylmethanols. (2012). PubMed.
- Recent advances in the syntheses of anthracene deriv
- Improved Synthesis of Aryl-Substituted Anthracenes and Heteroacenes. (n.d.).
- Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Deriv
- Synthesis of 2,3,6,7-tetrabromoanthracene. (n.d.). Beilstein Journals.
- Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. (2020).
- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (n.d.). Frontiers.
- Diels-Alder Reaction. (n.d.). Unknown Source.
- The Discovery and Enduring Legacy of Substituted Anthracenes: A Technical Guide for Researchers. (n.d.). Benchchem.
- Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. (n.d.).
- Diels–Alder reaction. (n.d.). Wikipedia.
- Examples of anthracene derivatives and their applications. (n.d.).
- Diels–Alder Reaction. (n.d.). Sigma-Aldrich.
- Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof. (n.d.).
- (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.). Unknown Source.
- Applications of 2,3-Anthracenediol in Organic Electronics: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis of 2,3,6,7-tetrabromoanthracene. (2008). PMC - NIH.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega.
- Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics. (n.d.).
- Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. (2019).
- Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene deriv
Sources
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. heeneygroup.com [heeneygroup.com]
- 6. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Diels–Alder Reaction [sigmaaldrich.com]
- 11. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 2,3,6,7-Tetramethylanthracene
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,3,6,7-Tetramethylanthracene in a laboratory setting. As a member of the polycyclic aromatic hydrocarbon (PAH) chemical class, this compound warrants rigorous safety measures due to the potential health risks associated with PAHs, including carcinogenic properties. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound.
Hazard Assessment and Chemical Profile
The primary routes of exposure are inhalation of aerosols or fine dust, skin absorption, and ingestion. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause long-lasting harmful effects to aquatic life.[5] Given the known hazards of the broader PAH class, it is prudent to assume it may also pose significant human health risks.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat (fully buttoned)- ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Laboratory coat (fully buttoned)- Chemical splash goggles- Face shield (if there is a splash hazard)- Work within a certified chemical fume hood |
| In Vitro / In Vivo Studies | - Nitrile gloves (double-gloving recommended)- Disposable gown- Chemical splash goggles- Appropriate respiratory protection based on risk assessment |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Laboratory coat or disposable gown- Chemical splash goggles- Face shield |
Step-by-Step Guide to PPE Usage
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination and exposure.
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a disposable gown or a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Don safety glasses, goggles, and a face shield as required.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the gown or lab coat. Don a second pair of gloves over the first.
Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat or untie the gown. Remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the appropriate waste stream.
-
Face and Eye Protection: Remove the face shield and goggles. Clean and disinfect reusable items according to the manufacturer's instructions.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Engineering Controls and Work Practices
Personal protective equipment is the last line of defense. Engineering controls and safe work practices are paramount in minimizing exposure.
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands frequently, especially before leaving the work area.[4]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of carcinogenic and hazardous chemical waste.[6][7] Do not dispose of this chemical down the drain or in the regular trash.
-
Empty Containers: The first rinse of any container that held this compound should be collected as hazardous waste.[6]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow
References
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (n.d.). IDEAS/RePEc. Retrieved January 14, 2026, from [Link]
-
Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles. (2023, March 1). Fire Safety Research Institute. Retrieved January 14, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]
-
Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved January 14, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR. (n.d.). CDC Archive. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. (2017, March 9). PubMed Central. Retrieved January 14, 2026, from [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]
-
Safe Handling of Chemicals. (n.d.). Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
-
Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]
-
Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet. (2025, May 22). Agilent. Retrieved January 14, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbons. (n.d.). 3M. Retrieved January 14, 2026, from [Link]
-
2,3,6,7-Tetramethoxyanthracene-9,10-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Benzene. (n.d.). CDC. Retrieved January 14, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Petroleum distillates (naphtha). (n.d.). CDC. Retrieved January 14, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 14, 2026, from [Link]
-
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- - Substance Details. (n.d.). EPA. Retrieved January 14, 2026, from [Link]
-
Hazardous Waste Procedure ENV02. (n.d.). University of Notre Dame Risk Management and Safety. Retrieved January 14, 2026, from [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu. Retrieved January 14, 2026, from [Link]
-
Administrative Policy and Procedure Manual Pharmaceutical Waste Management. (n.d.). Lurie Children's. Retrieved January 14, 2026, from [Link]
-
Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
Sources
- 1. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles [ideas.repec.org]
- 2. Examine the use of Laundering to Mitigate PAH Contamination [fsri.org]
- 3. scielo.br [scielo.br]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C18H18 | CID 2748018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
